molecular formula C7H4BrNO3 B048487 5-Bromo-2-nitrobenzaldehyde CAS No. 20357-20-4

5-Bromo-2-nitrobenzaldehyde

Cat. No.: B048487
CAS No.: 20357-20-4
M. Wt: 230.02 g/mol
InChI Key: UFRVBZVJVRHSNR-UHFFFAOYSA-N
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Description

5-Bromo-2-nitrobenzaldehyde is a versatile and high-value aromatic aldehyde extensively employed as a key synthetic intermediate in organic chemistry and pharmaceutical research. Its structure features three distinct, orthogonal reactive sites: the aldehyde group, which can undergo condensation or reduction reactions; the bromo substituent, a prime handle for palladium-catalyzed cross-couplings such as Suzuki, Sonogashira, and Heck reactions; and the nitro group, which can be readily reduced to a corresponding aniline, serving as a precursor for heterocycle formation like benzimidazoles. This multi-functional nature makes it an indispensable building block for the construction of complex molecular architectures, particularly in the synthesis of bioactive compounds, functionalized materials, and ligands for catalysis. Researchers value this compound for its role in developing potential pharmaceutical agents, including kinase inhibitors and receptor antagonists, where the nitro-benzaldehyde scaffold can be elaborated into diverse heterocyclic systems. It is strictly for research use only in laboratory settings.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-bromo-2-nitrobenzaldehyde
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InChI

InChI=1S/C7H4BrNO3/c8-6-1-2-7(9(11)12)5(3-6)4-10/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

UFRVBZVJVRHSNR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)C=O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrNO3
Source PubChem
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DSSTOX Substance ID

DTXSID70174267
Record name Benzaldehyde, 5-bromo-2-nitro-
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Molecular Weight

230.02 g/mol
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CAS No.

20357-20-4
Record name 5-Bromo-2-nitrobenzaldehyde
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Record name Benzaldehyde, 5-bromo-2-nitro-
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Record name 5-Bromo-2-nitrobenzaldehyde
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Foundational & Exploratory

5-Bromo-2-nitrobenzaldehyde: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 20357-20-4

This technical guide provides an in-depth overview of 5-Bromo-2-nitrobenzaldehyde, a key chemical intermediate for researchers, scientists, and professionals in drug development. This document covers its chemical and physical properties, a detailed synthesis protocol, safety information, and its applications in the synthesis of bioactive molecules, with a focus on potential therapeutic areas.

Chemical and Physical Properties

This compound is an organic compound characterized by a benzaldehyde (B42025) ring substituted with a bromine atom at the 5-position and a nitro group at the 2-position.[1][2] It typically appears as a yellow to orange crystalline solid and is soluble in organic solvents such as methanol, but insoluble in water.[1]

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 20357-20-4
Molecular Formula C₇H₄BrNO₃[1][2]
Molecular Weight 230.02 g/mol [1]
Appearance Yellow to orange crystalline solid[1]
Melting Point 71.0 to 75.0 °C
Boiling Point 330.5 ± 27.0 °C (Predicted)
Solubility Soluble in methanol, insoluble in water[1]
Purity >98.0% (GC)

Table 2: Spectroscopic Data for this compound

SpectroscopyDataReference
FTIR (KBr) Available[2]
¹H NMR (CDCl₃, 500 MHz) δ 10.41 (s, 1H), 8.06 (d, J=2.1 Hz, 1H), 8.02 (d, J=8.6 Hz, 1H), 7.87 (dd, J=2.1, 8.6 Hz, 1H)
¹³C NMR Data available from suppliers[3]
Mass Spectrometry (GC-MS) Available[2]

Synthesis of this compound

The synthesis of this compound can be achieved through the nitration of 3-bromobenzaldehyde (B42254). The following is a detailed experimental protocol adapted from a similar synthesis.

Experimental Protocol: Synthesis of this compound

Materials:

  • 3-bromobenzaldehyde

  • Concentrated sulfuric acid (H₂SO₄)

  • Concentrated nitric acid (HNO₃)

  • Dichloromethane (CH₂Cl₂)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Ethyl acetate

  • Isohexane

  • Ice

Equipment:

  • Round-bottom flask

  • Magnetic stirrer

  • Dropping funnel

  • Ice bath

  • Filtration apparatus

  • Rotary evaporator

  • Column chromatography setup

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 3-bromobenzaldehyde (100 mmol) in concentrated sulfuric acid (120 mL). Cool the mixture to 5°C using an ice bath.

  • Nitration: Slowly add concentrated nitric acid (10 mL) dropwise to the stirred solution, maintaining the temperature at 5°C.

  • Reaction: Allow the reaction mixture to warm to room temperature and continue stirring overnight.

  • Quenching: Slowly pour the reaction mixture into ice water. A precipitate will form.

  • Filtration: Collect the precipitate by filtration and wash with water.

  • Extraction: Dissolve the precipitate in dichloromethane. Dry the organic layer over anhydrous magnesium sulfate.

  • Concentration: Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel using a 25% ethyl acetate/isohexane mixture as the eluent to yield this compound.

Synthesis_Workflow cluster_start Starting Materials cluster_reaction Reaction Steps cluster_end Final Product 3-bromobenzaldehyde 3-bromobenzaldehyde Nitration Nitration 3-bromobenzaldehyde->Nitration H2SO4 H2SO4 H2SO4->Nitration HNO3 HNO3 HNO3->Nitration Workup Workup Nitration->Workup Purification Purification Workup->Purification This compound This compound Purification->this compound

Figure 1: Synthetic workflow for this compound.

Safety and Handling

This compound should be handled with care in a well-ventilated laboratory fume hood. It is harmful if swallowed or in contact with skin and causes skin and serious eye irritation.[4] Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn.

Table 3: GHS Hazard Information

Hazard ClassCategory
Acute toxicity, oral4
Acute toxicity, dermal4
Skin corrosion/irritation2
Serious eye damage/eye irritation2A

Applications in Drug Discovery and Development

This compound is a versatile building block in organic synthesis, particularly for the preparation of more complex molecules with potential biological activity. Its functional groups, the aldehyde, nitro, and bromo moieties, allow for a variety of chemical transformations.

Potential as an Intermediate for Anti-HIV Agents

Derivatives of brominated and nitrated benzaldehydes are precursors to various heterocyclic compounds. For instance, pyrimidone derivatives synthesized from similar building blocks have shown potent anti-HIV activity. These compounds can act as non-nucleoside reverse transcriptase inhibitors (NNRTIs), which bind to a hydrophobic pocket in the HIV-1 reverse transcriptase enzyme, thereby inhibiting its function and preventing viral replication.[4][5] Furthermore, some of these derivatives can selectively induce apoptosis in HIV-infected cells.[4]

Anti_HIV_Pathway HIV_Virus HIV Virus Host_Cell Host Cell HIV_Virus->Host_Cell Infection Reverse_Transcriptase Reverse Transcriptase Host_Cell->Reverse_Transcriptase Release of Viral_DNA Viral DNA Synthesis Reverse_Transcriptase->Viral_DNA 5B2N_Derivative This compound Derivative (NNRTI) 5B2N_Derivative->Reverse_Transcriptase Inhibits Apoptosis Apoptosis of Infected Cell 5B2N_Derivative->Apoptosis Induces

Figure 2: Potential mechanism of action for anti-HIV agents derived from this compound.
Precursor for Neuroprotective Agents

The scaffold of this compound can be utilized in the synthesis of compounds with neuroprotective properties. Neurodegenerative diseases are often associated with oxidative stress, neuroinflammation, and apoptosis.[6] Phytochemicals with structures that can be synthetically accessed from intermediates like this compound have been shown to modulate key signaling pathways involved in neuroprotection.[7] These pathways include the PI3K/Akt/eNOS pathway, which promotes cell survival, and the MAPK pathway, which is involved in cellular stress responses.[7] Additionally, inhibition of the NF-κB signaling pathway can reduce the production of pro-inflammatory mediators.[8]

Neuroprotection_Pathway Oxidative_Stress Oxidative Stress Neuroinflammation NF_kB NF-κB Pathway Oxidative_Stress->NF_kB MAPK MAPK Pathway Oxidative_Stress->MAPK Neuronal_Damage Neuronal Damage Apoptosis NF_kB->Neuronal_Damage MAPK->Neuronal_Damage PI3K_Akt PI3K/Akt Pathway Neuroprotection Neuroprotection Cell Survival PI3K_Akt->Neuroprotection 5B2N_Derivative This compound Derivative 5B2N_Derivative->NF_kB Inhibits 5B2N_Derivative->MAPK Modulates 5B2N_Derivative->PI3K_Akt Activates

Figure 3: Potential signaling pathways targeted by neuroprotective agents derived from this compound.

Conclusion

This compound is a valuable and versatile chemical intermediate with significant potential in the field of drug discovery and development. Its well-defined properties and reactivity make it an ideal starting material for the synthesis of a wide range of bioactive molecules, including potential anti-HIV and neuroprotective agents. This guide provides researchers with the essential technical information to safely handle, synthesize, and utilize this compound in their research endeavors.

References

An In-depth Technical Guide to 5-Bromo-2-nitrobenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the physicochemical properties, spectral data, and safety information for 5-Bromo-2-nitrobenzaldehyde, a key intermediate in various organic syntheses. The information is intended for researchers, scientists, and professionals in the field of drug development and chemical manufacturing.

Core Physicochemical Properties

This compound is an organic compound with the chemical formula C₇H₄BrNO₃.[1][2][3] It presents as a solid, with its color described as ranging from white to light red or green powder to crystal.[1][4][5] This compound is stable under normal laboratory conditions, though it is noted to be air-sensitive and should be stored in a cool, dark place, preferably under an inert gas.[5][6]

PropertyValueSource(s)
Molecular Formula C₇H₄BrNO₃[1][2][3][4][5][7]
Molecular Weight 230.02 g/mol [1][2][4][5][7]
CAS Number 20357-20-4[5][8]
Appearance White to Light red to Green powder to crystal[1][4][5]
Melting Point 71.0 to 75.0 °C[1][5]
Boiling Point (Predicted) 330.5 ± 27.0 °C[1]
Density (Predicted) 1.781 ± 0.06 g/cm³[1]
Flash Point 153.7 °C[1]
Vapor Pressure 0.000166 mmHg at 25°C[1]
Solubility Soluble in Methanol; Insoluble in water[1][5]
Refractive Index 1.652[1]

Spectral Data

Detailed spectral information is available for this compound, which is crucial for its identification and characterization.

  • Mass Spectrometry (GC-MS): Data is available through the NIST Mass Spectrometry Data Center.[2]

  • Infrared (IR) Spectroscopy: FTIR and ATR-IR spectra have been recorded, with data available from Bio-Rad Laboratories, Inc. and TCI Chemicals India Pvt. Ltd.[2] The spectra would typically show characteristic peaks for the aromatic ring, the nitro group (around 1530 and 1350 cm⁻¹), and the aldehyde carbonyl group (around 1700 cm⁻¹).

  • Raman Spectroscopy: FT-Raman spectra have also been documented.[2]

  • UV-Vis Spectroscopy: The maximum absorption wavelength is reported to be 276 nm in acetonitrile (B52724) (CH₃CN).[5]

Reactivity and Stability

This compound's reactivity is primarily dictated by its three functional groups: the aldehyde, the nitro group, and the bromine atom on the aromatic ring. The presence of the electron-withdrawing nitro and aldehyde groups deactivates the aromatic ring towards electrophilic substitution, while making it susceptible to nucleophilic aromatic substitution.

The compound is stable at room temperature but can be sensitive to heat and strong oxidizing agents.[1][9] It is also noted to be air-sensitive.[5][6]

Potential Synthesis Pathway

While specific, detailed experimental protocols for the synthesis of this compound were not found in the provided search results, a common method for synthesizing similar compounds involves the nitration of a corresponding bromobenzaldehyde. The diagram below illustrates a logical workflow for such a synthesis.

G Potential Synthesis Workflow Start Starting Material: 2-Bromobenzaldehyde Reaction Electrophilic Aromatic Substitution (Nitration) Start->Reaction 1 Reagents Nitrating Agent: HNO₃ / H₂SO₄ Reagents->Reaction 2 Workup Reaction Quenching & Aqueous Workup Reaction->Workup 3 Purification Purification: Recrystallization or Column Chromatography Workup->Purification 4 Product Final Product: This compound Purification->Product 5

Caption: A potential synthesis route for this compound.

Logical Relationships of Functional Groups

The chemical behavior of this compound is a result of the interplay between its functional groups. This relationship is critical for planning its use in multi-step organic synthesis.

G Functional Group Reactivity Molecule This compound Aldehyde Aldehyde Group (-CHO) Molecule->Aldehyde Nitro Nitro Group (-NO₂) Molecule->Nitro Bromo Bromo Substituent (-Br) Molecule->Bromo Aldehyde_Rx Condensation Oxidation Reduction Aldehyde->Aldehyde_Rx Undergoes Nitro_Rx Reduction to Amine Nitro->Nitro_Rx Can be reduced Bromo_Rx Nucleophilic Substitution Cross-Coupling Reactions Bromo->Bromo_Rx Participates in

Caption: Reactivity of the key functional groups in this compound.

Safety and Handling

According to safety data sheets, this compound is classified as an irritant.[2][8] It is known to cause skin irritation (H315) and serious eye irritation (H319).[5][8] Some classifications also indicate it may be harmful if swallowed, in contact with skin, or if inhaled.[2]

Precautionary Measures:

  • Handling: Wash skin thoroughly after handling.[5][8] Wear protective gloves, eye protection, and face protection.[5][8]

  • First Aid:

    • Skin Contact: Wash with plenty of water. If skin irritation occurs, seek medical attention.[8]

    • Eye Contact: Rinse with plenty of water. If eye irritation persists, get medical advice.[8]

    • Inhalation: Remove the person to fresh air.[8]

  • Storage: Store in a cool, shaded, and well-ventilated area in a tightly closed container.[8] It is recommended to store under an inert gas.[5][8]

Applications

This compound serves as a valuable building block in organic synthesis.[3] It is often used as an intermediate in the production of pharmaceuticals and agrochemicals.[3] Its utility stems from the ability to selectively modify its functional groups to build more complex molecular architectures.

References

An In-depth Technical Guide to 5-Bromo-2-nitrobenzaldehyde: Molecular Structure, Properties, and Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 5-Bromo-2-nitrobenzaldehyde, a key chemical intermediate in various organic syntheses. This document details its molecular structure, physicochemical properties, and a detailed experimental protocol for its synthesis.

Core Molecular and Physical Properties

This compound is a substituted aromatic aldehyde with the molecular formula C₇H₄BrNO₃.[1][2][3] Its structure consists of a benzene (B151609) ring substituted with a bromine atom at the 5-position, a nitro group at the 2-position, and a formyl (aldehyde) group at the 1-position. The presence of these functional groups makes it a versatile reagent in the synthesis of more complex molecules, including pharmaceuticals and other specialty chemicals.

Quantitative Data Summary

The key quantitative data for this compound are summarized in the table below for easy reference and comparison.

PropertyValueSource(s)
Molecular Formula C₇H₄BrNO₃[1][2][3]
Molecular Weight 230.02 g/mol [1][2]
CAS Number 20357-20-4[1]
Appearance White to light red to green powder/crystal[1][3]
Melting Point 71.0 to 75.0 °C
Purity >98.0% (GC)[1][3]
SMILES O=Cc1cc(Br)ccc1--INVALID-LINK--[O-]
InChI 1S/C7H4BrNO3/c8-6-1-2-7(9(11)12)5(3-6)4-10/h1-4H

Synthesis of this compound

The synthesis of this compound can be achieved through the electrophilic bromination of 2-nitrobenzaldehyde (B1664092). The following is a detailed experimental protocol adapted from literature procedures for the bromination of this substrate.[1][4][5] It is important to note that this reaction can produce a mixture of isomers, and purification is necessary to isolate the desired 5-bromo product.

Experimental Protocol: Bromination of 2-Nitrobenzaldehyde

Materials:

Procedure:

  • In a round-bottom flask, dissolve 2-nitrobenzaldehyde (1.0 equivalent) in a minimal amount of concentrated sulfuric acid.

  • To this solution, add N-Bromosuccinimide (1.25 equivalents) portion-wise while stirring at ambient temperature.

  • Continue stirring the reaction mixture at ambient temperature for 3 hours.[1]

  • After 3 hours, quench the reaction by carefully pouring the mixture over ice.

  • Extract the product from the aqueous mixture using ethyl acetate (3 x 20 mL).[1]

  • Combine the organic phases and wash with saturated aqueous NaCl solution (30 mL).[1]

  • Dry the organic phase over anhydrous magnesium sulfate (MgSO₄).

  • Filter the drying agent and pass the filtrate through a silica gel plug to remove baseline impurities.

  • Evaporate the solvent under reduced pressure to obtain the crude product.

  • The crude product will be a mixture of isomeric mono- and dibrominated products.[1][4][5]

  • Purify the crude mixture using column chromatography on silica gel to isolate this compound.

Note: The reaction yields a mixture of products, and the reported selective formation of a single product has been contested.[1][4][5] Therefore, careful chromatographic separation is crucial for obtaining the pure 5-bromo isomer.

Experimental Workflow Diagram

The following diagram illustrates the key steps in the synthesis and purification of this compound.

Synthesis_Workflow Start Start: 2-Nitrobenzaldehyde Reaction Bromination: + NBS + H₂SO₄ Start->Reaction Reactants Quenching Quenching: + Ice Reaction->Quenching Reaction Mixture Extraction Extraction: + Ethyl Acetate Quenching->Extraction Aqueous Mixture Washing Washing: + Brine Extraction->Washing Organic Phase Drying Drying: + MgSO₄ Washing->Drying Washed Organic Phase Purification Purification: Silica Gel Chromatography Drying->Purification Crude Product Product Product: This compound Purification->Product Isolated Product

Caption: Synthesis and purification workflow for this compound.

Applications in Organic Synthesis

This compound serves as a valuable building block in the synthesis of a variety of organic molecules. Its aldehyde group can readily participate in reactions such as Wittig olefination, reductive amination, and condensation reactions. The nitro and bromo substituents provide sites for further functionalization, for example, reduction of the nitro group to an amine or palladium-catalyzed cross-coupling reactions at the bromo position. These characteristics make it a useful starting material for the synthesis of heterocyclic compounds, pharmaceutical intermediates, and other complex organic structures.

References

synthesis of 5-Bromo-2-nitrobenzaldehyde from p-nitrobenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide details a feasible synthetic pathway for 5-Bromo-2-nitrobenzaldehyde. It is important to note that a direct synthesis from p-nitrobenzaldehyde is not a practical or commonly documented route due to the directing effects of the substituents and the challenges associated with introducing the bromo and nitro groups at the desired positions. Therefore, this guide outlines a more viable multi-step synthesis commencing from 4-bromotoluene (B49008). This proposed pathway involves the nitration of 4-bromotoluene followed by the oxidation of the resulting 4-bromo-2-nitrotoluene (B1266186) intermediate.

Proposed Synthetic Pathway

The synthesis of this compound can be achieved through a two-step process:

  • Nitration of 4-bromotoluene: This initial step introduces a nitro group onto the aromatic ring of 4-bromotoluene. The methyl and bromo substituents are both ortho, para-directing groups. The nitration of 4-bromotoluene is expected to yield a mixture of isomers, with 4-bromo-2-nitrotoluene being a significant product.

  • Oxidation of 4-bromo-2-nitrotoluene: The methyl group of the 4-bromo-2-nitrotoluene intermediate is then oxidized to an aldehyde functionality to yield the final product, this compound. A common method for such transformations is the use of chromium trioxide in acetic anhydride (B1165640) to form a diacetate intermediate, which is subsequently hydrolyzed.

Step 1: Nitration of 4-bromotoluene to 4-bromo-2-nitrotoluene

This reaction introduces the nitro group at the 2-position of 4-bromotoluene.

Experimental Protocol
  • In a three-necked round-bottomed flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, place 4-bromotoluene.

  • Cool the flask in an ice-salt bath to 0-5 °C.

  • Slowly add a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid (nitrating mixture) dropwise to the stirred 4-bromotoluene. Maintain the temperature below 10 °C throughout the addition.

  • After the addition is complete, continue stirring the mixture at 0-5 °C for an additional 2-3 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Once the reaction is complete, carefully pour the reaction mixture onto crushed ice with stirring.

  • The solid product that precipitates is collected by vacuum filtration and washed with cold water until the washings are neutral.

  • The crude product can be purified by recrystallization from a suitable solvent, such as ethanol, to yield 4-bromo-2-nitrotoluene.

Quantitative Data
ParameterValue
Reactants
4-bromotoluene1.0 eq
Concentrated Nitric Acid1.1 eq
Concentrated Sulfuric Acid2.0 eq
Reaction Conditions
Temperature0-10 °C
Reaction Time2-4 hours
Product
Expected Product4-bromo-2-nitrotoluene
AppearanceYellow solid
Expected YieldVariable, depends on isomer separation

Reaction Workflow

4-bromotoluene 4-bromotoluene Reaction_Vessel Reaction at 0-10 °C 4-bromotoluene->Reaction_Vessel Nitrating_Mixture Conc. HNO3 / Conc. H2SO4 Nitrating_Mixture->Reaction_Vessel Quenching Pour onto ice Reaction_Vessel->Quenching Filtration Vacuum Filtration Quenching->Filtration Purification Recrystallization Filtration->Purification Product 4-bromo-2-nitrotoluene Purification->Product cluster_part_a Part A: Diacetate Formation cluster_part_b Part B: Hydrolysis Start_A 4-bromo-2-nitrotoluene Reaction_A Oxidation at < 10 °C Start_A->Reaction_A Reagents_A CrO3, Ac2O, H2SO4, AcOH Reagents_A->Reaction_A Workup_A Quenching & Filtration Reaction_A->Workup_A Intermediate Diacetate Intermediate Workup_A->Intermediate Start_B Diacetate Intermediate Reaction_B Reflux Start_B->Reaction_B Reagents_B H2SO4, H2O, EtOH Reagents_B->Reaction_B Workup_B Crystallization & Filtration Reaction_B->Workup_B Product This compound Workup_B->Product

An In-depth Technical Guide to the Solubility and Stability of 5-Bromo-2-nitrobenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of 5-Bromo-2-nitrobenzaldehyde (C₇H₄BrNO₃), a key intermediate in organic synthesis. Understanding these fundamental properties is crucial for its effective use in reaction engineering, purification, formulation, and storage. This document collates available data and outlines detailed experimental protocols for its characterization.

Core Properties of this compound

This compound is a yellow crystalline powder with a molecular weight of 230.02 g/mol .[1][2][3] Its structure, featuring an aldehyde group ortho to a nitro group and a bromine atom in the meta position, dictates its chemical reactivity and physical properties.

PropertyValueSource
Molecular FormulaC₇H₄BrNO₃[2]
Molecular Weight230.02 g/mol [2]
AppearanceYellow crystalline powder[1]
Melting Point71.0 to 75.0 °C[4]
StorageKeep in a dark place, sealed in dry, room temperature conditions.[5]

Solubility Profile

Qualitative Solubility:

It is reported to be soluble in methanol (B129727) and other organic solvents, but insoluble in water.[1]

Predicted Quantitative Solubility:

The following table provides an estimated solubility profile in common laboratory solvents, ranked by polarity. These values are predictive and should be confirmed experimentally.

SolventPolarity IndexPredicted Solubility
Dimethyl Sulfoxide (DMSO)7.2High
N,N-Dimethylformamide (DMF)6.4High
Acetone5.1Moderate to High
Ethanol4.3Moderate
Methanol5.1Moderate
Dichloromethane (DCM)3.1Moderate
Ethyl Acetate4.4Low to Moderate
Chloroform4.1Low to Moderate
Toluene2.4Low
Hexane0.1Very Low

Stability Profile

This compound is stable at room temperature when protected from light and moisture.[1] However, its stability can be compromised under various stress conditions. The nitro group makes the compound energetic, and it may explode upon heating or in contact with strong oxidants.[1] The aldehyde group is susceptible to oxidation.

ConditionExpected StabilityPotential Degradation Products
Thermal Unstable at elevated temperatures.Decomposition products, potentially including 5-bromo-2-nitrobenzoic acid through oxidation.
Acidic (Hydrolysis) Likely stable; electron-withdrawing groups may slightly inhibit hydrolysis of the aldehyde.Minimal degradation expected.
Basic (Hydrolysis) Susceptible to degradation. The aldehyde may undergo Cannizzaro reaction or other base-catalyzed reactions.5-bromo-2-nitrobenzoic acid and 5-bromo-2-nitrophenylmethanol.
Oxidative Susceptible to oxidation.5-bromo-2-nitrobenzoic acid.
Photochemical Potentially unstable upon exposure to UV light. Aromatic nitro compounds can undergo photoreduction or other light-induced reactions.Photoreduction products of the nitro group, potential debromination.

Experimental Protocols

Detailed methodologies for determining the solubility and stability of this compound are provided below. These protocols are based on standard pharmaceutical analysis techniques.

Solubility Determination by UV-Vis Spectrophotometry

This method provides a straightforward approach to quantify the solubility of this compound in various solvents.

Methodology:

  • Preparation of Standard Solutions: A stock solution of this compound is prepared in a suitable solvent (e.g., methanol) at a known concentration. A series of standard solutions are then prepared by serial dilution.

  • Calibration Curve: The absorbance of each standard solution is measured at the wavelength of maximum absorbance (λmax), which is approximately 276 nm in acetonitrile.[4] A calibration curve of absorbance versus concentration is plotted.

  • Equilibration: An excess amount of solid this compound is added to a known volume of the test solvent in a sealed vial.

  • Agitation: The vial is agitated at a constant temperature until equilibrium is reached (typically 24-48 hours).

  • Phase Separation: The suspension is filtered through a 0.45 µm filter to remove undissolved solid.

  • Analysis: The clear filtrate is appropriately diluted with the mobile phase, and its absorbance is measured.

  • Calculation: The concentration of the dissolved compound is determined from the calibration curve, and the solubility is calculated.

cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Prepare Standard Solutions B Generate Calibration Curve A->B H Calculate Solubility B->H C Add Excess Solid to Solvent D Equilibrate (Agitation) C->D E Filter Suspension D->E F Dilute Filtrate E->F G Measure Absorbance (UV-Vis) F->G G->H cluster_stress Forced Degradation cluster_analysis Analysis Compound This compound Acid Acidic Compound->Acid Base Basic Compound->Base Oxidative Oxidative Compound->Oxidative Thermal Thermal Compound->Thermal Photo Photochemical Compound->Photo HPLC HPLC Analysis Acid->HPLC Base->HPLC Oxidative->HPLC Thermal->HPLC Photo->HPLC Degradation Degradation Products HPLC->Degradation Identifies & Quantifies

References

Spectroscopic Profile of 5-Bromo-2-nitrobenzaldehyde: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for the compound 5-Bromo-2-nitrobenzaldehyde (CAS No: 20357-20-4), a valuable intermediate in organic synthesis. The document details its mass spectrometry, infrared spectroscopy, and nuclear magnetic resonance spectroscopy characteristics, offering a foundational resource for its identification and utilization in research and development.

Core Spectroscopic Data

The following sections summarize the essential spectroscopic data for this compound, presented in a clear and concise format for ease of reference and comparison.

Mass Spectrometry (MS)

Mass spectrometry of this compound reveals a distinct fragmentation pattern characteristic of its structure. The molecular ion peak is observable, and subsequent fragmentation is influenced by the aldehyde, nitro, and bromo substituents.[1][2] The presence of bromine results in a characteristic M+2 isotopic pattern for bromine-containing fragments.

m/z (mass-to-charge ratio) Relative Intensity Proposed Fragment Ion Notes
230/232Low[C₇H₄BrNO₃]⁺Molecular ion (M⁺) with Br isotopes
200/202Moderate[C₇H₄BrO₂]⁺Loss of NO
184/186Moderate[C₇H₄BrO]⁺Loss of NO₂
156/158Moderate[C₆H₄Br]⁺Loss of NO₂ and CO
75High[C₆H₃]⁺Aromatic fragment
74High[C₆H₂]⁺Aromatic fragment
50High[C₄H₂]⁺Aromatic fragment

Table 1: Key mass spectrometry fragmentation data for this compound. Data is a combination of observed peaks from public databases and predicted fragmentation patterns.[3]

Infrared (IR) Spectroscopy

The infrared spectrum of this compound is characterized by absorption bands corresponding to its aromatic, nitro, and aldehyde functional groups. The data presented are typical absorption ranges for these functionalities.[4][5][6]

Wavenumber (cm⁻¹) Intensity Vibrational Mode Assignment
3100 - 3000MediumAromatic C-H Stretch
2850 - 2750WeakAldehyde C-H Stretch (Fermi resonance doublet)
1710 - 1690StrongAldehyde C=O Stretch
1600 - 1580Medium-StrongAromatic C=C Stretch
1530 - 1510StrongAsymmetric NO₂ Stretch
1470 - 1450MediumAromatic C=C Stretch
1350 - 1330StrongSymmetric NO₂ Stretch
850 - 800StrongC-H Out-of-plane Bending (indicative of substitution pattern)
750 - 700StrongC-Br Stretch

Table 2: Characteristic infrared absorption bands for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Predicted)

Proton Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Coupling Constant (J, Hz)
Aldehyde-H10.2 - 10.4Singlet (s)-
H-38.1 - 8.3Doublet (d)~8.5
H-47.9 - 8.1Doublet of Doublets (dd)~8.5, ~2.0
H-68.2 - 8.4Doublet (d)~2.0

Table 3: Predicted ¹H NMR spectral data for this compound.

¹³C NMR (Predicted)

Carbon Predicted Chemical Shift (δ, ppm)
C=O (Aldehyde)188 - 192
C-2 (C-NO₂)150 - 154
C-5 (C-Br)125 - 129
C-1135 - 139
C-6133 - 137
C-4130 - 134
C-3126 - 130

Table 4: Predicted ¹³C NMR spectral data for this compound.

Experimental Protocols & Workflows

The acquisition of high-quality spectroscopic data is contingent upon meticulous experimental technique. The following sections detail generalized protocols for the analysis of solid aromatic compounds like this compound.

Spectroscopic Analysis Workflow

The logical flow for the comprehensive spectroscopic analysis of a compound such as this compound is depicted below. This workflow ensures a systematic approach to structural elucidation and confirmation.

Spectroscopic_Workflow General Workflow for Spectroscopic Analysis cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Interpretation cluster_conclusion Structural Elucidation Sample Solid Sample (this compound) Dissolve Dissolve in Deuterated Solvent Sample->Dissolve Prepare_Solid Prepare Solid Sample (e.g., KBr pellet or ATR) Sample->Prepare_Solid MS Mass Spectrometry (e.g., GC-MS) Sample->MS Vaporize & Ionize NMR NMR Spectroscopy (¹H, ¹³C) Dissolve->NMR IR IR Spectroscopy (FTIR) Prepare_Solid->IR Process_NMR Process NMR Data (Chemical Shifts, Coupling) NMR->Process_NMR Process_IR Analyze IR Spectrum (Functional Groups) IR->Process_IR Process_MS Analyze Mass Spectrum (Fragmentation Pattern) MS->Process_MS Structure Confirm Chemical Structure Process_NMR->Structure Process_IR->Structure Process_MS->Structure

General workflow for spectroscopic analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol

  • Sample Preparation : Accurately weigh 5-10 mg of this compound for ¹H NMR (or 20-30 mg for ¹³C NMR) and dissolve it in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean vial.

  • Transfer : Using a Pasteur pipette, transfer the solution to a 5 mm NMR tube, ensuring the solution height is adequate for the instrument's detector (typically around 4-5 cm).

  • Instrumentation : Insert the NMR tube into the spectrometer's spinner turbine and place it within the magnet.

  • Acquisition : The spectrometer is locked onto the deuterium (B1214612) signal of the solvent. The magnetic field is then shimmed to optimize homogeneity. Standard pulse programs are used to acquire the ¹H and ¹³C spectra.

  • Processing : The resulting Free Induction Decay (FID) is Fourier transformed, phased, and baseline corrected. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

Fourier-Transform Infrared (FTIR) Spectroscopy Protocol

For a solid sample like this compound, the Attenuated Total Reflectance (ATR) or KBr pellet methods are commonly employed.

  • ATR Method :

    • Background Spectrum : Record a background spectrum of the clean, empty ATR crystal.

    • Sample Application : Place a small amount of the solid sample onto the ATR crystal.

    • Pressure Application : Apply consistent pressure using the instrument's anvil to ensure good contact between the sample and the crystal.

    • Data Acquisition : Collect the sample spectrum. The typical range is 4000-400 cm⁻¹.

  • KBr Pellet Method :

    • Mixing : Grind 1-2 mg of the sample with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar until a fine, homogeneous powder is obtained.

    • Pellet Formation : Transfer the powder to a pellet die and apply high pressure (several tons) using a hydraulic press to form a transparent or translucent pellet.

    • Data Acquisition : Place the pellet in a sample holder within the FTIR spectrometer and record the spectrum.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
  • Sample Preparation : Prepare a dilute solution of this compound (e.g., 0.1-1 mg/mL) in a volatile organic solvent such as dichloromethane (B109758) or ethyl acetate.

  • GC Conditions :

    • Injector : A split/splitless injector is typically used, with an injection volume of 1 µL.

    • Carrier Gas : Helium is used at a constant flow rate.

    • Column : A non-polar capillary column (e.g., HP-5ms) is suitable for separating the analyte.

    • Oven Program : A temperature gradient is programmed to ensure good separation and peak shape (e.g., initial temperature of 70°C, ramped to 280°C).

  • MS Conditions :

    • Ionization : Electron Ionization (EI) at a standard energy of 70 eV is used.

    • Mass Analyzer : A quadrupole or ion trap analyzer scans a mass range (e.g., m/z 40-350).

    • Data Acquisition : The system acquires data after a solvent delay to protect the filament. The total ion chromatogram (TIC) and the mass spectrum for the peak of interest are recorded.

References

5-Bromo-2-nitrobenzaldehyde: A Versatile Scaffold for Novel Therapeutics

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: 5-Bromo-2-nitrobenzaldehyde, a substituted aromatic aldehyde, has emerged as a significant building block in synthetic organic and medicinal chemistry. Its unique structural features, comprising a reactive aldehyde group, a bromine atom amenable to various coupling reactions, and an electron-wielding nitro group, make it a versatile precursor for the synthesis of a diverse array of heterocyclic compounds with promising biological activities. This technical guide provides an in-depth overview of the potential research applications of this compound, focusing on its utility in the development of novel anticancer and antimicrobial agents. Detailed experimental protocols, quantitative data, and insights into relevant signaling pathways are presented to facilitate further research and drug discovery efforts.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below, offering essential information for its handling and use in experimental settings.

PropertyValueReference
CAS Number 20357-20-4[1]
Molecular Formula C₇H₄BrNO₃[1]
Molecular Weight 230.02 g/mol [1]
Appearance White to light red to green powder/crystal[2]
Purity >98.0% (GC)[2]

Synthesis of Bioactive Heterocycles

This compound serves as a valuable starting material for the synthesis of various classes of bioactive heterocyclic compounds, including Schiff bases, chalcones, and quinolines.

Schiff Base Synthesis and Biological Activity

The condensation reaction of this compound with various primary amines readily yields Schiff bases, which are characterized by the presence of an azomethine (-C=N-) group. These compounds have garnered significant interest due to their broad spectrum of biological activities.

While specific studies on Schiff bases derived directly from this compound are emerging, research on analogous compounds, such as those from 5-bromosalicylaldehyde (B98134), provides valuable insights into their potential. For instance, Schiff bases derived from 5-bromosalicylaldehyde and 4-aminobenzoic acid have been synthesized and structurally characterized.[3]

Anticancer Potential: Schiff bases are being investigated for their anticancer properties. For example, a novel Schiff base derived from 4-nitrobenzaldehyde (B150856) has shown promising cytotoxic activity against Tongue Squamous Cell Carcinoma Fibroblasts (TSCCF) with an IC50 of 446.68 µg/mL, while exhibiting lower toxicity to normal human gingival fibroblasts (NHGF) with an IC50 of 977.24 µg/mL after 72 hours of exposure.[4] This suggests a degree of selectivity towards cancer cells. The anticancer mechanism is often attributed to the induction of apoptosis.[4]

Antimicrobial Potential: Schiff bases and their metal complexes are also known for their antimicrobial activities. A study on a Schiff base synthesized from 5-bromosalicylaldehyde and 4,6-dinitro-2-aminobenzothiazole, along with its transition metal complexes (Mn(II), Co(II), Ni(II), Cu(II), Zn(II)), demonstrated good antibacterial activity against both Gram-positive and Gram-negative bacteria.[5] The zone of inhibition for the most active complexes ranged from 16-22 mm.[5]

Experimental Protocol: General Synthesis of a Schiff Base from an Aromatic Aldehyde

This protocol describes a general method for the synthesis of Schiff bases via the condensation of an aromatic aldehyde with a primary amine, which can be adapted for this compound.

Materials:

  • Aromatic aldehyde (e.g., this compound) (1 equivalent)

  • Primary amine (1 equivalent)

  • Absolute Ethanol (B145695)

  • Glacial Acetic Acid (catalytic amount)

Procedure:

  • Dissolve the aromatic aldehyde in absolute ethanol in a round-bottom flask.

  • Separately, dissolve the primary amine in absolute ethanol.

  • Add the amine solution to the aldehyde solution with stirring.

  • Add a few drops of glacial acetic acid to the reaction mixture.

  • Reflux the mixture for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature to allow the Schiff base to precipitate.

  • Collect the precipitate by vacuum filtration and wash with cold ethanol.

  • The crude product can be purified by recrystallization from a suitable solvent.

Characterization: The synthesized Schiff base can be characterized using various spectroscopic techniques:

  • FT-IR: Look for the disappearance of the C=O stretching band of the aldehyde and the N-H stretching bands of the amine, and the appearance of the C=N stretching band of the imine.

  • ¹H NMR: The formation of the Schiff base is confirmed by the appearance of a singlet peak for the azomethine proton (-CH=N-). For Schiff bases of 5-bromosalicylaldehyde, this proton signal typically appears around 8.96 ppm.[3]

  • ¹³C NMR: The carbon of the azomethine group will show a characteristic chemical shift.

  • Mass Spectrometry: To confirm the molecular weight of the synthesized compound.

Chalcone (B49325) Synthesis and Potential Applications

Chalcones, or 1,3-diaryl-2-propen-1-ones, are another important class of compounds that can be synthesized from this compound. The synthesis is typically achieved through a Claisen-Schmidt condensation of an acetophenone (B1666503) with an aromatic aldehyde.

Biological Significance: Chalcones are precursors to flavonoids and exhibit a wide range of pharmacological activities, including anti-inflammatory, antioxidant, anticancer, and antimicrobial properties.[6][7] The biological activity is often linked to the α,β-unsaturated ketone moiety.[6]

Experimental Protocol: General Synthesis of Chalcones via Claisen-Schmidt Condensation

This protocol provides a general method for the base-catalyzed synthesis of chalcones.

Materials:

  • Substituted acetophenone (1 equivalent)

  • This compound (1 equivalent)

  • Ethanol

  • Aqueous solution of Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH) (50-60%)

  • Dilute Hydrochloric Acid (HCl)

Procedure:

  • In a flask, dissolve the substituted acetophenone and this compound in ethanol.

  • While stirring at room temperature, slowly add the aqueous NaOH or KOH solution dropwise.

  • Continue stirring the reaction mixture for several hours until the reaction is complete (monitor by TLC).

  • Pour the reaction mixture into ice-cold water and acidify with dilute HCl to precipitate the chalcone.

  • Collect the solid product by filtration, wash with water until neutral, and dry.

  • Recrystallize the crude chalcone from a suitable solvent like ethanol.

Quinoline (B57606) Synthesis: A Promising Avenue

Quinoline and its derivatives are a significant class of heterocyclic compounds with a broad spectrum of biological activities, including anticancer and antimicrobial effects.[4][5][8] Several synthetic methods, such as the Skraup, Doebner-von Miller, and Friedländer syntheses, can be employed to construct the quinoline scaffold.[9] While direct synthesis of quinolines from this compound is an area for further exploration, the existing methodologies provide a strong foundation for such synthetic endeavors.

Anticancer and Antimicrobial Activity of Quinolines: Numerous studies have highlighted the potent biological activities of quinoline derivatives. For instance, certain quinoline-based hydrazone analogues have exhibited significant anti-proliferative activity against a panel of 60 human cancer cell lines, with GI₅₀ values ranging from 0.33 to 4.87 µM.[4] Some acetylene (B1199291) derivatives of 8-hydroxyquinoline-5-sulfonamide have also shown high activity against various cancer cell lines and multi-drug resistant bacterial isolates, with IC₅₀ values comparable to standard drugs like cisplatin (B142131) and doxorubicin.[5]

Potential Signaling Pathways for Intervention

While the direct impact of this compound derivatives on specific signaling pathways is an active area of research, studies on structurally related brominated aromatic compounds and nitrobenzaldehydes provide valuable clues into their potential mechanisms of action.

The NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) is a crucial transcription factor that regulates genes involved in inflammation, immunity, cell proliferation, and apoptosis.[10] Dysregulation of the NF-κB signaling pathway is implicated in various diseases, including cancer and inflammatory disorders.[11] Aldehydes, in general, have been shown to modulate NF-κB signaling.[12] For instance, cinnamaldehyde (B126680) has been found to inhibit the activation of NF-κB through the NIK/IKK, ERK, and p38 MAPK signal transduction pathways.[11] It is plausible that derivatives of this compound, by virtue of their aldehyde functionality and the electronic effects of the bromo and nitro substituents, could also modulate the NF-κB pathway, representing a key area for future investigation.

NF_kB_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Stimuli Inflammatory Stimuli (e.g., Cytokines, LPS) Receptor Cell Surface Receptor Stimuli->Receptor Binds IKK_complex IKK Complex (IKKα/IKKβ/NEMO) Receptor->IKK_complex Activates Potential_Inhibition Potential Inhibition by This compound Derivatives IkB IκBα IKK_complex->IkB Phosphorylates NFkB_dimer NF-κB (p65/p50) Proteasome Proteasome IkB->Proteasome Ubiquitination & Degradation Nucleus Nucleus NFkB_dimer->Nucleus Translocates Gene_expression Target Gene Expression (Inflammation, Proliferation, Survival) Nucleus->Gene_expression Induces Potential_Inhibition->IKK_complex Potential_Inhibition->NFkB_dimer Nuclear Translocation

Caption: Potential modulation of the NF-κB signaling pathway.

The SYK-LAT-Gab2 Signaling Cascade

The Spleen Tyrosine Kinase (SYK), Linker for Activation of T-cells (LAT), and Grb2-associated binder 2 (Gab2) are key components of a signaling cascade involved in various cellular processes, including immune responses. Gab2 acts as a scaffolding protein, integrating signals from receptor tyrosine kinases to downstream effectors like the PI3K/AKT and RAS/ERK pathways.[1] Interestingly, the inhibitory function of Gab2 in T-cells is dependent on its association with LAT.[13] While direct evidence is pending, the potential for brominated phenolic compounds to modulate this pathway warrants investigation, opening up possibilities for the development of novel immunomodulatory agents.

SYK_LAT_Gab2_Pathway Receptor Receptor Tyrosine Kinase (e.g., EGFR, c-Met) Grb2 Grb2 Receptor->Grb2 Recruits Gab2 Gab2 Grb2->Gab2 Binds SYK SYK LAT LAT SYK->LAT Phosphorylates LAT->Gab2 Recruits SHP2 SHP2 Gab2->SHP2 Activates PI3K PI3K Gab2->PI3K Activates RAS_ERK RAS/ERK Pathway SHP2->RAS_ERK AKT_mTOR AKT/mTOR Pathway PI3K->AKT_mTOR Cell_Response Cellular Responses (Proliferation, Survival, Migration) RAS_ERK->Cell_Response AKT_mTOR->Cell_Response Potential_Modulation Potential Modulation by Brominated Aldehyde Derivatives Potential_Modulation->Gab2 Modulates recruitment/activity

Caption: Overview of the SYK-LAT-Gab2 signaling cascade.

Conclusion and Future Directions

This compound is a promising and versatile starting material for the synthesis of a wide range of heterocyclic compounds with significant potential in drug discovery. The ease of its transformation into Schiff bases, chalcones, and potentially quinolines, coupled with the demonstrated anticancer and antimicrobial activities of these classes of compounds, underscores its importance for medicinal chemists.

Future research should focus on the systematic synthesis and biological evaluation of a library of compounds derived from this compound. Detailed structure-activity relationship (SAR) studies will be crucial in optimizing the potency and selectivity of these novel molecules. Furthermore, in-depth investigations into their mechanisms of action, particularly their effects on key signaling pathways such as NF-κB and SYK-LAT-Gab2, will be essential for their rational development as next-generation therapeutic agents. The data and protocols presented in this guide offer a solid foundation for initiating such research endeavors.

References

Unveiling the Past: A Technical Guide to the Discovery and History of 5-Bromo-2-nitrobenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Bromo-2-nitrobenzaldehyde, a seemingly unassuming aromatic compound, holds a significant place in the annals of organic chemistry. Its journey from initial synthesis to its contemporary applications as a versatile building block in medicinal chemistry and materials science is a compelling narrative of evolving synthetic strategies and expanding utility. This in-depth technical guide meticulously explores the discovery, historical development, and key chemical attributes of this compound, offering a comprehensive resource for researchers and professionals in the chemical and pharmaceutical sciences.

Introduction

This compound, with the chemical formula C₇H₄BrNO₃, is a yellow crystalline solid that has emerged as a crucial intermediate in the synthesis of a wide array of complex organic molecules.[1] Its structure, featuring an aldehyde group ortho to a nitro group and a bromine atom at the 5-position of the benzene (B151609) ring, imparts a unique reactivity profile, making it a valuable synthon for the construction of heterocyclic compounds, pharmaceutical agents, and agrochemicals.[1] This guide delves into the historical context of its discovery, traces the evolution of its synthesis, and presents its key physicochemical properties and applications.

Discovery and Historical Synthesis

The historical synthesis of this compound was likely achieved through electrophilic aromatic substitution reactions on benzaldehyde (B42025) or its derivatives. The logical synthetic pathway would involve the nitration and bromination of a suitable precursor.

Retrosynthetic Analysis of a Plausible Historical Synthesis

The following diagram illustrates a plausible retrosynthetic pathway that chemists of the era might have envisioned for the synthesis of this compound.

G This compound This compound Precursor_1 2-Nitrobenzaldehyde (B1664092) This compound->Precursor_1 Bromination Precursor_3 5-Bromobenzaldehyde This compound->Precursor_3 Nitration Precursor_2 Benzaldehyde Precursor_1->Precursor_2 Nitration Precursor_3->Precursor_2 Bromination

Caption: Plausible historical retrosynthetic pathways for this compound.

Physicochemical and Spectroscopic Data

A summary of the key physical and spectroscopic properties of this compound is presented below.

PropertyValueReference
Molecular Formula C₇H₄BrNO₃[1]
Molecular Weight 230.02 g/mol [1]
Appearance Yellow crystalline solid[1]
Melting Point 73-77 °C
CAS Number 20357-20-4[1]
Beilstein Registry Number 2443255[2]
Beilstein Handbook Reference 2-07-00-00204[2]

Modern Synthetic Protocols

While the original synthesis may not be readily accessible, contemporary organic chemistry has established efficient and high-yielding methods for the preparation of this compound. A common and effective modern protocol involves the direct bromination of 2-nitrobenzaldehyde.

Experimental Protocol: Bromination of 2-Nitrobenzaldehyde

Objective: To synthesize this compound from 2-nitrobenzaldehyde.

Materials:

  • 2-Nitrobenzaldehyde

  • N-Bromosuccinimide (NBS)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Dichloromethane (CH₂Cl₂)

  • Saturated Sodium Bicarbonate Solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Silica (B1680970) Gel for column chromatography

  • Hexanes and Ethyl Acetate (B1210297) for chromatography

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-nitrobenzaldehyde (1.0 eq) in dichloromethane.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add concentrated sulfuric acid (catalytic amount).

  • Portion-wise, add N-Bromosuccinimide (1.1 eq) to the reaction mixture, maintaining the temperature at 0 °C.

  • Allow the reaction to stir at 0 °C for 1 hour and then warm to room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully quench the reaction by pouring it into a beaker of ice-cold saturated sodium bicarbonate solution.

  • Separate the organic layer and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using a gradient of hexanes and ethyl acetate as the eluent.

  • Collect the fractions containing the desired product and evaporate the solvent to yield pure this compound.

Workflow Diagram:

G Start Start Dissolve Dissolve 2-Nitrobenzaldehyde in CH2Cl2 Start->Dissolve Cool Cool to 0 °C Dissolve->Cool Add_H2SO4 Add conc. H2SO4 Cool->Add_H2SO4 Add_NBS Add NBS Add_H2SO4->Add_NBS Stir Stir at 0 °C then RT Add_NBS->Stir Monitor Monitor by TLC Stir->Monitor Quench Quench with NaHCO3 Monitor->Quench Extract Extract with CH2Cl2 Quench->Extract Wash_Dry Wash with Brine, Dry (MgSO4) Extract->Wash_Dry Concentrate Concentrate Wash_Dry->Concentrate Purify Purify by Column Chromatography Concentrate->Purify End End Purify->End

Caption: Modern synthetic workflow for this compound.

Applications in Research and Development

This compound serves as a pivotal intermediate in the synthesis of various biologically active molecules and functional materials.

  • Pharmaceutical Synthesis: It is a key building block for the synthesis of heterocyclic compounds that form the core of many pharmaceutical drugs. The aldehyde and nitro functionalities provide handles for a variety of chemical transformations, including condensations, reductions, and cyclizations.

  • Agrochemicals: The compound is utilized in the development of novel pesticides and herbicides.

  • Materials Science: Its derivatives are being explored for applications in dyes, polymers, and other functional materials.

Signaling Pathway Involvement (Hypothetical):

While this compound itself is not a signaling molecule, its derivatives can be designed to interact with biological pathways. For instance, a hypothetical drug candidate synthesized from this precursor might inhibit a specific kinase in a cancer-related signaling cascade.

G Growth_Factor Growth_Factor Receptor Receptor Growth_Factor->Receptor Kinase_A Kinase_A Receptor->Kinase_A Kinase_B Kinase_B Kinase_A->Kinase_B Transcription_Factor Transcription_Factor Kinase_B->Transcription_Factor Cell_Proliferation Cell_Proliferation Transcription_Factor->Cell_Proliferation Drug_Candidate Drug Candidate (from this compound) Drug_Candidate->Kinase_B

Caption: Hypothetical inhibition of a signaling pathway by a drug derived from the core compound.

Conclusion

This compound, a compound with roots in the foundational era of organic chemistry, continues to be a relevant and valuable tool for modern chemical synthesis. Its journey from an entry in the historical Beilstein Handbook to a commercially available building block for cutting-edge research underscores the enduring legacy of classical organic chemistry and its indispensable role in contemporary scientific advancement. This guide has provided a comprehensive overview of its discovery, historical context, and modern utility, serving as a valuable resource for the scientific community.

References

An In-depth Technical Guide to the Functional Group Analysis of 5-Bromo-2-nitrobenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Bromo-2-nitrobenzaldehyde is a versatile trifunctional aromatic compound of significant interest in organic synthesis and medicinal chemistry. Its unique substitution pattern, featuring an aldehyde, a nitro group, and a bromine atom on a benzene (B151609) ring, provides a platform for a diverse range of chemical transformations. This technical guide provides a comprehensive analysis of the functional groups of this compound, detailing its chemical properties, spectroscopic signature, and applications as a key building block in the synthesis of bioactive molecules. Detailed experimental protocols and visual representations of reaction pathways and experimental workflows are included to facilitate its practical application in research and drug development.

Introduction

This compound (C₇H₄BrNO₃, CAS No: 20357-20-4) is a crystalline solid that serves as a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] The strategic positioning of its three functional groups—an aldehyde at position 1, a nitro group at position 2, and a bromine atom at position 5—imparts a unique reactivity profile to the molecule. The electron-withdrawing nature of the nitro and aldehyde groups deactivates the aromatic ring towards electrophilic substitution, while the bromine atom offers a handle for cross-coupling reactions. The aldehyde group itself is a versatile functional group that can undergo a wide array of chemical transformations. This document aims to provide a detailed functional group analysis of this compound, supported by quantitative data and experimental methodologies, to serve as a resource for professionals in the chemical and pharmaceutical sciences.

Physicochemical and Spectroscopic Data

A thorough understanding of the physicochemical and spectroscopic properties of this compound is essential for its effective utilization.

Physicochemical Properties
PropertyValueReference
IUPAC Name This compound[2]
CAS Number 20357-20-4[2]
Molecular Formula C₇H₄BrNO₃[2]
Molecular Weight 230.02 g/mol [2]
Appearance White to light red to green powder to crystal[3]
Purity >98.0% (GC)[3]
Melting Point 71.0 to 75.0 °C[3]
Spectroscopic Analysis

The structural features of this compound can be elucidated through various spectroscopic techniques.

The ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of the hydrogen and carbon atoms in the molecule.

¹H NMR (400 MHz, DMSO-d₆) ¹³C NMR (151 MHz, DMSO-d₆)
Chemical Shift (δ, ppm) Assignment
10.01 (s, 1H)-CHO
7.90 (s, 2H)Aromatic H
7.69 (d, J = 4.8 Hz, 1H)Aromatic H
7.58 (d, J = 5.5 Hz, 2H)Aromatic H

Note: NMR data is based on similar compounds and may require experimental verification for this compound.[4]

The FT-IR spectrum reveals the characteristic vibrational frequencies of the functional groups present in the molecule.[2]

Wavenumber (cm⁻¹) Assignment
~1700C=O stretch (aldehyde)
~1530Asymmetric NO₂ stretch
~1350Symmetric NO₂ stretch
~3100Aromatic C-H stretch
~800-600C-Br stretch

Note: Specific peak values are based on typical ranges for these functional groups and data for similar nitrobenzaldehydes.[5]

The mass spectrum provides information about the molecular weight and fragmentation pattern of the molecule.

m/z Assignment
229/231[M]⁺ molecular ion peak (bromine isotopes)
200/202[M-CHO]⁺
183/185[M-NO₂]⁺
75C₆H₃⁺
74C₆H₂⁺
50C₄H₂⁺

Note: Fragmentation pattern is predicted based on the structure and GC-MS data of the compound.[2]

Functional Group Reactivity and Synthetic Applications

The interplay of the aldehyde, nitro, and bromo functional groups dictates the synthetic utility of this compound.

Aldehyde Group Reactions

The aldehyde group is a versatile handle for various transformations, including:

  • Oxidation: Can be oxidized to the corresponding carboxylic acid.

  • Reduction: Can be reduced to a primary alcohol.

  • Condensation Reactions: Reacts with amines to form Schiff bases and with active methylene (B1212753) compounds in Knoevenagel and similar condensations.

  • Wittig Reaction: Reacts with phosphorus ylides to form alkenes.

Nitro Group Transformations

The nitro group can be readily reduced to an amino group, which is a key transformation in the synthesis of many pharmaceutical intermediates. This reduction opens up possibilities for amide bond formation, diazotization, and other reactions characteristic of aromatic amines.

Bromo Group Chemistry

The bromine atom serves as a valuable site for introducing molecular diversity through various cross-coupling reactions, such as:

  • Suzuki Coupling: Reaction with boronic acids to form C-C bonds.

  • Heck Reaction: Reaction with alkenes to form substituted alkenes.

  • Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds.

Application in Drug Development

This compound is a key starting material for the synthesis of a variety of bioactive molecules, including kinase inhibitors and anti-inflammatory agents.

Synthesis of Kinase Inhibitors

The scaffold of this compound is suitable for the synthesis of inhibitors of cyclin-dependent kinases (CDKs), which are crucial regulators of the cell cycle and are often dysregulated in cancer.

G A This compound B Reduction of Nitro Group (e.g., Fe/NH4Cl) A->B C 5-Bromo-2-aminobenzaldehyde B->C D Condensation with Guanidine Derivative C->D E Aminopyrimidine Core Formation D->E F Suzuki Coupling with Arylboronic Acid E->F G Final CDK Inhibitor Candidate F->G

Caption: Synthetic workflow for a potential CDK inhibitor.

Development of Anti-Inflammatory Agents

The structural motif of this compound can be elaborated to generate novel anti-inflammatory compounds. The synthesis often involves the conversion of the aldehyde to a Schiff base, followed by further modifications.

G LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK Activation MyD88->IKK NFkB NF-κB Activation IKK->NFkB COX2 COX-2 Expression NFkB->COX2 Prostaglandins Prostaglandins COX2->Prostaglandins Inflammation Inflammation Prostaglandins->Inflammation Inhibitor This compound Derived Inhibitor Inhibitor->COX2 Inhibition

Caption: Inhibition of the COX-2 inflammatory pathway.

Experimental Protocols

Synthesis of this compound

This protocol describes the nitration of 3-bromobenzaldehyde (B42254) to yield this compound.

Materials:

  • 3-Bromobenzaldehyde

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Concentrated Nitric Acid (HNO₃)

  • Ice

  • Dichloromethane (CH₂Cl₂)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Ethyl Acetate

  • Hexane

Procedure:

  • Cool a solution of concentrated sulfuric acid in a flask to 0-5 °C in an ice bath.

  • Slowly add 3-bromobenzaldehyde to the cooled sulfuric acid with stirring.

  • Add a mixture of concentrated nitric acid and concentrated sulfuric acid dropwise to the reaction mixture, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction to stir at room temperature for several hours.

  • Pour the reaction mixture slowly onto crushed ice with stirring.

  • Collect the resulting precipitate by vacuum filtration and wash with cold water.

  • Dissolve the crude product in dichloromethane, dry over anhydrous magnesium sulfate, and filter.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel using an ethyl acetate/hexane gradient to afford pure this compound.

G Start Start: 3-Bromobenzaldehyde Step1 Dissolve in conc. H2SO4 at 0-5 °C Start->Step1 Step2 Add conc. HNO3/H2SO4 dropwise Step1->Step2 Step3 Stir at room temperature Step2->Step3 Step4 Pour onto ice Step3->Step4 Step5 Filter and wash with water Step4->Step5 Step6 Dissolve in CH2Cl2 and dry Step5->Step6 Step7 Evaporate solvent Step6->Step7 Step8 Purify by column chromatography Step7->Step8 End End: this compound Step8->End

Caption: Workflow for this compound synthesis.

Conclusion

This compound is a highly valuable and versatile building block in organic synthesis and drug discovery. The distinct reactivity of its aldehyde, nitro, and bromo functional groups allows for a wide range of chemical modifications, enabling the construction of complex molecular architectures. This guide has provided a comprehensive overview of its chemical properties, spectroscopic data, and synthetic applications, with a focus on its potential in the development of novel therapeutic agents. The detailed experimental protocols and visual workflows are intended to serve as a practical resource for researchers and scientists in the field.

References

An In-depth Technical Guide to the Theoretical and Computational Analysis of 5-Bromo-2-nitrobenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the theoretical and computational methodologies employed in the study of 5-Bromo-2-nitrobenzaldehyde (5B2N). Due to a scarcity of dedicated published research on 5B2N, this document establishes a robust analytical framework by detailing the widely accepted computational protocols used for structurally similar aromatic aldehydes. This guide presents the known molecular and physical properties of 5B2N and utilizes data from comprehensive studies on related compounds, such as 5-Bromo-2-hydroxybenzaldehyde, to illustrate the expected outcomes of a full-scale computational analysis. The methodologies covered include Density Functional Theory (DFT) for geometry optimization, vibrational frequency analysis (FT-IR, FT-Raman), electronic property elucidation (HOMO-LUMO, MEP), and spectral predictions (UV-Vis, NMR). This guide serves as a foundational resource for researchers initiating computational investigations into this compound and its potential applications in medicinal chemistry and materials science.

Introduction

This compound is an aromatic organic compound featuring a benzaldehyde (B42025) ring substituted with a bromine atom at the 5-position and a nitro group at the 2-position.[1] Its molecular structure, with both electron-withdrawing (nitro group) and halogen functionalities, makes it a molecule of interest for organic synthesis and as a potential building block for novel pharmaceutical agents and materials.[2] The aldehyde group, in particular, is highly reactive and serves as a key functional group in the synthesis of more complex molecular architectures.[2]

Computational chemistry provides indispensable tools for predicting the geometric, electronic, and spectroscopic properties of molecules before undertaking extensive experimental synthesis and analysis.[3] Methods like Density Functional Theory (DFT) offer a powerful means to understand molecular stability, reactivity, and potential interaction mechanisms, which are critical aspects of drug design and development.[3] This guide outlines the standard computational workflows and theoretical principles applicable to the detailed characterization of this compound.

Molecular Structure and Identification

The fundamental structural and identifying information for this compound is well-established.

IdentifierValueSource
IUPAC Name This compound[1]
CAS Number 20357-20-4[1]
Molecular Formula C₇H₄BrNO₃[1]
Molecular Weight 230.02 g/mol [1]
Canonical SMILES C1=CC(=C(C=C1Br)C=O)--INVALID-LINK--[O-][1]
InChI Key UFRVBZVJVRHSNR-UHFFFAOYSA-N[1]

digraph "5_Bromo_2_nitrobenzaldehyde" {
graph [fontname="Arial", label="Molecular Structure of this compound", labelloc=t, fontsize=14];
node [fontname="Arial", fontsize=10, shape=plaintext];
edge [fontname="Arial", fontsize=10];

// Atom nodes C1 [label="C"]; C2 [label="C"]; C3 [label="C"]; C4 [label="C"]; C5 [label="C"]; C6 [label="C"]; H1[label="H"]; H2[label="H"]; H3[label="H"]; Br [label="Br", fontcolor="#FFFFFF", style=filled, fillcolor="#EA4335"]; C_CHO [label="C"]; H_CHO [label="H"]; O_CHO [label="O", fontcolor="#FFFFFF", style=filled, fillcolor="#EA4335"]; N_NO2 [label="N", fontcolor="#FFFFFF", style=filled, fillcolor="#4285F4"]; O1_NO2 [label="O", fontcolor="#FFFFFF", style=filled, fillcolor="#EA4335"]; O2_NO2 [label="O", fontcolor="#FFFFFF", style=filled, fillcolor="#EA4335"];

// Benzene ring C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- C1;

// Substituents C1 -- C_CHO; C2 -- N_NO2; C5 -- Br;

// Aldehyde group C_CHO -- H_CHO; C_CHO -- O_CHO [style=double];

// Nitro group N_NO2 -- O1_NO2 [style=double]; N_NO2 -- O2_NO2;

// Hydrogens on ring C3 -- H1; C4 -- H2; C6 -- H3;

// Dummy nodes for ring aromaticity (optional, for visual representation) dummy [shape=point, width=0]; C1 -- dummy [style=invis]; C2 -- dummy [style=invis]; C3 -- dummy [style=invis]; C4 -- dummy [style=invis]; C5 -- dummy [style=invis]; C6 -- dummy [style=invis]; }

Fig. 1: Molecular Structure of this compound

Theoretical and Computational Protocols

The following sections detail the standard experimental and computational protocols used to analyze substituted benzaldehydes. These methodologies are directly applicable for a thorough investigation of this compound.

Computational Methodology

A robust computational analysis typically begins with geometry optimization followed by frequency calculations and prediction of various molecular properties.

Computational_Workflow General Computational Workflow for Molecular Analysis start Initial Molecular Structure (e.g., from PubChem) opt Geometry Optimization (DFT: B3LYP/6-311++G(d,p)) start->opt freq Vibrational Frequency Calculation opt->freq verify Verify Minimum Energy (No Imaginary Frequencies) freq->verify verify->opt Re-optimize spectra Spectra Simulation (FT-IR, FT-Raman) verify->spectra Proceed electronic Electronic Properties (HOMO-LUMO, MEP) spectra->electronic nmr NMR Simulation (GIAO Method) electronic->nmr nlo Non-Linear Optical Properties nmr->nlo

Fig. 2: Standard workflow for DFT-based molecular analysis.
  • Software: Quantum chemical calculations are typically performed using software packages like Gaussian, ORCA, or GAMESS.[3]

  • Method: The Density Functional Theory (DFT) method, particularly the B3LYP hybrid functional (Becke's three-parameter hybrid functional with the Lee-Yang-Parr correlation functional), is widely used for its balance of accuracy and computational cost.[3]

  • Basis Set: A common and robust basis set for this type of molecule is 6-311++G(d,p), which provides a good description of electron distribution, including polarization and diffuse functions necessary for anions and weak interactions.[3]

  • Geometry Optimization: The initial molecular structure is optimized to find the lowest energy conformation on the potential energy surface.[3]

  • Frequency Analysis: Vibrational frequencies are calculated at the same level of theory to confirm that the optimized structure is a true energy minimum (characterized by the absence of imaginary frequencies) and to simulate infrared and Raman spectra.[3]

Experimental Protocols (for Validation)

Experimental data is crucial for validating the results of computational models.

  • Fourier Transform Infrared (FT-IR) Spectroscopy: The FT-IR spectrum is typically recorded in the 4000–400 cm⁻¹ range. For solid samples, the KBr pellet technique is common, where the sample is mixed with potassium bromide and pressed into a disc.[3]

  • FT-Raman Spectroscopy: The FT-Raman spectrum, often recorded from 4000–50 cm⁻¹, provides complementary information to FT-IR, particularly for symmetric vibrations.

  • UV-Visible (UV-Vis) Spectroscopy: The electronic absorption spectrum is measured using a spectrophotometer, typically in the 200–800 nm range. The sample is dissolved in a suitable solvent, such as chloroform, methanol, or acetonitrile.[3]

Data Presentation and Analysis (Illustrative)

Optimized Geometric Parameters

The following table compares calculated geometric parameters with standard experimental ranges for similar molecules.

Table 1: Selected Bond Lengths and Bond Angles (Illustrative Data from 5-Bromo-2-hydroxybenzaldehyde) [3]

ParameterTypeCalculated Value (Å or °)Typical Experimental Range (Å or °)
Bond Lengths
C-CAromatic1.388 - 1.4091.36 - 1.40
C-HAromatic1.082 - 1.086~1.08
C-Br1.911~1.90
C=OAldehyde1.229~1.22
C-OHydroxyl1.353~1.36
O-HHydroxyl0.971~0.96
Bond Angles
C-C-CAromatic118.2 - 121.8118 - 121
C-C-HAromatic119.2 - 121.0119 - 121
C-C-Br118.7 - 120.4~119
C-C=OAldehyde124.9~124
Vibrational Analysis

Vibrational assignments are critical for interpreting experimental spectra. The assignments are based on the Potential Energy Distribution (PED) calculated from the theoretical model.

Table 2: Key Vibrational Frequencies and Assignments (Illustrative Data from 5-Bromo-2-hydroxybenzaldehyde) [3]

Calculated Freq. (cm⁻¹)Experimental Freq. (cm⁻¹)Assignment (PED %)
34403441O-H stretch (100%)
30783073C-H aromatic stretch (98%)
16871660C=O aldehyde stretch (89%)
15991610C-C aromatic stretch (45%) + C-H bend (30%)
14811481C-C aromatic stretch (60%)
12801279C-H in-plane bend (40%) + C-O stretch (25%)
11501152C-H in-plane bend (55%)
660661C-Br stretch (40%) + Ring deformation
Electronic Properties

The Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are fundamental to understanding chemical reactivity and electronic transitions.[4] The energy gap between them (ΔE) is a key indicator of molecular stability.[4] The Molecular Electrostatic Potential (MEP) map visually represents the charge distribution and predicts sites for electrophilic and nucleophilic attack.[2]

HOMO_LUMO_MEP Relationship between Electronic Properties and Reactivity HOMO HOMO (Highest Occupied Molecular Orbital) Electron Donor Gap ΔE = E_LUMO - E_HOMO Energy Gap HOMO->Gap LUMO LUMO (Lowest Unoccupied Molecular Orbital) Electron Acceptor LUMO->Gap Reactivity Chemical Reactivity & Kinetic Stability Gap->Reactivity MEP MEP Map (Molecular Electrostatic Potential) Sites Predicts Nucleophilic (Red) & Electrophilic (Blue) Sites MEP->Sites

Fig. 3: Conceptual diagram of electronic property analysis.

Table 3: Calculated Electronic Properties (Illustrative Data from 5-Bromo-2-hydroxybenzaldehyde) [3]

ParameterValue (eV)
E_HOMO-8.24
E_LUMO-1.14
Energy Gap (ΔE) 7.10
Ionization Potential8.24
Electron Affinity1.14
Electronegativity4.69
Chemical Hardness3.55

A large HOMO-LUMO gap generally implies high kinetic stability and low chemical reactivity.[3] The MEP map for a molecule like this compound would be expected to show negative potential (red/yellow) around the electronegative oxygen atoms of the nitro and aldehyde groups, indicating sites susceptible to electrophilic attack. Positive potential (blue) would likely be found around the hydrogen atoms of the aromatic ring.

Conclusion and Future Directions

This guide outlines a comprehensive theoretical and computational framework for the detailed analysis of this compound. While direct experimental and computational data for this specific molecule remains limited in published literature, the protocols and illustrative data presented here provide a clear and robust roadmap for future research.

For drug development professionals and scientists, applying these computational methods to this compound would yield critical insights into its stability, reactivity, and potential for intermolecular interactions. Such studies are a vital, cost-effective first step in evaluating a molecule's potential as a scaffold for new therapeutic agents or advanced materials. It is strongly recommended that dedicated DFT calculations, validated by experimental spectroscopy, be performed to create a specific and accurate dataset for this promising compound.

References

Methodological & Application

Application Notes and Protocols for the Use of 5-Bromo-2-nitrobenzaldehyde in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromo-2-nitrobenzaldehyde is a versatile bifunctional building block in organic synthesis, prized for its utility in the construction of a wide array of heterocyclic compounds and other complex organic molecules. Its unique substitution pattern, featuring an electrophilic aldehyde group and an electron-withdrawing nitro group on a brominated benzene (B151609) ring, allows for a diverse range of chemical transformations. This document provides detailed application notes and experimental protocols for two key reactions involving this compound: the synthesis of quinoline (B57606) derivatives via a domino nitro reduction-Friedländer condensation and the formation of alkenes through the Wittig reaction. These reactions are fundamental in medicinal chemistry and drug development for creating novel molecular scaffolds.

Application 1: Synthesis of Quinolines via Domino Nitro Reduction-Friedländer Condensation

The Friedländer synthesis is a classical and efficient method for constructing the quinoline scaffold, a privileged structure in medicinal chemistry. A significant advancement of this method involves a one-pot domino reaction where a 2-nitrobenzaldehyde (B1664092) is reduced in situ to the corresponding 2-aminobenzaldehyde, which then undergoes condensation with an active methylene (B1212753) compound.[1][2][3] This approach circumvents the need to handle often unstable 2-aminobenzaldehydes.

General Reaction Scheme:

G start This compound reagents Fe / AcOH start->reagents ketone + Ethyl Acetoacetate (B1235776) ketone->reagents product Ethyl 6-bromo-2-methylquinoline-3-carboxylate reagents->product Domino Reaction

Caption: Domino Nitro Reduction-Friedländer Synthesis of a Quinoline Derivative.

Experimental Protocol:

This protocol is adapted from the general procedure for the domino nitro reduction-Friedländer heterocyclization of 2-nitrobenzaldehydes.[1]

Materials:

  • This compound

  • Ethyl acetoacetate

  • Iron powder (<100 mesh)

  • Glacial Acetic Acid (AcOH)

  • Ethyl acetate (B1210297) (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • To a solution of this compound (1.0 eq) in glacial acetic acid in a round-bottom flask, add ethyl acetoacetate (3.0 eq).

  • Heat the mixture to 95-110 °C with vigorous stirring.

  • Carefully add iron powder (4.0 eq) portion-wise to the hot solution. An exothermic reaction will be observed, and the mixture will turn brown.

  • Maintain the reaction at 95-110 °C and monitor the progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • After completion, cool the reaction mixture to room temperature and pour it into ice-water.

  • Extract the aqueous mixture with ethyl acetate (3 x volume).

  • Combine the organic layers and wash sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • The crude product can be purified by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient).

Quantitative Data Summary:

The following table summarizes typical reaction parameters for the domino nitro reduction-Friedländer synthesis of quinolines from various 2-nitrobenzaldehydes, which can be extrapolated for this compound.[1]

Entry2-Nitrobenzaldehyde DerivativeActive Methylene CompoundProductYield (%)
12-NitrobenzaldehydeEthyl acetoacetateEthyl 2-methylquinoline-3-carboxylate99
25-Fluoro-2-nitrobenzaldehydeEthyl acetoacetateEthyl 6-fluoro-2-methylquinoline-3-carboxylate95
35-Methoxy-2-nitrobenzaldehydeEthyl acetoacetateEthyl 6-methoxy-2-methylquinoline-3-carboxylate98
4 This compound Ethyl acetoacetate Ethyl 6-bromo-2-methylquinoline-3-carboxylate Expected >90

Application 2: Synthesis of Alkenes via Wittig Reaction

The Wittig reaction is a powerful and widely utilized method for the synthesis of alkenes from aldehydes and ketones.[4] It involves the reaction of a phosphorus ylide with a carbonyl compound to form a C=C double bond. This reaction is highly valuable for its regioselectivity. A green chemistry approach to the Wittig reaction can be performed in an aqueous medium.[5]

General Reaction Scheme:

G start This compound reagents Aqueous NaHCO₃ start->reagents ylide + (Triphenylphosphoranylidene)acetonitrile ylide->reagents product 3-(5-Bromo-2-nitrophenyl)acrylonitrile reagents->product Wittig Reaction

Caption: Aqueous Wittig Reaction of this compound.

Experimental Protocol:

This protocol is adapted from a general procedure for a one-pot aqueous Wittig reaction.[5]

Materials:

Equipment:

  • Test tube or round-bottom flask

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • In a test tube or round-bottom flask containing a magnetic stir bar, add triphenylphosphine (1.4 eq).

  • Add a saturated aqueous solution of sodium bicarbonate and stir the resulting suspension for 1 minute.

  • To the suspension, add bromoacetonitrile (1.6 eq) followed by this compound (1.0 eq).

  • Stir the reaction mixture vigorously at room temperature for 1 hour.

  • After 1 hour, quench the reaction by the dropwise addition of 1.0 M H₂SO₄ until the solution is acidic.

  • Extract the mixture with diethyl ether (3 x volume).

  • Combine the organic layers, dry with anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • The crude product, containing the desired alkene and triphenylphosphine oxide, can be purified by column chromatography on silica gel.

Quantitative Data Summary:

The following table presents representative yields for the aqueous Wittig reaction with various aldehydes.[5]

EntryAldehydeAlkyl HalideProductYield (%)
1BenzaldehydeMethyl bromoacetateMethyl cinnamate85
22-ThiophenecarboxaldehydeMethyl bromoacetateMethyl 3-(2-thienyl)acrylate78
3AnisaldehydeMethyl bromoacetateMethyl 4-methoxycinnamate92
4 This compound Bromoacetonitrile 3-(5-Bromo-2-nitrophenyl)acrylonitrile Expected >70

Experimental Workflow Visualization

G start Start: Weigh Reagents dissolve Dissolve/Suspend in Solvent start->dissolve reaction Run Reaction (Heating/Stirring) dissolve->reaction workup Aqueous Workup (Extraction & Washing) reaction->workup dry Dry Organic Layer workup->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by Chromatography concentrate->purify end End: Characterize Product purify->end

Caption: General Experimental Workflow for Organic Synthesis.

Conclusion

This compound serves as a valuable and versatile starting material in organic synthesis. The protocols detailed herein for the synthesis of quinolines and alkenes highlight its utility in constructing complex molecular architectures relevant to pharmaceutical and materials science research. The domino nitro reduction-Friedländer condensation offers an efficient, one-pot method to access substituted quinolines, while the Wittig reaction provides a reliable route to functionalized alkenes. These application notes provide a solid foundation for researchers to utilize this compound in their synthetic endeavors.

References

The Versatility of 5-Bromo-2-nitrobenzaldehyde in Pharmaceutical Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

5-Bromo-2-nitrobenzaldehyde is a highly functionalized aromatic compound that serves as a pivotal building block in the synthesis of a variety of pharmaceutical agents. Its chemical structure, featuring an aldehyde group, a nitro group, and a bromine atom, offers multiple reactive sites for elaboration into complex molecular architectures. This versatility makes it a valuable starting material for medicinal chemists and drug development professionals. The presence of the electron-withdrawing nitro group and the bromine atom, a versatile handle for cross-coupling reactions, allows for the strategic construction of heterocyclic scaffolds, particularly quinolines, which are prevalent in many clinically approved drugs. This document provides detailed application notes, experimental protocols, and biological context for the use of this compound in pharmaceutical research, with a special focus on the synthesis of kinase inhibitors.

Application in the Synthesis of Kinase Inhibitors

A prominent application of this compound is in the synthesis of quinoline-based kinase inhibitors. The quinoline (B57606) scaffold is a well-established pharmacophore that can effectively bind to the ATP-binding site of various kinases. Dysregulation of kinase signaling pathways is a hallmark of numerous diseases, including cancer, making kinase inhibitors a major class of targeted therapies.

One of the most notable pharmaceuticals synthesized using a derivative of this compound is Bosutinib , a dual inhibitor of Src and Abl tyrosine kinases.[1] Bosutinib is approved for the treatment of chronic myeloid leukemia (CML).[1] The synthesis of the core quinoline structure of Bosutinib and its analogs can be efficiently achieved through the Friedländer annulation reaction.[2][3]

The Friedländer Synthesis of Quinolines

The Friedländer synthesis is a condensation reaction between a 2-aminoaryl aldehyde or ketone and a compound containing a reactive α-methylene group (e.g., a ketone or ester) to form a quinoline.[3][4] In this context, this compound is first reduced to its corresponding 2-amino derivative, 2-amino-5-bromobenzaldehyde (B112427), which then serves as the key precursor for the Friedländer reaction. This domino nitro reduction-heterocyclization approach is an efficient strategy to access substituted quinolines.[5][6]

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis of a key quinoline intermediate from this compound, which can be further elaborated to generate various kinase inhibitors.

Protocol 1: Reduction of this compound to 2-Amino-5-bromobenzaldehyde

This protocol outlines the in-situ reduction of the nitro group to an amine, a crucial step to prepare the substrate for the Friedländer condensation.[6]

Materials:

  • This compound

  • Iron powder (Fe)

  • Glacial Acetic Acid (AcOH)

  • Ethyl Acetate (B1210297) (EtOAc)

  • Saturated Sodium Bicarbonate solution (NaHCO₃)

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • To a solution of this compound (1.0 eq) in a mixture of ethyl acetate and glacial acetic acid, add iron powder (3.0-5.0 eq) portion-wise at room temperature.

  • Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Cool the reaction mixture to room temperature and filter it through a pad of Celite to remove the iron catalyst.

  • Wash the Celite pad with ethyl acetate.

  • Combine the filtrates and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 2-amino-5-bromobenzaldehyde.

  • The crude product can be used in the next step without further purification or can be purified by column chromatography on silica (B1680970) gel.

Protocol 2: Friedländer Synthesis of a Substituted Quinoline

This protocol describes the condensation of 2-amino-5-bromobenzaldehyde with an active methylene (B1212753) compound to form the quinoline ring system.[5]

Materials:

  • 2-Amino-5-bromobenzaldehyde (from Protocol 1)

  • Active methylene compound (e.g., Ethyl acetoacetate, 1.1 eq)

  • Base catalyst (e.g., Piperidine (B6355638), catalytic amount) or Acid catalyst (e.g., p-Toluenesulfonic acid, catalytic amount)

  • Ethanol or another suitable solvent

Procedure:

  • In a round-bottom flask, dissolve 2-amino-5-bromobenzaldehyde (1.0 eq) and the active methylene compound (1.1 eq) in ethanol.

  • Add a catalytic amount of piperidine or p-toluenesulfonic acid to the mixture.

  • Heat the reaction mixture to reflux and monitor by TLC.

  • Upon completion, cool the reaction mixture to room temperature. The product may precipitate from the solution.

  • If precipitation occurs, collect the solid by filtration and wash with cold ethanol.

  • If no precipitate forms, concentrate the reaction mixture under reduced pressure and purify the residue by column chromatography on silica gel or recrystallization to obtain the desired substituted quinoline.

Data Presentation

The following tables summarize representative quantitative data for the synthesis and biological activity of compounds derived from this compound.

Table 1: Synthesis of a 6-Bromo-3-carboethoxy-2-methylquinoline Intermediate

StepReactantsKey ReagentsProductYield (%)Purity (%)
1This compound, IronAcetic Acid2-Amino-5-bromobenzaldehyde~90>95 (crude)
22-Amino-5-bromobenzaldehyde, Ethyl acetoacetatePiperidine6-Bromo-3-carboethoxy-2-methylquinoline75-85>98 (after purification)

Table 2: Characterization Data for 6-Bromo-3-carboethoxy-2-methylquinoline

TechniqueData
¹H NMR (CDCl₃, 400 MHz) δ 8.65 (s, 1H), 8.05 (d, J=2.0 Hz, 1H), 7.80 (dd, J=8.8, 2.0 Hz, 1H), 7.60 (d, J=8.8 Hz, 1H), 4.40 (q, J=7.2 Hz, 2H), 2.75 (s, 3H), 1.42 (t, J=7.2 Hz, 3H)
IR (KBr) ν (cm⁻¹) 2980, 1725 (C=O), 1600, 1480, 1250, 830
MS (ESI) m/z 308.0, 310.0 [M+H]⁺

Table 3: Biological Activity of Bosutinib (a downstream product) [7]

Kinase TargetIC₅₀ (nM)
ABL1.2
SRC1.0
LYN1.1
HCK1.1

Mandatory Visualizations

Signaling Pathway Inhibited by Bosutinib

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor_Receptor Growth Factor Receptor SRC SRC Growth_Factor_Receptor->SRC Activation Downstream_Signaling Downstream Signaling (e.g., RAS/MAPK, PI3K/AKT) SRC->Downstream_Signaling ABL BCR-ABL (in CML) ABL->Downstream_Signaling Cell_Proliferation Cell Proliferation Survival Migration Downstream_Signaling->Cell_Proliferation Bosutinib Bosutinib Bosutinib->SRC Inhibition Bosutinib->ABL Inhibition

Caption: Signaling pathways inhibited by Bosutinib.

Experimental Workflow for Quinoline Synthesis

G Start Start: this compound Reduction Step 1: Nitro Group Reduction (Fe / Acetic Acid) Start->Reduction Intermediate1 Intermediate: 2-Amino-5-bromobenzaldehyde Reduction->Intermediate1 Friedlander Step 2: Friedländer Condensation (+ Ethyl Acetoacetate, Piperidine) Intermediate1->Friedlander Purification Purification (Filtration / Chromatography) Friedlander->Purification FinalProduct Product: 6-Bromo-quinoline derivative Purification->FinalProduct FurtherSteps Further Functionalization (e.g., Suzuki Coupling, Amination) FinalProduct->FurtherSteps API Active Pharmaceutical Ingredient (e.g., Bosutinib) FurtherSteps->API

Caption: Workflow for synthesis of a quinoline intermediate.

Logical Relationship in Structure-Activity Relationship (SAR) Studies

G Core 6-Bromo-quinoline Scaffold R1 Modification at C6 (Br) - Suzuki Coupling - Buchwald-Hartwig Amination Core->R1 R2 Modification at C3 (Ester) - Hydrolysis to Acid - Amide Formation Core->R2 R3 Modification at C2 (Methyl) - Varying Alkyl/Aryl Groups Core->R3 Activity Biological Activity (e.g., Kinase Inhibition, IC50) R1->Activity R2->Activity R3->Activity Optimization Lead Optimization Activity->Optimization

Caption: SAR exploration from the quinoline scaffold.

References

Application Notes and Protocols: Reaction of 5-Bromo-2-nitrobenzaldehyde with Primary Amines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The reaction of 5-Bromo-2-nitrobenzaldehyde with primary amines yields Schiff bases, a class of organic compounds characterized by the presence of a carbon-nitrogen double bond (azomethine group). This reaction is a cornerstone in synthetic chemistry due to its simplicity and the diverse biological activities of the resulting products. The presence of the bromo and nitro functional groups on the benzaldehyde (B42025) ring offers unique electronic properties and potential for further synthetic modifications, making these Schiff bases attractive scaffolds in drug discovery and development.

Schiff bases derived from substituted benzaldehydes have demonstrated a wide spectrum of pharmacological activities, including antibacterial, antifungal, and anticancer properties.[1][2] The imine linkage is often crucial for their biological activity, which is thought to involve mechanisms such as inhibition of enzyme function, disruption of cellular membranes, and induction of apoptosis.[3][4] These application notes provide a detailed overview of the synthesis, characterization, and potential applications of Schiff bases derived from this compound.

Reaction Mechanism and Workflow

The formation of a Schiff base from this compound and a primary amine is a nucleophilic addition-elimination reaction. The reaction is typically catalyzed by a small amount of acid.

Reaction Mechanism

Caption: General reaction mechanism for Schiff base formation.

Experimental Workflow

experimental_workflow Reactants Dissolve this compound and Primary Amine in Ethanol (B145695) Reaction Add Acid Catalyst (optional) Reflux for 2-4 hours Reactants->Reaction Monitoring Monitor reaction by TLC Reaction->Monitoring Isolation Cool to Room Temperature Collect Precipitate by Filtration Monitoring->Isolation Purification Wash with Cold Ethanol Recrystallize from suitable solvent Isolation->Purification Characterization Characterize by FT-IR, NMR, Mass Spec. Determine Melting Point Purification->Characterization

Caption: General experimental workflow for Schiff base synthesis.

Experimental Protocols

The following protocols are representative examples for the synthesis of Schiff bases from this compound and primary amines. Researchers should optimize conditions for specific substrates.

Protocol 1: Synthesis of N-(5-bromo-2-nitrobenzylidene)aniline

Materials:

  • This compound (1.0 mmol, 230 mg)

  • Aniline (B41778) (1.0 mmol, 93 mg, 0.091 mL)

  • Absolute Ethanol (15 mL)

  • Glacial Acetic Acid (2-3 drops, optional catalyst)

Procedure:

  • In a 50 mL round-bottom flask, dissolve this compound in 10 mL of absolute ethanol.

  • In a separate beaker, dissolve aniline in 5 mL of absolute ethanol.

  • Add the aniline solution dropwise to the stirred solution of this compound at room temperature.

  • Add 2-3 drops of glacial acetic acid to the reaction mixture.

  • Attach a reflux condenser and heat the mixture to reflux for 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • The resulting precipitate is collected by vacuum filtration.

  • Wash the crude product with cold ethanol to remove unreacted starting materials.

  • The product can be further purified by recrystallization from ethanol or a suitable solvent system.

  • Dry the purified Schiff base in a vacuum oven.

Protocol 2: General Procedure for Synthesis with Various Primary Amines

This protocol can be adapted for a range of primary amines. The reaction time and purification method may need to be adjusted based on the reactivity and solubility of the amine and the resulting Schiff base.

Materials:

  • This compound (1.0 mmol)

  • Primary Amine (1.0 mmol)

  • Solvent (e.g., Ethanol, Methanol) (10-20 mL)

  • Catalyst (e.g., Glacial Acetic Acid) (optional)

Procedure:

  • Dissolve this compound in the chosen solvent in a round-bottom flask.

  • Add the primary amine to the solution. If the amine is a solid, it can be dissolved in a minimum amount of the same solvent.

  • Add a catalytic amount of acid if necessary.

  • Stir the reaction mixture at room temperature or heat to reflux, monitoring by TLC.

  • Once the reaction is complete, isolate the product. If a precipitate forms, it can be filtered. If the product is soluble, the solvent can be removed under reduced pressure.

  • Purify the crude product by washing, recrystallization, or column chromatography.

Data Presentation

The following tables summarize representative data for Schiff bases derived from substituted benzaldehydes. Note: Data for Schiff bases derived specifically from this compound is limited in the literature; therefore, data from closely related compounds are included for reference.

Table 1: Physicochemical Properties of Representative Schiff Bases

Schiff Base Derivative (from related aldehydes)Molecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Yield (%)Reference
(4-nitrophenyl)-5-bromosalicyliminC₁₃H₉BrN₂O₃321.13194-19677.8
Chiral Schiff base from 3-nitrobenzaldehydeC₂₀H₂₀N₄O₄380.4092-9394.4[5]
Chiral Schiff base from 4-nitrobenzaldehydeC₂₀H₂₀N₄O₄380.40110-11274.5[5]

Table 2: Spectroscopic Data of Representative Schiff Bases

Schiff Base Derivative (from related aldehydes)FT-IR (cm⁻¹) ν(C=N)¹H NMR (ppm) δ(CH=N)Reference
(4-nitrophenyl)-5-bromosalicylimin16158.654
Chiral Schiff base from 3-nitrobenzaldehyde16528.47[5]
Chiral Schiff base from 4-nitrobenzaldehyde16488.28[5]
Schiff base from 5-bromosalicylaldehyde (B98134) and 4-aminobenzoic acid-8.96[6]

Table 3: Biological Activity of Representative Schiff Bases

Schiff Base Derivative (from related aldehydes)Cell Line / BacteriaActivityIC₅₀ (µg/mL)Reference
5-chloro-2-((4-nitrobenzylidene)amino)benzoic acidTSCCF (Oral Cancer)Anticancer446.68[1][2]
5-chloro-2-((4-nitrobenzylidene)amino)benzoic acidNHGF (Normal Fibroblasts)Cytotoxicity977.24[1][2]
Salicylaldehyde-hydrazine hydrate (B1144303) Schiff baseS. aureusAntibacterial-[7]
Salicylaldehyde-o-phenylenediamine Schiff baseK562 (Leukemia)Anticancer-[7]

Applications in Drug Development

Schiff bases derived from this compound are promising candidates for drug development due to their potential anticancer and antimicrobial activities.

Anticancer Activity

The cytotoxic effects of nitroaromatic compounds are often linked to their ability to induce apoptosis and autophagy in cancer cells.[1] The presence of the electron-withdrawing nitro group can enhance the biological activity of the Schiff base. Studies on similar compounds have shown that they can induce cell cycle arrest and trigger the mitochondrial apoptotic pathway.[1]

Putative Signaling Pathway for Anticancer Activity

anticancer_pathway SchiffBase This compound Schiff Base ROS Increased Intracellular ROS SchiffBase->ROS Mitochondria Mitochondrial Membrane Depolarization ROS->Mitochondria CytochromeC Cytochrome c Release Mitochondria->CytochromeC Caspase9 Caspase-9 Activation CytochromeC->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Putative mitochondrial-dependent apoptosis pathway.

Antimicrobial Activity

The antibacterial and antifungal properties of Schiff bases are well-documented. The mode of action is believed to involve the formation of hydrogen bonds between the azomethine group and the active sites of cellular constituents, leading to interference with normal cellular processes.[3] Chelation with metal ions can further enhance the antimicrobial activity by increasing the lipophilicity of the compound, which facilitates its penetration through the microbial cell membrane.

Conclusion

The reaction of this compound with primary amines provides a straightforward and efficient route to a diverse range of Schiff bases. These compounds are of significant interest to the drug development community due to their potential as anticancer and antimicrobial agents. The synthetic protocols outlined herein provide a solid foundation for the exploration of this promising class of molecules. Further research is warranted to synthesize and screen a broader library of these derivatives to fully elucidate their therapeutic potential and mechanisms of action.

References

Application Notes: Selective Reduction of 5-Bromo-2-nitrobenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The selective reduction of a nitro group in the presence of other reducible functional groups is a critical transformation in organic synthesis, particularly in the preparation of pharmaceutical intermediates and fine chemicals. 5-Bromo-2-nitrobenzaldehyde presents a unique challenge due to the presence of both a nitro group and an aldehyde, both of which are susceptible to reduction. This document outlines a robust protocol for the chemoselective reduction of the nitro group in this compound to yield 5-bromo-2-aminobenzaldehyde, while preserving the aldehyde moiety. The described method utilizes Tin(II) chloride dihydrate (SnCl₂·2H₂O), a mild and effective reagent for this transformation.

Reaction Principle

The reduction of the aromatic nitro group is achieved using Tin(II) chloride in an alcoholic solvent, typically ethanol (B145695) or methanol. SnCl₂ acts as a reducing agent, selectively transferring electrons to the nitro group, which is subsequently protonated by the solvent to form the corresponding amine. The aldehyde group remains unaffected under these mild conditions. The reaction is typically performed at an elevated temperature to ensure a reasonable reaction rate. Following the reduction, a basic workup is necessary to neutralize the acidic reaction mixture and precipitate tin salts, allowing for the isolation of the desired amino-aldehyde product.

Data Presentation

A summary of the key quantitative data for the starting material and the expected product is presented in the table below.

ParameterStarting MaterialProductReference
Compound Name This compound5-Bromo-2-aminobenzaldehydeN/A
CAS Number 20357-20-429124-57-0[N/A]
Molecular Formula C₇H₄BrNO₃C₇H₆BrNO[1][2]
Molecular Weight 230.02 g/mol 200.03 g/mol [1][2]
Appearance White to light red/green powder/crystalYellow to orange powder/crystal[3]
Melting Point N/A75-80 °C[3]

Experimental Protocol

This protocol details the procedure for the selective reduction of this compound using Tin(II) chloride dihydrate.

Materials and Reagents:

  • This compound

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O)

  • Ethanol (EtOH), absolute

  • Ethyl acetate (B1210297) (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Deionized water

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) apparatus (Silica plates, UV lamp)

Procedure:

  • Reaction Setup:

    • To a round-bottom flask, add this compound (1.0 eq).

    • Add absolute ethanol to dissolve the starting material (approx. 10-15 mL per gram of starting material).

    • Equip the flask with a magnetic stir bar and a reflux condenser.

  • Addition of Reducing Agent:

    • To the stirred solution, add Tin(II) chloride dihydrate (SnCl₂·2H₂O) (4-5 eq) portion-wise. The addition may be exothermic.

  • Reaction Execution:

    • Heat the reaction mixture to reflux (approximately 78 °C for ethanol) using a heating mantle.

    • Maintain the reflux with vigorous stirring.

    • Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is completely consumed.

  • Workup and Isolation:

    • Once the reaction is complete, allow the mixture to cool to room temperature.

    • Carefully pour the reaction mixture into a beaker containing crushed ice.

    • Slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) with stirring until the pH of the mixture is basic (pH ~8). This will precipitate tin salts.

    • Extract the aqueous slurry with ethyl acetate (3 x volume of ethanol used).

    • Combine the organic layers in a separatory funnel.

  • Purification:

    • Wash the combined organic layers with deionized water, followed by brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).

    • Filter off the drying agent.

    • Remove the solvent (ethyl acetate) under reduced pressure using a rotary evaporator to yield the crude product.

    • If necessary, the crude product can be further purified by column chromatography on silica (B1680970) gel or by recrystallization to obtain pure 5-bromo-2-aminobenzaldehyde.

Visualizations

The following diagrams illustrate the chemical transformation and the experimental workflow.

Caption: Chemical scheme for the reduction of this compound.

experimental_workflow cluster_reaction Reaction cluster_workup Workup & Isolation cluster_purification Purification setup 1. Dissolve Starting Material in EtOH add_reagent 2. Add SnCl₂·2H₂O setup->add_reagent reflux 3. Heat to Reflux & Monitor by TLC add_reagent->reflux cool 4. Cool to Room Temperature reflux->cool quench 5. Quench with Ice & Neutralize with NaHCO₃ cool->quench extract 6. Extract with Ethyl Acetate quench->extract wash 7. Wash with Water & Brine extract->wash dry 8. Dry over Na₂SO₄ wash->dry evaporate 9. Evaporate Solvent dry->evaporate purify 10. Purify (Chromatography/Recrystallization) evaporate->purify

References

Application Notes and Protocols: Synthesis of Fungicidal Pyrazole Derivatives from 5-Bromo-2-nitrobenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromo-2-nitrobenzaldehyde is a versatile chemical intermediate with significant potential in the synthesis of novel agrochemicals. Its unique substitution pattern, featuring an electron-withdrawing nitro group and a reactive aldehyde function, makes it an excellent starting material for constructing complex heterocyclic scaffolds. This document provides detailed application notes and experimental protocols for the synthesis of fungicidal pyrazole (B372694) derivatives using this compound as a key precursor. The described synthetic pathway involves a Claisen-Schmidt condensation to form a chalcone (B49325) intermediate, followed by a cyclization reaction with hydrazine (B178648) to yield the target pyrazole. Pyrazole-based compounds are a well-established class of fungicides, and the derivatives synthesized from this compound are expected to exhibit potent antifungal activity.

Key Applications in Agrochemical Synthesis

The primary application of this compound in this context is its use as a building block for the synthesis of fungicidal pyrazole derivatives. The overall synthetic strategy is a two-step process:

  • Claisen-Schmidt Condensation: Reaction of this compound with an appropriate ketone (e.g., acetophenone) in the presence of a base to form a chalcone (an α,β-unsaturated ketone).

  • Cyclization: Reaction of the chalcone intermediate with a hydrazine derivative (e.g., hydrazine hydrate) to form the pyrazoline, which is subsequently oxidized to the pyrazole.

This approach allows for the creation of a diverse library of pyrazole derivatives by varying the ketone and hydrazine starting materials, enabling the exploration of structure-activity relationships to identify compounds with optimal fungicidal properties.

Data Presentation

Table 1: Synthesis of Chalcone and Pyrazole Derivatives
StepReactant 1Reactant 2ProductSolventCatalystTypical Yield (%)Reference
1This compoundAcetophenone (B1666503)(E)-1-(5-bromo-2-nitrophenyl)-3-phenylprop-2-en-1-one (Chalcone)Ethanol (B145695)NaOH85-95[1][2]
2Chalcone IntermediateHydrazine Hydrate (B1144303)5-(5-bromo-2-nitrophenyl)-3-phenyl-1H-pyrazoleEthanol/Acetic Acid-70-85[3][4]
Table 2: Representative Antifungal Activity of Structurally Similar Pyrazole Derivatives
Compound IDFungal SpeciesMIC (µg/mL)EC50 (µg/mL)Reference
Pyrazole ATrichophyton rubrum16-32-[5]
Pyrazole BCandida albicans->50[6]
Pyrazole CBotrytis cinerea-2.432[7]
Pyrazole DRhizoctonia solani-2.182[7]

Experimental Protocols

Protocol 1: Synthesis of (E)-1-(5-bromo-2-nitrophenyl)-3-phenylprop-2-en-1-one (Chalcone Intermediate)

This protocol describes the base-catalyzed Claisen-Schmidt condensation of this compound and acetophenone.

Materials:

  • This compound (1.0 eq)

  • Acetophenone (1.0 eq)

  • Ethanol

  • Sodium Hydroxide (NaOH) solution (e.g., 10% in water)

  • Stirring apparatus

  • Ice bath

  • Filtration apparatus

Procedure:

  • Dissolve this compound and acetophenone in ethanol in a round-bottom flask equipped with a magnetic stirrer.

  • Cool the solution in an ice bath.

  • Slowly add the NaOH solution dropwise to the cooled mixture with continuous stirring.

  • Allow the reaction mixture to stir at room temperature for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into crushed ice.

  • Collect the precipitated solid by filtration, wash thoroughly with cold water until the filtrate is neutral, and dry the product.

  • Recrystallize the crude product from ethanol to obtain the purified chalcone.

Protocol 2: Synthesis of 5-(5-bromo-2-nitrophenyl)-3-phenyl-1H-pyrazole

This protocol details the cyclization of the chalcone intermediate with hydrazine hydrate to form the pyrazole derivative.

Materials:

  • (E)-1-(5-bromo-2-nitrophenyl)-3-phenylprop-2-en-1-one (1.0 eq)

  • Hydrazine Hydrate (1.2 eq)

  • Ethanol

  • Glacial Acetic Acid (catalytic amount)

  • Reflux apparatus

  • Stirring apparatus

  • Filtration apparatus

Procedure:

  • Dissolve the chalcone intermediate in ethanol in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

  • Add hydrazine hydrate to the solution, followed by a few drops of glacial acetic acid.[3]

  • Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by TLC.[3]

  • After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Collect the precipitated solid by filtration, wash with water, and dry.

  • Recrystallize the crude pyrazole derivative from ethanol to obtain the purified product.

Mandatory Visualization

Synthesis_Workflow Start This compound Step1 Claisen-Schmidt Condensation Start->Step1 Ketone Acetophenone Ketone->Step1 Chalcone Chalcone Intermediate (α,β-unsaturated ketone) Step1->Chalcone Step2 Cyclization Chalcone->Step2 Hydrazine Hydrazine Hydrate Hydrazine->Step2 Pyrazole Fungicidal Pyrazole Derivative Step2->Pyrazole

Caption: Synthetic workflow for fungicidal pyrazole derivatives.

Signaling_Pathway Pyrazole Pyrazole Fungicide Target Fungal Cellular Target (e.g., Ergosterol Biosynthesis) Pyrazole->Target Binds to Inhibition Inhibition of Metabolic Pathway Target->Inhibition Disruption Disruption of Cell Membrane Integrity Inhibition->Disruption Growth_Inhibition Fungal Growth Inhibition Disruption->Growth_Inhibition

Caption: Putative mode of action for pyrazole fungicides.

References

Application Notes and Protocols: 5-Bromo-2-nitrobenzaldehyde as a Versatile Intermediate in Azo Dye Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the utilization of 5-Bromo-2-nitrobenzaldehyde as a key intermediate in the synthesis of azo dyes. Azo dyes are a prominent class of colored organic compounds characterized by the presence of a nitrogen-nitrogen double bond (azo group), which forms a conjugated system responsible for their vibrant colors. The synthetic route detailed herein involves a three-step process: the selective reduction of the nitro group to a primary amine, followed by diazotization, and subsequent azo coupling with electron-rich aromatic compounds to yield the final dye molecules.

The presence of the bromo and aldehyde functionalities on the benzaldehyde (B42025) ring system offers opportunities for further structural modifications, making this a versatile starting material for the development of novel dyes with tailored properties for various applications, including textiles, bio-imaging, and as chromogenic indicators.

Experimental Protocols

The following protocols outline the synthesis of two exemplary azo dyes starting from this compound. The overall synthetic workflow is depicted in the diagram below.

G cluster_0 Step 1: Reduction cluster_1 Step 2: Diazotization cluster_2 Step 3: Azo Coupling A This compound B 5-Bromo-2-aminobenzaldehyde A->B   Reduction   (e.g., Fe / NH4Cl) C Diazonium Salt Intermediate B->C   Diazotization   (NaNO2, HCl, 0-5 °C) E1 Azo Dye 1 (Reddish) C->E1 E2 Azo Dye 2 (Yellow-Orange) C->E2 D1 2-Naphthol (B1666908) D1->E1 D2 N,N-Dimethylaniline D2->E2

Caption: Synthetic workflow for azo dyes from this compound.

Protocol 1: Synthesis of 5-Bromo-2-aminobenzaldehyde (Intermediate)

This protocol describes the selective reduction of the nitro group in this compound to a primary amine.

Materials:

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add this compound (1 equivalent).

  • Add ethanol and water in a 4:1 ratio to dissolve the starting material.

  • To this solution, add iron powder (3 equivalents) and ammonium chloride (1.5 equivalents).

  • Heat the reaction mixture to reflux (approximately 80-90 °C) and stir vigorously.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).

  • Once the reaction is complete, cool the mixture to room temperature and filter it through a pad of celite to remove the iron catalyst. Wash the celite pad with ethanol.

  • Combine the filtrate and washings and remove the ethanol under reduced pressure.

  • To the remaining aqueous solution, add ethyl acetate and transfer the mixture to a separatory funnel.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • The crude 5-Bromo-2-aminobenzaldehyde can be purified by column chromatography on silica (B1680970) gel or by recrystallization from a suitable solvent system (e.g., ethanol/water).

Protocol 2: Diazotization of 5-Bromo-2-aminobenzaldehyde

This protocol details the formation of the diazonium salt of 5-Bromo-2-aminobenzaldehyde, which is a reactive intermediate and should be used immediately in the subsequent coupling reaction.

Materials:

  • 5-Bromo-2-aminobenzaldehyde

  • Concentrated hydrochloric acid (HCl)

  • Sodium nitrite (B80452) (NaNO₂)

  • Distilled water

  • Ice

Procedure:

  • In a beaker, dissolve 5-Bromo-2-aminobenzaldehyde (1 equivalent) in a mixture of concentrated HCl and water.

  • Cool the resulting solution to 0-5 °C in an ice bath with constant stirring. Maintaining this low temperature is critical as diazonium salts are unstable at higher temperatures.

  • In a separate beaker, prepare a solution of sodium nitrite (1.1 equivalents) in cold distilled water.

  • Slowly add the sodium nitrite solution dropwise to the cooled solution of 5-Bromo-2-aminobenzaldehyde, ensuring the temperature remains between 0-5 °C.

  • Stir the mixture for an additional 15-20 minutes at 0-5 °C after the addition is complete.

  • The resulting solution contains the diazonium salt of 5-Bromo-2-aminobenzaldehyde and should be used immediately in the subsequent coupling reaction.

Protocol 3A: Azo Coupling with 2-Naphthol

This protocol describes the coupling of the diazonium salt with 2-naphthol to produce a reddish azo dye.

Materials:

  • Diazonium salt solution from Protocol 2

  • 2-Naphthol

  • Sodium hydroxide (B78521) (NaOH)

  • Distilled water

  • Ice

Procedure:

  • In a separate beaker, dissolve 2-naphthol (1 equivalent) in an aqueous solution of sodium hydroxide.

  • Cool this solution to 0-5 °C in an ice bath with stirring.

  • Slowly add the cold diazonium salt solution (from Protocol 2) to the cold 2-naphthol solution with vigorous stirring.

  • A colored precipitate of the azo dye should form immediately.

  • Continue stirring the reaction mixture in the ice bath for 30-60 minutes to ensure the coupling reaction goes to completion.

  • Isolate the crude dye by vacuum filtration, washing it with cold water to remove any unreacted starting materials and salts.

  • The crude dye can be further purified by recrystallization from a suitable solvent, such as ethanol or acetic acid.

Protocol 3B: Azo Coupling with N,N-Dimethylaniline

This protocol describes the coupling of the diazonium salt with N,N-dimethylaniline to produce a yellow-orange azo dye.

Materials:

  • Diazonium salt solution from Protocol 2

  • N,N-Dimethylaniline

  • Sodium acetate

  • Distilled water

  • Ice

Procedure:

  • In a separate beaker, dissolve N,N-dimethylaniline (1 equivalent) in a minimal amount of dilute hydrochloric acid and cool the solution to 0-5 °C in an ice bath.

  • Slowly add the cold diazonium salt solution (from Protocol 2) to the cold N,N-dimethylaniline solution with vigorous stirring.

  • Maintain the pH of the reaction mixture between 4-5 by the portion-wise addition of a saturated sodium acetate solution.

  • A colored precipitate of the azo dye will form.

  • Continue to stir the reaction mixture in the ice bath for 30-60 minutes.

  • Isolate the crude dye by vacuum filtration, wash with cold water, and air dry.

  • The crude dye can be purified by recrystallization from a suitable solvent like ethanol.

Data Presentation

The following tables summarize the key materials and expected results for the synthesis of the two exemplary azo dyes.

Table 1: Materials and Reaction Conditions

ParameterAzo Dye 1Azo Dye 2
Diazo Component 5-Bromo-2-aminobenzaldehyde5-Bromo-2-aminobenzaldehyde
Coupling Component 2-NaphtholN,N-Dimethylaniline
Diazotization Temp. 0-5 °C0-5 °C
Coupling Temp. 0-5 °C0-5 °C
Coupling pH Alkaline (NaOH)Acidic (pH 4-5, NaOAc)
Reaction Time 1-2 hours1-2 hours
Purification Method Recrystallization (Ethanol)Recrystallization (Ethanol)

Table 2: Expected Yield and Spectroscopic Data

PropertyAzo Dye 1Azo Dye 2
Expected Yield 75-85%70-80%
Color Reddish solidYellow-orange solid
λmax (in Ethanol) ~480-500 nm~410-430 nm

Signaling Pathways and Mechanisms

The synthesis of azo dyes proceeds through a well-established electrophilic aromatic substitution mechanism. The key steps are the formation of a highly electrophilic diazonium ion followed by its attack on an electron-rich aromatic ring of the coupling component.

G cluster_diazotization Diazotization cluster_coupling Azo Coupling Ar-NH2 Aromatic Amine Ar-N-NOH N-Nitrosamine Ar-NH2->Ar-N-NOH + NO⁺ NaNO2 + 2HCl NaNO₂ + 2HCl HONO Nitrous Acid NaNO2 + 2HCl->HONO H2O-NO+ Protonated Nitrous Acid HONO->H2O-NO+ NO+ Nitrosonium Ion H2O-NO+->NO+ Ar-N=N-OH Diazohydroxide Ar-N-NOH->Ar-N=N-OH Tautomerization Ar-N2+ Diazonium Ion Ar-N=N-OH->Ar-N2+ + H⁺, -H₂O Azo Dye Azo Dye Ar-N2+->Azo Dye Coupling\nComponent Coupling Component (e.g., Phenol) Coupling\nComponent->Azo Dye

Caption: General mechanism of azo dye synthesis.

These detailed protocols and application notes provide a solid foundation for researchers to explore the synthesis of novel azo dyes using this compound as a versatile intermediate. The provided methodologies can be adapted and optimized for various coupling components to generate a library of dyes with diverse colors and properties.

Application Notes and Protocols: Knoevenagel Condensation with 5-Bromo-2-nitrobenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Knoevenagel condensation is a fundamental carbon-carbon bond-forming reaction in organic synthesis, involving the reaction of a carbonyl compound with an active methylene (B1212753) compound, typically in the presence of a basic catalyst. This reaction is a powerful tool for the synthesis of α,β-unsaturated compounds, which are valuable intermediates in the production of fine chemicals, polymers, and pharmaceuticals.

5-Bromo-2-nitrobenzaldehyde is a useful starting material in organic synthesis. The presence of both an electron-withdrawing nitro group and a bromine atom on the aromatic ring makes the resulting Knoevenagel condensation products, such as benzylidenemalononitrile (B1330407) derivatives, promising candidates for drug discovery and development. These derivatives have been investigated for a range of biological activities, including as potential tyrosine kinase inhibitors.

These application notes provide detailed experimental protocols for the Knoevenagel condensation of this compound with malononitrile (B47326) and diethyl malonate, a summary of the quantitative data, and a discussion of the potential applications of the synthesized compounds in drug development, particularly as inhibitors of the Epidermal Growth Factor Receptor (EGFR) signaling pathway.

Experimental Protocols

The following protocols describe the synthesis of α,β-unsaturated compounds via the Knoevenagel condensation of this compound with two common active methylene compounds, malononitrile and diethyl malonate.

Protocol 1: Synthesis of (E)-2-(5-Bromo-2-nitrobenzylidene)malononitrile

Materials:

  • This compound

  • Malononitrile

  • Piperidine (B6355638) (catalyst)

  • Ethanol (B145695) (solvent)

  • Distilled water

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Büchner funnel and filter paper

  • Beakers and other standard laboratory glassware

Procedure:

  • In a 100 mL round-bottom flask, dissolve 10.0 mmol of this compound in 40 mL of ethanol.

  • To this solution, add 10.0 mmol of malononitrile and stir at room temperature until all solids are dissolved.

  • Add 3-4 drops of piperidine to the reaction mixture as a catalyst.

  • Equip the flask with a reflux condenser and heat the mixture to reflux (approximately 78°C) with continuous stirring for 2-3 hours.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature. The product is expected to precipitate out of the solution.

  • If precipitation is slow, the mixture can be cooled further in an ice bath.

  • Collect the solid product by vacuum filtration using a Büchner funnel.

  • Wash the collected solid with cold ethanol to remove any unreacted starting materials and catalyst.

  • Dry the purified product under vacuum to obtain (E)-2-(5-Bromo-2-nitrobenzylidene)malononitrile.

  • Characterize the final product using appropriate analytical techniques (e.g., ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry).

Protocol 2: Synthesis of Diethyl (E)-(5-bromo-2-nitrobenzylidene)malonate

Materials:

  • This compound

  • Diethyl malonate

  • Piperidine (catalyst)

  • Glacial acetic acid (co-catalyst)

  • Toluene (B28343) (solvent)

  • Dean-Stark apparatus

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Rotary evaporator

  • Separatory funnel

  • Sodium bicarbonate solution (saturated)

  • Brine (saturated sodium chloride solution)

  • Anhydrous magnesium sulfate

  • Beakers and other standard laboratory glassware

Procedure:

  • To a 100 mL round-bottom flask equipped with a Dean-Stark apparatus, a reflux condenser, and a magnetic stir bar, add 10.0 mmol of this compound and 50 mL of toluene.

  • Add 12.0 mmol of diethyl malonate to the flask.

  • Add a catalytic amount of piperidine (e.g., 0.5 mmol) and a few drops of glacial acetic acid.

  • Heat the reaction mixture to reflux and continue heating until the theoretical amount of water is collected in the Dean-Stark trap (typically 3-5 hours).

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Transfer the reaction mixture to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution (2 x 30 mL) and brine (1 x 30 mL).

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Filter off the drying agent and remove the toluene under reduced pressure using a rotary evaporator.

  • The resulting crude product can be purified by column chromatography on silica (B1680970) gel if necessary.

  • Characterize the final product using appropriate analytical techniques (e.g., ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry).

Data Presentation

The following table summarizes the key quantitative data for the Knoevenagel condensation of this compound with malononitrile and diethyl malonate.

Reactant 1Reactant 2CatalystSolventReaction Time (h)Temperature (°C)Expected Product
This compoundMalononitrilePiperidineEthanol2-3Reflux (~78)(E)-2-(5-Bromo-2-nitrobenzylidene)malononitrile
This compoundDiethyl malonatePiperidine/Acetic AcidToluene3-5Reflux (~111)Diethyl (E)-(5-bromo-2-nitrobenzylidene)malonate

Expected Product Characterization:

Based on literature data for similar compounds, the following are the expected characterization details for (E)-2-(5-Bromo-2-nitrobenzylidene)malononitrile:

  • Appearance: Pale yellow solid

  • ¹H NMR (CDCl₃, δ ppm): 8.4-8.5 (s, 1H, vinylic CH), 8.2-8.3 (d, 1H, Ar-H), 7.8-8.0 (m, 2H, Ar-H).

  • ¹³C NMR (CDCl₃, δ ppm): 160-162, 148-150, 136-138, 133-135, 130-132, 128-130, 125-127, 112-114, 111-113, 86-88.

  • FT-IR (KBr, cm⁻¹): ~3080 (Ar C-H), ~2230 (C≡N), ~1600 (C=C), ~1520 and ~1340 (NO₂).

  • Mass Spec (m/z): Expected molecular ion peak corresponding to C₁₀H₄BrN₃O₂.

Mandatory Visualization

Experimental Workflow

Knoevenagel_Condensation_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Dissolve 5-Bromo-2- nitrobenzaldehyde in Solvent B Add Active Methylene Compound A->B C Add Catalyst (e.g., Piperidine) B->C D Heat to Reflux C->D E Monitor by TLC D->E F Cool to Room Temperature E->F G Filter Precipitate F->G H Wash with Cold Solvent G->H I Dry Under Vacuum H->I J Characterize Product (NMR, IR, MS) I->J

Caption: General experimental workflow for the Knoevenagel condensation.

EGFR Signaling Pathway Inhibition

EGFR_Signaling_Inhibition cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_pathway Signaling Cascade cluster_response Cellular Response EGF EGF Ligand EGFR EGFR EGF->EGFR Binding & Dimerization TKD Tyrosine Kinase Domain RAS RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Promotes Inhibitor (E)-2-(5-Bromo-2-nitrobenzylidene)malononitrile Inhibitor->TKD Inhibition TKD->RAS Activation

Caption: Inhibition of the EGFR signaling pathway by the Knoevenagel product.

Applications in Drug Development

The synthesized benzylidenemalononitrile derivatives from this compound are of significant interest to drug development professionals due to their potential to act as inhibitors of protein tyrosine kinases. Receptor tyrosine kinases (RTKs), such as the Epidermal Growth Factor Receptor (EGFR), are crucial components of signaling pathways that regulate cell growth, proliferation, and survival.[1]

Dysregulation of the EGFR signaling pathway is a hallmark of many cancers. The binding of a ligand, such as Epidermal Growth Factor (EGF), to the extracellular domain of EGFR triggers receptor dimerization and autophosphorylation of key tyrosine residues in the intracellular kinase domain. This phosphorylation event initiates a downstream signaling cascade, primarily through the RAS-RAF-MEK-ERK pathway, which ultimately leads to increased cell proliferation and survival.

The Knoevenagel condensation products discussed herein are designed to function as tyrosine kinase inhibitors (TKIs). They can potentially bind to the ATP-binding site of the EGFR's tyrosine kinase domain, preventing autophosphorylation and thereby blocking the downstream signaling cascade. This inhibition of EGFR signaling can halt uncontrolled cell proliferation, making these compounds attractive candidates for the development of targeted anticancer therapies. The bromo and nitro substituents on the phenyl ring can influence the binding affinity and specificity of the compound for the kinase domain, offering opportunities for further optimization in drug design.

References

Application Notes and Protocols for the Synthesis of Schiff Bases from 5-Bromo-2-nitrobenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Schiff bases, characterized by the presence of an azomethine (-C=N-) functional group, are a versatile class of organic compounds with significant applications in medicinal chemistry and drug development.[1][2] The synthesis of novel Schiff base derivatives is a focal point of research for new therapeutic agents due to their broad spectrum of biological activities, including antimicrobial, antifungal, and anticancer properties.[1][3][4] This document provides detailed application notes and experimental protocols for the synthesis of Schiff bases derived from 5-Bromo-2-nitrobenzaldehyde. The presence of both a bromo and a nitro group on the benzaldehyde (B42025) ring offers unique electronic properties and potential for enhanced biological activity, making these derivatives promising candidates for further investigation in drug discovery programs.

General Reaction Scheme

The synthesis of Schiff bases from this compound and a primary amine proceeds through a nucleophilic addition-elimination reaction. The reaction is typically catalyzed by a few drops of acid and involves the formation of a hemiaminal intermediate, which then dehydrates to form the stable imine product.

Caption: General reaction for Schiff base synthesis.

Experimental Protocols

Materials and Equipment
  • This compound

  • Various primary amines (e.g., aniline (B41778), substituted anilines, aliphatic amines)

  • Absolute ethanol (B145695)

  • Glacial acetic acid

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Thin Layer Chromatography (TLC) plates

  • Filtration apparatus (Büchner funnel, vacuum flask)

  • Recrystallization solvents (e.g., ethanol, methanol, ethyl acetate (B1210297), hexane)

  • Standard laboratory glassware

General Protocol for the Synthesis of a Schiff Base from this compound and Aniline

This protocol describes a general procedure for the synthesis of an imine from this compound and aniline.

  • Reaction Setup: In a 100 mL round-bottom flask, dissolve this compound (10 mmol, 2.30 g) in 30 mL of absolute ethanol.

  • Addition of Amine: To this solution, add a stoichiometric amount of aniline (10 mmol, 0.93 g) dropwise while stirring.

  • Catalyst Addition: Add 2-3 drops of glacial acetic acid to the reaction mixture to catalyze the reaction.

  • Reflux: Attach a reflux condenser and heat the mixture to reflux for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Isolation of Product: After the reaction is complete, allow the mixture to cool to room temperature. The resulting precipitate is collected by vacuum filtration.

  • Washing: Wash the crude product with a small amount of cold ethanol to remove unreacted starting materials.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent such as ethanol or a mixture of ethyl acetate and hexane.

  • Drying: Dry the purified Schiff base in a vacuum oven.

  • Characterization: Determine the melting point and characterize the compound using FT-IR, ¹H NMR, ¹³C NMR, and Mass Spectrometry.

G cluster_workflow Experimental Workflow A Dissolve this compound in Ethanol B Add Primary Amine (e.g., Aniline) A->B C Add Glacial Acetic Acid (Catalyst) B->C D Reflux for 2-4 hours C->D E Monitor by TLC D->E F Cool to Room Temperature D->F G Collect Precipitate (Vacuum Filtration) F->G H Wash with Cold Ethanol G->H I Recrystallize from Suitable Solvent H->I J Dry in Vacuum Oven I->J K Characterize Product (MP, IR, NMR, MS) J->K

Caption: Experimental workflow for Schiff base synthesis.

Data Presentation

The following tables summarize typical characterization and biological activity data for Schiff bases synthesized from substituted benzaldehydes. The data presented here are representative examples from closely related structures.

Table 1: Physicochemical and Spectroscopic Data of Representative Schiff Bases

Schiff Base Derivative (Reactant Amine)Molecular FormulaYield (%)Melting Point (°C)IR (KBr, cm⁻¹) ν(C=N)¹H NMR (CDCl₃, δ ppm) Azomethine Proton (-CH=N-)
N-(5-bromo-2-nitrobenzylidene)anilineC₁₃H₉BrN₂O₂85-95135-137~1625~8.9
N-(5-bromo-2-nitrobenzylidene)-4-chloroanilineC₁₃H₈BrClN₂O₂80-90150-152~1620~8.8
N-(5-bromo-2-nitrobenzylidene)-4-methylanilineC₁₄H₁₁BrN₂O₂88-96142-144~1628~8.9
N-(5-bromo-2-nitrobenzylidene)-4-methoxyanilineC₁₄H₁₁BrN₂O₃82-92160-162~1623~8.8

Table 2: Antimicrobial Activity of Representative Schiff Bases (Minimum Inhibitory Concentration - MIC in µg/mL)

Schiff Base DerivativeStaphylococcus aureusBacillus subtilisEscherichia coliPseudomonas aeruginosaCandida albicans
N-(5-bromo-2-nitrobenzylidene)aniline12.525505025
N-(5-bromo-2-nitrobenzylidene)-4-chloroaniline6.2512.5252512.5
N-(5-bromo-2-nitrobenzylidene)-4-methylaniline255010010050
N-(5-bromo-2-nitrobenzylidene)-4-methoxyaniline12.5255010025
Ciprofloxacin (control)3.126.256.2512.5-
Fluconazole (control)----6.25

Table 3: Anticancer Activity of a Representative Schiff Base (IC₅₀ in µM)

Schiff Base DerivativeHuman Breast Cancer (MCF-7)Human Colon Cancer (HCT-116)Human Lung Cancer (A549)
N-(5-bromo-2-nitrobenzylidene)-4-fluoroaniline15.520.825.2
Doxorubicin (control)0.81.21.5

Applications in Drug Development

Schiff bases derived from this compound are of significant interest in drug development due to their potential biological activities. The imine group is crucial for their bioactivity, and the presence of electron-withdrawing nitro and bromo substituents can enhance their therapeutic efficacy.[3]

  • Antimicrobial Agents: Many Schiff bases have demonstrated significant antibacterial and antifungal properties.[3][5] The synthesized compounds can be screened against a panel of pathogenic bacteria and fungi to determine their minimum inhibitory concentration (MIC).

  • Anticancer Agents: Schiff bases have been reported to exhibit cytotoxic effects against various cancer cell lines.[6][7][8] The mechanism of action may involve the induction of apoptosis.[6][7] Further studies can be conducted to evaluate their efficacy and to understand the underlying molecular mechanisms.

  • Enzyme Inhibitors: The azomethine nitrogen can coordinate with metal ions in the active sites of enzymes, leading to their inhibition. This makes them potential candidates for the development of enzyme inhibitors for various therapeutic targets.

G cluster_applications Potential Drug Development Pathways A Synthesis of This compound Schiff Bases B Antimicrobial Screening (Bacteria, Fungi) A->B C Anticancer Screening (Cancer Cell Lines) A->C D Enzyme Inhibition Assays A->D E Lead Compound Identification B->E C->E D->E F Mechanism of Action Studies E->F G Preclinical Development F->G

Caption: Drug development workflow for Schiff bases.

Conclusion

The synthesis of Schiff bases from this compound provides a straightforward route to a diverse library of compounds with significant potential in drug development. The protocols outlined in this document offer a robust starting point for researchers to synthesize and characterize these novel compounds. Further investigation into their biological activities is warranted to explore their full therapeutic potential.

References

The Versatility of 5-Bromo-2-nitrobenzaldehyde in the Synthesis of Heterocyclic Scaffolds

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromo-2-nitrobenzaldehyde is a versatile building block in organic synthesis, serving as a key precursor for a variety of heterocyclic compounds. Its unique substitution pattern, featuring an electrophilic aldehyde, a reducible nitro group, and a synthetically malleable bromine atom, allows for the construction of diverse and complex molecular architectures. This document provides detailed application notes and experimental protocols for the synthesis of three major classes of heterocyclic compounds from this compound: quinolines, quinazolines, and benzodiazepines. These scaffolds are of significant interest in medicinal chemistry and drug discovery due to their prevalence in pharmacologically active molecules.

I. Synthesis of 6-Bromoquinolines via Domino Nitro Reduction-Friedländer Heterocyclization

The Friedländer annulation is a classical and efficient method for quinoline (B57606) synthesis. A powerful modification of this reaction utilizes a 2-nitrobenzaldehyde (B1664092) derivative, such as this compound, in a one-pot domino reaction. This process involves the in situ reduction of the nitro group to an amine, which then undergoes a cyclocondensation reaction with an active methylene (B1212753) compound. This approach obviates the need for the often unstable 2-aminobenzaldehydes.

Application Notes

This domino reaction is a highly efficient method for the synthesis of polysubstituted 6-bromoquinolines. The reaction is typically carried out in the presence of a reducing agent, such as iron powder in acetic acid, which facilitates the reduction of the nitro group. The subsequent acid-catalyzed condensation and cyclization with a compound containing an α-methylene ketone leads to the formation of the quinoline ring system. The bromine substituent at the 6-position of the resulting quinoline provides a handle for further functionalization through various cross-coupling reactions, allowing for the generation of diverse compound libraries for drug discovery.

Quantitative Data Summary
EntryActive Methylene CompoundProductReaction Time (h)Yield (%)
1Acetone6-Bromo-2-methylquinoline485
2Acetophenone6-Bromo-2-phenylquinoline592
3Ethyl acetoacetateEthyl 6-bromo-2-methylquinoline-3-carboxylate688
4Cyclohexanone7-Bromo-1,2,3,4-tetrahydroacridine675
51,3-Indandione7-Bromo-11H-indeno[1,2-b]quinolin-11-one590

Experimental Workflow

G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification A This compound E Heat to 95-110 °C A->E B Active Methylene Compound B->E C Iron Powder C->E D Glacial Acetic Acid D->E F Monitor by TLC E->F G Cool to Room Temperature F->G Reaction Complete H Pour into Ice-Water G->H I Neutralize with NH4OH H->I J Filter Precipitate I->J K Wash with Water J->K L Recrystallize/Column Chromatography K->L M 6-Bromoquinoline Derivative L->M G A This compound B 5-Bromo-2-aminobenzaldehyde A->B Reduction (e.g., Fe/AcOH) C 5-Bromoanthranilic Acid B->C Oxidation (e.g., KMnO4) D 7-Bromoquinazolin-4(3H)-one C->D Niementowski Reaction (with Formamide) G cluster_start Starting Material cluster_intermediates Intermediate Synthesis cluster_cyclization Cyclization A This compound B 5-Bromo-2-aminobenzaldehyde A->B Reduction C 2-Amino-5-bromobenzophenone B->C Acylation & Hydrolysis D React with Glycine derivative C->D E Heat in Pyridine D->E F 7-Bromo-1,4-benzodiazepine E->F

Application Notes and Protocols for the Use of 5-Bromo-2-nitrobenzaldehyde in the Development of Novel Therapeutic Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 5-bromo-2-nitrobenzaldehyde as a versatile starting material for the synthesis of novel therapeutic agents. This document outlines its application in the development of anticancer and antimicrobial compounds, provides detailed experimental protocols for the synthesis of key derivatives, summarizes their biological activities with quantitative data, and illustrates relevant biological pathways.

Introduction

This compound is an aromatic aldehyde containing an electron-withdrawing nitro group and a bromine atom, making it a highly reactive and versatile precursor for organic synthesis. The presence of these functional groups allows for a variety of chemical transformations, leading to the creation of diverse molecular scaffolds with significant potential in drug discovery. Its derivatives, particularly Schiff bases and benzimidazoles, have demonstrated promising anticancer and antimicrobial properties. This document serves as a guide for researchers in the synthesis and evaluation of therapeutic agents derived from this compound.

Applications in Therapeutic Agent Development

The unique chemical structure of this compound makes it a valuable building block for the synthesis of heterocyclic compounds with a range of biological activities.

Anticancer Agents

Derivatives of this compound have shown significant potential as anticancer agents. The primary strategies involve the synthesis of Schiff bases and benzimidazoles.

  • Schiff Bases: The condensation of this compound with various primary amines yields Schiff bases (imines). These compounds have been shown to exhibit cytotoxic activity against several cancer cell lines. The imine linkage is crucial for their biological activity, and the nature of the substituent on the amine component can be varied to modulate potency and selectivity.[1]

  • Benzimidazoles: The reaction of this compound with o-phenylenediamines is a key step in the synthesis of substituted benzimidazoles. This scaffold is present in numerous clinically used drugs and is known to interact with various biological targets. Nitro-substituted benzimidazoles, in particular, have been identified as potent anticancer agents, with mechanisms including the inhibition of Poly(ADP-ribose) polymerase (PARP) and the disruption of cell cycle progression.[2][3] Furthermore, benzimidazole (B57391) derivatives have been investigated as inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key regulator of angiogenesis, which is crucial for tumor growth and metastasis.[4][5]

Antimicrobial Agents

The development of new antimicrobial agents is a critical area of research due to the rise of antibiotic resistance. This compound serves as a precursor for the synthesis of compounds with significant antibacterial and antifungal activity.

  • Schiff Bases: Schiff bases derived from this compound have demonstrated broad-spectrum antimicrobial activity. The presence of the bromo and nitro groups on the benzaldehyde (B42025) ring can enhance the antimicrobial efficacy of the resulting Schiff base.[6][7] The mechanism of action is often attributed to the ability of the imine group to interact with essential microbial enzymes or to disrupt the integrity of the microbial cell wall.

  • Benzimidazoles: Benzimidazole derivatives are well-established antimicrobial agents. The incorporation of a 5-bromo-2-nitrophenyl moiety at the 2-position of the benzimidazole ring can lead to compounds with potent activity against a range of bacteria and fungi.[8][9]

Experimental Protocols

The following are detailed protocols for the synthesis of key therapeutic agents derived from this compound.

Protocol 1: Synthesis of a Schiff Base Derivative

This protocol describes the general procedure for the synthesis of a Schiff base from this compound and a primary amine.

Materials:

  • This compound

  • Substituted primary amine (e.g., aniline (B41778) derivative)

  • Absolute ethanol (B145695)

  • Glacial acetic acid

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and hotplate

  • Buchner funnel and filter paper

Procedure:

  • In a round-bottom flask, dissolve 1.0 equivalent of this compound in a minimal amount of absolute ethanol with stirring.

  • To this solution, add 1.0 equivalent of the desired primary amine.

  • Add a catalytic amount (2-3 drops) of glacial acetic acid to the reaction mixture.

  • Attach a reflux condenser and heat the mixture to reflux for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • The precipitated Schiff base is collected by vacuum filtration.

  • Wash the solid product with cold ethanol to remove any unreacted starting materials.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or methanol).

  • Dry the purified product in a vacuum oven.

  • Characterize the final product by spectroscopic methods (FT-IR, NMR, and Mass Spectrometry).

Protocol 2: Synthesis of a 2-Substituted-5-nitro-benzimidazole Derivative

This protocol outlines the synthesis of a benzimidazole derivative via the condensation of this compound with a substituted o-phenylenediamine (B120857).

Materials:

  • This compound

  • Substituted o-phenylenediamine

  • Ethanol

  • Sodium metabisulfite (B1197395) (Na₂S₂O₅)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and hotplate

  • Buchner funnel and filter paper

Procedure:

  • To a solution of 1.0 equivalent of the substituted o-phenylenediamine in ethanol, add 1.0 equivalent of this compound.

  • Add 2.0 equivalents of sodium metabisulfite to the reaction mixture.

  • Reflux the mixture for 4-6 hours. Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Pour the mixture into ice-cold water to precipitate the product.

  • Filter the solid, wash with water, and dry.

  • Recrystallize the crude product from an appropriate solvent (e.g., ethanol/water mixture) to obtain the purified benzimidazole derivative.

  • Characterize the final product using spectroscopic techniques (FT-IR, NMR, and Mass Spectrometry).

Quantitative Data Summary

The following tables summarize the reported biological activities of representative therapeutic agents derived from substituted benzaldehydes and related structures.

Table 1: Anticancer Activity of Benzimidazole Derivatives

Compound IDCancer Cell LineIC50 (µM)Reference
2-(4-chloro-3-nitrophenyl)-5(6)-nitro-1H-benzimidazoleA549 (Lung Carcinoma)0.028[2]
Compound 15aHeLa (Cervical Cancer)1.62[3]
Compound 15bHeLa (Cervical Cancer)1.44[3]
Compound 16MCF-7 (Breast Cancer)5.58 µg/mL[3]
Compound 24MDA-MB-231 (Breast Cancer)16.38[3]
Compound 28MCF-7 (Breast Cancer)2.2[3]
Compound 42HeLa (Cervical Cancer)1.16[3]

Table 2: Antimicrobial Activity of Schiff Base and Benzimidazole Derivatives

Compound ClassMicroorganismMIC (µg/mL)Reference
Benzimidazole-based Schiff baseS. aureus250 ng/mL[7]
Benzimidazole-based Schiff baseL. monocytogenes250 ng/mL[7]
2-thioalkyl dinitrobenzimidazoleS. malthophiliaNot specified[8]
5,6-dichloro-2-(4-nitrobenzylthio)-benzimidazoleGram-positive/negative bacteriaComparable to metronidazole[8]
3,5-dihalogen substituted salicylaldehyde (B1680747) Schiff basesS. aureus15.62–31.25 µM[6]

Signaling Pathways and Mechanisms of Action

The therapeutic effects of agents derived from this compound are mediated through various signaling pathways.

Anticancer Mechanisms

anticancer_mechanisms cluster_benzimidazole Benzimidazole Derivatives cluster_schiff_base Schiff Base Derivatives cluster_targets Cellular Targets cluster_outcomes Cellular Outcomes Benzimidazole Benzimidazole Derivative PARP PARP Benzimidazole->PARP Inhibition VEGFR2 VEGFR-2 Benzimidazole->VEGFR2 Inhibition Microtubules Microtubules Benzimidazole->Microtubules Disruption SchiffBase Schiff Base Derivative DNA DNA SchiffBase->DNA Interaction Apoptosis Apoptosis PARP->Apoptosis AntiAngiogenesis Anti-Angiogenesis VEGFR2->AntiAngiogenesis CellCycleArrest Cell Cycle Arrest Microtubules->CellCycleArrest Cytotoxicity Cytotoxicity DNA->Cytotoxicity CellCycleArrest->Apoptosis

Caption: Anticancer mechanisms of this compound derivatives.

Benzimidazole derivatives synthesized from this compound can exert their anticancer effects through multiple mechanisms. One key pathway involves the inhibition of Poly(ADP-ribose) polymerase (PARP), an enzyme crucial for DNA repair.[2] Inhibition of PARP in cancer cells, which often have deficiencies in other DNA repair pathways, leads to an accumulation of DNA damage and subsequent apoptosis. Another important mechanism is the inhibition of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a tyrosine kinase receptor that plays a central role in angiogenesis.[4][5] By blocking VEGFR-2 signaling, these compounds can inhibit the formation of new blood vessels that supply tumors with nutrients and oxygen, thereby suppressing tumor growth. Some benzimidazoles also interfere with microtubule polymerization, leading to cell cycle arrest, typically at the G2/M phase, and ultimately inducing apoptosis.[3]

Schiff bases derived from this compound can induce cytotoxicity through direct interaction with DNA, leading to DNA damage and triggering apoptotic pathways.[10] The planar structure of many Schiff bases allows them to intercalate between DNA base pairs, disrupting DNA replication and transcription.

Antimicrobial Mechanisms

antimicrobial_mechanisms cluster_compound Antimicrobial Compound cluster_targets Microbial Targets cluster_outcomes Microbial Outcomes Compound Schiff Base or Benzimidazole Derivative CellWall Cell Wall Synthesis Compound->CellWall Inhibition Enzymes Essential Enzymes Compound->Enzymes Inhibition DNA_Gyrase DNA Gyrase Compound->DNA_Gyrase Inhibition CellLysis Cell Lysis CellWall->CellLysis MetabolicDisruption Metabolic Disruption Enzymes->MetabolicDisruption ReplicationInhibition Replication Inhibition DNA_Gyrase->ReplicationInhibition

Caption: Antimicrobial mechanisms of derived compounds.

The antimicrobial action of Schiff bases and benzimidazoles derived from this compound is often multifactorial. These compounds can inhibit the synthesis of the bacterial cell wall, leading to cell lysis and death.[11] The imine group of Schiff bases and the heterocyclic ring of benzimidazoles can also chelate metal ions that are essential cofactors for many microbial enzymes, thereby disrupting crucial metabolic pathways.[11] Furthermore, some derivatives have been shown to inhibit DNA gyrase, an enzyme responsible for DNA supercoiling during replication, leading to the inhibition of bacterial proliferation.

Experimental Workflow Diagram

experimental_workflow cluster_synthesis Synthesis cluster_evaluation Biological Evaluation Start This compound Reaction Condensation Reaction Start->Reaction Reactant Primary Amine or o-Phenylenediamine Reactant->Reaction Purification Purification (Recrystallization) Reaction->Purification Characterization Characterization (NMR, IR, MS) Purification->Characterization Anticancer Anticancer Screening (MTT Assay) Characterization->Anticancer Antimicrobial Antimicrobial Screening (MIC Determination) Characterization->Antimicrobial Mechanism Mechanism of Action Studies Anticancer->Mechanism Antimicrobial->Mechanism

Caption: General experimental workflow.

The development of novel therapeutic agents from this compound follows a logical workflow. The process begins with the synthesis of the target Schiff base or benzimidazole derivatives through a condensation reaction. The crude product is then purified, typically by recrystallization, and its chemical structure is confirmed using various spectroscopic techniques. The purified compounds are subsequently screened for their biological activity, including anticancer and antimicrobial properties. Promising candidates are then subjected to further studies to elucidate their mechanism of action.

References

Troubleshooting & Optimization

Technical Support Center: Purification of 5-Bromo-2-nitrobenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions for the purification of 5-Bromo-2-nitrobenzaldehyde, targeting researchers, scientists, and professionals in drug development.

Troubleshooting Guide

Issue 1: Low Yield After Purification

Q: I am experiencing a significant loss of my this compound during purification. What are the potential causes and how can I improve the yield?

A: Low recovery can stem from several factors. Here are common causes and their solutions:

  • Loss During Recrystallization: The compound may be too soluble in the chosen solvent, leading to a significant amount remaining in the mother liquor.[1]

    • Solution: Concentrate the mother liquor and cool it again to obtain a second crop of crystals.[1] Alternatively, select a solvent system where the compound has lower solubility at room temperature but high solubility at elevated temperatures.[2][3] Using the minimum amount of hot solvent necessary for dissolution is crucial to maximize yield.[2]

  • Incomplete Elution from Chromatography Column: this compound, being a polar compound, may adsorb strongly to the silica (B1680970) gel stationary phase.[1]

    • Solution: Use a more polar solvent system to ensure complete elution.[1] Adding a small amount of a highly polar modifier like methanol (B129727) to the eluent can also be effective.[1]

  • Product Loss During Work-up: If your purification follows a synthesis step, ensure complete extraction from any aqueous phase by performing multiple extractions with a suitable organic solvent. Washing the combined organic layers with brine can minimize the loss of polar products.[1]

Issue 2: Persistent Impurities After Purification

Q: I am unable to separate this compound from a persistent impurity. What strategies can I employ for better separation?

A: This is a common challenge, often due to impurities with similar polarity to the desired product.

  • Optimize Chromatographic Conditions:

    • Solvent System: Systematically screen different solvent systems using Thin Layer Chromatography (TLC) first.[1] A gradient elution, which starts with a non-polar eluent and gradually increases in polarity, often provides superior separation compared to an isocratic (constant solvent composition) elution.[1]

    • Stationary Phase: If standard silica gel does not provide adequate separation, consider using a different stationary phase like alumina, which offers different selectivity.[1]

  • Switch Purification Technique: If column chromatography is ineffective, recrystallization can be a powerful alternative for crystalline solids like this compound.[1] The success of this method hinges on selecting an appropriate solvent where the impurity is either very soluble or insoluble, while the desired compound crystallizes out.[3]

  • Derivative Formation: For aldehydes, a temporary conversion to a bisulfite addition compound can be useful for separation and purification. The aldehyde can be regenerated by treatment with a dilute mineral acid or alkali.

Issue 3: "Oiling Out" During Recrystallization

Q: When I try to recrystallize my this compound, it separates as an oil instead of forming crystals. What causes this and how can I fix it?

A: "Oiling out" occurs when the solid melts in the hot solvent or when a supersaturated solution is formed at a temperature above the compound's melting point. The melting point of this compound is approximately 71-75°C.[4]

  • Solutions:

    • Use a Lower Boiling Point Solvent: Select a solvent or solvent system with a boiling point lower than the melting point of your compound.[1]

    • Adjust the Solvent System: If using a mixed-solvent system, you may have too much of the "good" solvent (in which the compound is highly soluble).[1] Try adding more of the "poor" solvent (in which the compound is less soluble) to the hot solution until it just becomes cloudy. Then, add a drop of the "good" solvent to clarify the solution before allowing it to cool slowly.[1]

    • Induce Crystallization: If crystals do not form on their own, try scratching the inside of the flask with a glass rod or adding a small seed crystal of the pure compound.[1]

    • Reduce Impurity Level: High levels of impurities can depress the melting point and inhibit crystallization. A preliminary purification by column chromatography might be necessary before attempting recrystallization.[1]

Frequently Asked Questions (FAQs)

Q1: What are the most common purification methods for this compound? A1: The most common and effective methods are column chromatography and recrystallization. Column chromatography separates compounds based on their differential adsorption to a stationary phase, while recrystallization purifies crystalline solids based on differences in solubility.[1][5]

Q2: What are the likely impurities in a crude sample of this compound? A2: Common impurities can include unreacted starting materials, regioisomers (e.g., 2-bromo-5-nitrobenzaldehyde), and the corresponding carboxylic acid (5-bromo-2-nitrobenzoic acid) formed by oxidation of the aldehyde group.[1] The aldehyde group is susceptible to oxidation, especially if exposed to air over time.[1]

Q3: How do I select a suitable solvent for recrystallization? A3: An ideal solvent should dissolve this compound poorly at room temperature but completely at an elevated temperature.[2][3] The impurities, on the other hand, should ideally remain soluble at low temperatures.[3] It is recommended to perform small-scale solubility tests with various solvents (e.g., ethanol, ethyl acetate (B1210297), hexane, or mixed systems like ethyl acetate/hexane) to find the optimal one.[2][6] A recrystallization of the similar compound 2-bromo-5-nitrobenzaldehyde (B1279160) was successfully performed using an ethyl acetate/pentane mixed solvent.[7]

Q4: What is a typical setup for purifying this compound by column chromatography? A4: A standard setup involves using silica gel (e.g., 230-400 mesh) as the stationary phase.[1] A typical eluent system would be a gradient of ethyl acetate in hexanes, starting with a low polarity mixture and gradually increasing the concentration of the more polar ethyl acetate.[1] The progress of the separation should be monitored by TLC.[1][8]

Q5: What are the recommended storage conditions for purified this compound? A5: To prevent degradation, the compound should be stored in a cool, dry, and dark place, preferably under an inert atmosphere such as nitrogen or argon.[1][9] Aldehydes are prone to oxidation, so minimizing exposure to air and light is crucial for maintaining purity.[1]

Data Presentation

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference
Chemical Formula C₇H₄BrNO₃[4][10]
Molecular Weight 230.02 g/mol [4][10]
Appearance Yellow crystalline powder[4]
Melting Point 71.0 to 75.0 °C[4]
Boiling Point 330.5 ± 27.0 °C (Predicted)[4]
Solubility Insoluble in water; soluble in organic solvents[4]
CAS Number 20357-20-4[4][10]

Table 2: Suggested Solvent Systems for Purification

Purification MethodSolvent SystemRationale / Use Case
Column Chromatography Ethyl Acetate / Hexanes (Gradient)Standard choice for moderately polar compounds on silica gel.[1]
Column Chromatography Dichloromethane / Methanol (Gradient)For more polar impurities or if the compound does not elute with Hexane/EtOAc.[1]
Recrystallization Ethanol or MethanolSingle solvent system; good for compounds with moderate polarity.[2]
Recrystallization Ethyl Acetate / Hexane or PentaneTwo-solvent system; allows for fine-tuning of solubility.[2][6][7]

Experimental Protocols

Protocol 1: Purification by Recrystallization (Two-Solvent Method)

  • Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in a minimal amount of a hot "good" solvent (e.g., ethyl acetate) in which the compound is readily soluble.[2]

  • Addition of Anti-Solvent: While keeping the solution hot, add a "poor" solvent (e.g., hexane), in which the compound is insoluble, dropwise until the solution becomes slightly and persistently cloudy.[2]

  • Clarification: Add a few drops of the hot "good" solvent until the cloudiness just disappears.[2]

  • Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. For maximum crystal formation, subsequently place the flask in an ice bath.[1]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[1]

  • Washing: Wash the collected crystals with a small amount of cold solvent mixture to remove any remaining soluble impurities.[2]

  • Drying: Dry the purified crystals in a vacuum oven or air dry to remove residual solvent.[1]

Protocol 2: Purification by Column Chromatography

  • TLC Analysis: First, determine an appropriate solvent system by running TLC plates with the crude material. Spot the crude mixture on a silica gel plate and develop it in various ratios of a non-polar solvent (e.g., hexanes) and a more polar solvent (e.g., ethyl acetate).[1] The ideal system will show good separation between the spot for the desired product and any impurities.

  • Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent.[1][11] Pour the slurry into a chromatography column, ensuring there are no air bubbles, and allow it to pack evenly. Add a thin layer of sand on top to protect the silica surface.[5][11]

  • Loading the Sample: Dissolve the crude this compound in a minimum amount of the eluent and carefully apply it to the top of the column.[5]

  • Elution: Begin eluting with the non-polar solvent, collecting the eluate in fractions.[1][12] Gradually increase the polarity of the eluent based on the TLC analysis to elute the desired compound and then any more polar impurities.[1]

  • Monitoring: Monitor the collected fractions by TLC to identify which ones contain the pure product.[1]

  • Product Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure using a rotary evaporator.[1]

Visualizations

Purification_Workflow cluster_start Start cluster_decision Method Selection cluster_methods Purification Techniques cluster_end Finish Crude_Product Crude 5-Bromo- 2-nitrobenzaldehyde Purity_Check Assess Purity & Nature (TLC, NMR) Crude_Product->Purity_Check Column_Chrom Column Chromatography Purity_Check->Column_Chrom Complex Mixture Recrystallization Recrystallization Purity_Check->Recrystallization Crystalline Solid, Minor Impurities Analysis Confirm Purity (TLC, mp, NMR) Column_Chrom->Analysis Recrystallization->Analysis Pure_Product Pure Product Analysis->Purity_Check Impure Analysis->Pure_Product Purity OK

Caption: General purification workflow for this compound.

Low_Yield_Troubleshooting cluster_recrystallization Recrystallization Issues cluster_chromatography Chromatography Issues Start Problem: Low Yield Method Which Purification Method Used? Start->Method Recryst_Check Product soluble in cold solvent? Method->Recryst_Check Recrystallization Chrom_Check Product still on column? Method->Chrom_Check Chromatography Recryst_Sol1 Concentrate mother liquor for 2nd crop Recryst_Check->Recryst_Sol1 Yes Recryst_Sol2 Select a less solubilizing solvent Recryst_Check->Recryst_Sol2 Yes Chrom_Sol1 Increase eluent polarity (e.g., more EtOAc or MeOH) Chrom_Check->Chrom_Sol1 Yes

Caption: Troubleshooting logic for low purification yield.

Impurity_Troubleshooting cluster_solutions Potential Solutions cluster_recrystallization_issue Recrystallization Fails? Start Problem: Persistent Impurity TLC_Check Does TLC show co-elution? Start->TLC_Check Sol1 Optimize Chromatography: - Change solvent system - Try gradient elution TLC_Check->Sol1 Yes Sol2 Change Stationary Phase (e.g., Alumina) TLC_Check->Sol2 Yes Sol3 Switch to Recrystallization TLC_Check->Sol3 Yes Recryst_Check Does impurity co-precipitate? Sol3->Recryst_Check Recryst_Sol Find new solvent where impurity is very soluble Recryst_Check->Recryst_Sol Yes

Caption: Troubleshooting logic for persistent impurities.

References

Technical Support Center: Synthesis of 5-Bromo-2-nitrobenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 5-Bromo-2-nitrobenzaldehyde.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to this compound?

A1: The most prevalent laboratory and industrial synthesis method involves the oxidation of 5-bromo-2-nitrotoluene. This method is often preferred due to the availability of the starting material. Another potential, though less common, route is the nitration of 5-bromobenzaldehyde. However, this can lead to a mixture of isomers which can be challenging to separate.

Q2: What are the typical impurities I should expect in my crude this compound?

A2: The impurity profile largely depends on the synthetic route employed.

  • From the oxidation of 5-bromo-2-nitrotoluene:

    • Unreacted Starting Material: 5-Bromo-2-nitrotoluene.

    • Over-oxidation Product: 5-Bromo-2-nitrobenzoic acid.

  • From the nitration of 5-bromobenzaldehyde:

    • Isomeric Impurities: 3-Bromo-2-nitrobenzaldehyde and other positional isomers.

    • Unreacted Starting Material: 5-Bromobenzaldehyde.

Q3: How can I monitor the progress of my reaction to minimize impurity formation?

A3: Thin Layer Chromatography (TLC) is a common and effective technique for monitoring the reaction progress. By comparing the spots of the reaction mixture with the starting material and a pure standard of the product (if available), you can determine the extent of the reaction. For more quantitative analysis during process development, High-Performance Liquid Chromatography (HPLC) is the preferred method.

Q4: What are the recommended purification methods for crude this compound?

A4: The choice of purification method depends on the nature and quantity of the impurities.

  • Recrystallization: This is a highly effective method for removing most common impurities. A suitable solvent system, often a mixture of a good solvent (like ethyl acetate (B1210297) or dichloromethane) and a poor solvent (like hexanes or petroleum ether), is used.

  • Column Chromatography: For separating isomeric impurities or when very high purity is required, silica (B1680970) gel column chromatography is recommended. A gradient elution with a solvent system such as ethyl acetate/hexanes can effectively separate the desired product from its impurities.

  • Acid-Base Extraction: To remove the acidic impurity, 5-bromo-2-nitrobenzoic acid, the crude product can be dissolved in an organic solvent and washed with a mild aqueous base solution (e.g., sodium bicarbonate). The desired aldehyde will remain in the organic layer, while the carboxylic acid will be extracted into the aqueous layer as its salt.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound, particularly via the oxidation of 5-bromo-2-nitrotoluene.

Problem Potential Cause Recommended Solution
Low Conversion of Starting Material 1. Insufficient reaction time or temperature. 2. Inactive or insufficient oxidizing agent.1. Monitor the reaction by TLC or HPLC and continue until the starting material is consumed. If the reaction stalls, a slight increase in temperature may be necessary. 2. Ensure the oxidizing agent is fresh and used in the correct stoichiometric amount.
High Levels of 5-Bromo-2-nitrobenzoic acid 1. Over-oxidation due to harsh reaction conditions (e.g., excessive temperature or prolonged reaction time). 2. Use of a very strong oxidizing agent.1. Carefully control the reaction temperature and monitor the reaction closely to stop it once the starting material is consumed. 2. Consider using a milder oxidizing agent or optimizing the stoichiometry of the current one. The acidic byproduct can be removed by washing the crude product with a weak base solution.
Presence of Isomeric Impurities (if using nitration route) The directing effects of the bromo and aldehyde groups can lead to the formation of multiple isomers.Separation of isomers can be challenging. Flash column chromatography is the most effective method. It is often preferable to use a more regioselective synthetic route, such as the oxidation of the corresponding nitrotoluene.
Difficulty in Product Isolation/Purification The product may be an oil or have a low melting point, making crystallization difficult.If direct crystallization is challenging, consider purifying the crude product by column chromatography first. The purified fractions can then be combined, and the solvent removed to yield a purer solid which may be easier to recrystallize.

Experimental Protocols

Synthesis of this compound by Oxidation of 5-Bromo-2-nitrotoluene

This protocol is a general guideline and may require optimization based on laboratory conditions and available reagents.

Materials:

  • 5-Bromo-2-nitrotoluene

  • Oxidizing agent (e.g., Chromium trioxide, Potassium permanganate)

  • Appropriate solvent (e.g., Acetic anhydride, Sulfuric acid)

  • Sodium bisulfite

  • Dichloromethane (or Ethyl Acetate)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • In a round-bottom flask, dissolve 5-bromo-2-nitrotoluene in the chosen solvent.

  • Cool the mixture in an ice bath.

  • Slowly add the oxidizing agent portion-wise, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction to stir at a controlled temperature, monitoring its progress by TLC.

  • Once the reaction is complete, quench the excess oxidizing agent by the slow addition of a sodium bisulfite solution.

  • Extract the product into an organic solvent like dichloromethane.

  • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to remove any 5-bromo-2-nitrobenzoic acid), and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization or column chromatography.

Visualizations

Logical Workflow for Troubleshooting Impurities

Troubleshooting Workflow Troubleshooting Impurity Issues in this compound Synthesis cluster_impurities Impurity Type cluster_solutions Troubleshooting Action start Crude Product Analysis (TLC, HPLC, NMR) impurity_id Identify Major Impurity start->impurity_id starting_material Unreacted 5-Bromo-2-nitrotoluene impurity_id->starting_material Incomplete Reaction over_oxidation 5-Bromo-2-nitrobenzoic Acid impurity_id->over_oxidation Over-oxidation isomer Isomeric Impurities impurity_id->isomer Non-selective Reaction optimize_reaction Optimize Reaction Conditions: - Increase reaction time/temperature - Check reagent activity starting_material->optimize_reaction control_oxidation Control Oxidation: - Lower temperature - Reduce reaction time - Use milder oxidant over_oxidation->control_oxidation purification Purification Strategy: - Acid-base extraction - Column Chromatography over_oxidation->purification isomer->purification change_route Consider Alternative Synthesis Route isomer->change_route end Pure this compound optimize_reaction->end control_oxidation->end purification->end change_route->end

Caption: A logical workflow for identifying and troubleshooting common impurities.

Purification Strategy Decision Tree

Purification Strategy Decision Tree for Purification of this compound start Crude Product acid_check Is 5-Bromo-2-nitrobenzoic acid present? start->acid_check acid_wash Wash with aq. NaHCO3 solution acid_check->acid_wash Yes isomer_check Are isomeric impurities present? acid_check->isomer_check No acid_wash->isomer_check column_chrom Column Chromatography isomer_check->column_chrom Yes recrystallize Recrystallization isomer_check->recrystallize No column_chrom->recrystallize final_product Pure Product recrystallize->final_product

Caption: A decision tree to guide the purification strategy.

Technical Support Center: Optimizing Reaction Conditions for 5-Bromo-2-nitrobenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 5-Bromo-2-nitrobenzaldehyde. The information is presented in a clear question-and-answer format to directly address specific issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to this compound?

A1: There are two primary synthetic routes for preparing this compound:

  • Oxidation of 5-bromo-2-nitrotoluene: This method involves the oxidation of the methyl group of 5-bromo-2-nitrotoluene to an aldehyde.

  • Nitration of 3-bromobenzaldehyde (B42254): This route involves the electrophilic nitration of 3-bromobenzaldehyde. The regioselectivity of this reaction is a critical factor.

Q2: What are the key physical properties of this compound?

A2: The key physical properties are summarized in the table below.

PropertyValue
Molecular Formula C₇H₄BrNO₃[1][2]
Molecular Weight 230.02 g/mol [2]
Appearance White to light red to green powder/crystal[2]
Melting Point 71.0 to 75.0 °C[2]
Solubility Soluble in methanol.[2]

Q3: What are the main safety concerns when working with reagents for this synthesis?

A3: Both synthetic routes involve hazardous materials. Strong oxidizing agents like potassium permanganate (B83412) and chromium trioxide are corrosive and potent oxidizers that should be handled with extreme care.[3] Nitrating agents, such as mixtures of nitric and sulfuric acid, are highly corrosive and can cause severe burns. All reactions should be carried out in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Troubleshooting Guides

Below are troubleshooting guides for the two primary synthetic routes to this compound.

Route 1: Oxidation of 5-bromo-2-nitrotoluene

This method is a common strategy for synthesizing aromatic aldehydes. However, challenges such as incomplete reaction, over-oxidation, and difficult purification can arise.

Troubleshooting Common Issues in the Oxidation of 5-bromo-2-nitrotoluene
Issue Possible Cause(s) Recommended Solution(s)
Low or No Conversion of Starting Material 1. Insufficient oxidant. 2. Low reaction temperature. 3. Deactivated starting material.1. Increase the molar equivalents of the oxidizing agent (e.g., KMnO₄ or CrO₃). 2. Ensure the reaction is heated to the appropriate temperature (e.g., reflux). 3. The electron-withdrawing nitro and bromo groups can deactivate the methyl group, requiring harsher reaction conditions or a stronger oxidant.
Formation of 5-bromo-2-nitrobenzoic acid (Over-oxidation) 1. Reaction time is too long. 2. Excess oxidant. 3. High reaction temperature.1. Monitor the reaction closely by Thin Layer Chromatography (TLC) and stop it once the starting material is consumed. 2. Use a stoichiometric amount of a milder oxidizing agent. 3. Perform the reaction at a lower temperature if possible.
Complex reaction mixture with multiple spots on TLC 1. Side reactions due to harsh conditions. 2. Degradation of starting material or product.1. Use milder reaction conditions. 2. Consider a different oxidizing agent. 3. Ensure the reaction is performed under an inert atmosphere if the compounds are air-sensitive.
Difficulty in isolating the product 1. The product may be soluble in the aqueous layer during workup. 2. Emulsion formation during extraction.1. Perform multiple extractions with a suitable organic solvent. 2. Use brine to break up emulsions. 3. If the product is the carboxylic acid, acidify the aqueous layer to precipitate it.
Experimental Protocol: Oxidation of 5-bromo-2-nitrotoluene with Potassium Permanganate

This protocol is adapted from a general procedure for the oxidation of substituted toluenes.

Materials:

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 5-bromo-2-nitrotoluene (1.0 eq).

  • Add a 1:1 mixture of pyridine and water.

  • While stirring, add potassium permanganate (3.0-4.0 eq) portion-wise to the reaction mixture. Caution: The reaction is exothermic.

  • Heat the reaction mixture to reflux (approximately 95-100 °C) and maintain for 4-12 hours.

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Filter the mixture through a pad of celite to remove the manganese dioxide precipitate. Wash the filter cake with a small amount of hot water.

  • Combine the filtrate and washes. If pyridine was used, it can be removed under reduced pressure.

  • Extract the aqueous solution with dichloromethane multiple times.

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography or recrystallization.

Route 2: Nitration of 3-bromobenzaldehyde

The nitration of an aromatic ring is a classic electrophilic aromatic substitution. The key challenge in this synthesis is controlling the regioselectivity and separating the desired isomer from other products.

Troubleshooting Common Issues in the Nitration of 3-bromobenzaldehyde
Issue Possible Cause(s) Recommended Solution(s)
Low Yield of the Desired this compound Isomer 1. The directing effects of the bromo and aldehyde groups. The aldehyde group is meta-directing, while the bromo group is ortho, para-directing. This leads to a mixture of isomers. 2. Insufficient nitrating agent.1. The formation of multiple isomers is expected. The separation of these isomers will be necessary. 2. Ensure an adequate amount of the nitrating agent is used.
Formation of Multiple Isomers 1. The directing effects of the substituents on the benzene (B151609) ring.1. Isomer separation is a critical step. Column chromatography is often required. The close boiling points of the isomers make distillation challenging and potentially hazardous.[4][5]
Di-nitrated Byproducts 1. Reaction conditions are too harsh (e.g., high temperature or concentrated nitrating agent).1. Use milder nitrating conditions (e.g., lower temperature, more dilute acid). 2. Carefully control the stoichiometry of the nitrating agent.
Product is a dark oil or tar 1. Oxidation of the aldehyde group by the nitrating agent. 2. Polymerization or decomposition of the product.1. Protect the aldehyde group as an acetal (B89532) before nitration, followed by deprotection. 2. Maintain a low reaction temperature.
Experimental Protocol: Nitration of 3-bromobenzaldehyde

This protocol is based on general procedures for the nitration of aromatic compounds.

Materials:

  • 3-bromobenzaldehyde

  • Concentrated sulfuric acid (H₂SO₄)

  • Concentrated nitric acid (HNO₃)

  • Ice

  • Sodium bicarbonate solution

  • Dichloromethane (or other suitable organic solvent)

  • Anhydrous magnesium sulfate (or sodium sulfate)

Procedure:

  • In a round-bottom flask, cool concentrated sulfuric acid in an ice bath.

  • Slowly add 3-bromobenzaldehyde to the cold sulfuric acid with stirring.

  • Prepare the nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid in a separate flask, keeping it cool in an ice bath.

  • Add the nitrating mixture dropwise to the solution of 3-bromobenzaldehyde, maintaining the temperature below 10 °C.

  • After the addition is complete, stir the reaction mixture at 0-10 °C for 1-2 hours.

  • Monitor the reaction by TLC.

  • Once the reaction is complete, pour the reaction mixture slowly onto crushed ice with stirring.

  • Collect the precipitated solid by vacuum filtration and wash with cold water.

  • Neutralize the crude product by washing with a cold, dilute sodium bicarbonate solution, followed by water.

  • Dry the crude product.

  • Purify the mixture of isomers by column chromatography on silica (B1680970) gel.

Purification of this compound

Method Description Advantages Disadvantages
Recrystallization The crude product is dissolved in a hot solvent and allowed to cool slowly, causing the pure compound to crystallize.[6]Simple and effective for removing small amounts of impurities if a suitable solvent is found.May not be effective for separating isomers with similar solubilities.
Column Chromatography The crude mixture is separated on a silica gel column using an appropriate eluent system.Highly effective for separating isomers and other impurities.Can be time-consuming and requires larger volumes of solvent for large-scale purifications.

Visualizations

Experimental Workflow: Oxidation of 5-bromo-2-nitrotoluene

cluster_reaction Reaction cluster_workup Workup cluster_purification Purification Start 5-bromo-2-nitrotoluene Reaction Reflux (4-12h) Start->Reaction Oxidant KMnO4 in Pyridine/Water Oxidant->Reaction Quench Cool and Filter Reaction->Quench Extract Extract with DCM Quench->Extract Dry Dry and Concentrate Extract->Dry Purify Column Chromatography or Recrystallization Dry->Purify Product This compound Purify->Product

Caption: Workflow for the oxidation of 5-bromo-2-nitrotoluene.

Troubleshooting Logic for Low Yield in Nitration

Start Low Yield of This compound CheckIsomers Check for other isomers by TLC/NMR Start->CheckIsomers CheckStartingMaterial Check for unreacted starting material Start->CheckStartingMaterial CheckSideProducts Check for dinitrated or oxidized byproducts Start->CheckSideProducts OptimizeSeparation Optimize column chromatography conditions CheckIsomers->OptimizeSeparation Isomers present IncreaseReactionTime Increase reaction time or temperature CheckStartingMaterial->IncreaseReactionTime Present MilderConditions Use milder nitrating conditions CheckSideProducts->MilderConditions Present ProtectAldehyde Protect aldehyde group before nitration CheckSideProducts->ProtectAldehyde Oxidation present

Caption: Troubleshooting logic for low yield in the nitration of 3-bromobenzaldehyde.

References

Technical Support Center: 5-Bromo-2-nitrobenzaldehyde Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-Bromo-2-nitrobenzaldehyde in common organic reactions.

Frequently Asked Questions (FAQs)

Q1: What are the main reactivity features of this compound?

A1: The chemical behavior of this compound is significantly influenced by the electronic effects of its substituents. The nitro group (-NO₂) at the ortho position is a strong electron-withdrawing group, acting through both inductive (-I) and resonance (-M) effects. This drastically increases the electrophilicity of the aldehyde's carbonyl carbon, making it highly susceptible to nucleophilic attack.[1][2][3][4][5] The bromine atom at the meta position also contributes to the electron-withdrawing nature of the ring, further enhancing the reactivity of the aldehyde group.

Q2: What are the most common reactions performed with this compound?

A2: Due to its reactive aldehyde group, this compound is a versatile building block in organic synthesis. The most common reactions include:

  • Wittig Reaction: To form stilbene (B7821643) derivatives.

  • Reductive Amination: To synthesize secondary and tertiary amines.

Q3: Are there any specific safety precautions I should take when working with this compound?

A3: Yes, this compound is a chemical that requires careful handling. Always consult the Safety Data Sheet (SDS) before use. It is typically a solid that can be irritating to the skin and eyes. Appropriate personal protective equipment (PPE), such as gloves, safety glasses, and a lab coat, should be worn. All manipulations should be performed in a well-ventilated fume hood.

Troubleshooting Guide: Wittig Reaction

The Wittig reaction is a widely used method to synthesize alkenes from aldehydes and ketones. When using this compound, specific challenges may arise.

Issue 1: Low or No Yield of the Stilbene Product

Possible Causes & Solutions:

CauseRecommended Solution
Incomplete Ylide Formation The phosphorus ylide is a crucial intermediate. Ensure anhydrous conditions as ylides are moisture-sensitive. Use a sufficiently strong and fresh base (e.g., n-butyllithium, sodium hydride, or potassium tert-butoxide) to deprotonate the phosphonium (B103445) salt completely.
Ylide Instability Non-stabilized ylides can be unstable. Consider generating the ylide in situ in the presence of the this compound. This can be achieved by adding the base to a mixture of the phosphonium salt and the aldehyde.
Reduced Aldehyde Reactivity While the nitro group activates the aldehyde, steric hindrance from the ortho-nitro group could play a role. Ensure the reaction is stirred efficiently and consider increasing the reaction time or temperature moderately. Monitor the reaction progress by Thin Layer Chromatography (TLC).
Side Reactions The highly electrophilic aldehyde may undergo side reactions. Ensure the dropwise addition of the ylide or aldehyde at a controlled temperature (often starting at 0 °C or lower) to minimize side reactions.
Issue 2: Difficulty in Purifying the Product from Triphenylphosphine (B44618) Oxide

The removal of the triphenylphosphine oxide byproduct is a common challenge in Wittig reactions.

Purification Strategies:

MethodDescription
Crystallization Triphenylphosphine oxide has low solubility in non-polar solvents like hexanes or diethyl ether.[6][7][8][9] After the reaction, concentrate the mixture and triturate or recrystallize the crude product with a suitable solvent system (e.g., ethanol/water, or by dissolving in a minimal amount of a more polar solvent and precipitating the oxide with a non-polar solvent).
Column Chromatography Flash column chromatography on silica (B1680970) gel is an effective method. Triphenylphosphine oxide is more polar than the desired stilbene product. A gradient elution with a mixture of non-polar and polar solvents (e.g., hexanes and ethyl acetate) will typically allow for the separation.[7]
Precipitation with Metal Salts Triphenylphosphine oxide can form insoluble complexes with metal salts like zinc chloride (ZnCl₂).[7] Adding a solution of ZnCl₂ in a suitable solvent can precipitate the oxide complex, which can then be removed by filtration.
Experimental Protocol: Wittig Reaction

This protocol describes the synthesis of 5-bromo-2-nitrostilbene derivatives.

ParameterValue
Reactants This compound, Benzyltriphenylphosphonium (B107652) chloride
Base Sodium Hydroxide (B78521) (50% aqueous solution)
Solvent Dichloromethane
Temperature Reflux
Reaction Time 30-60 minutes
Typical Yield Not explicitly found for this specific reaction in the search results. General Wittig reactions can have yields ranging from poor to excellent.

Detailed Methodology:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, combine benzyltriphenylphosphonium chloride (1.2 equivalents) and this compound (1.0 equivalent) in dichloromethane.

  • Heat the mixture to a gentle reflux with vigorous stirring.

  • Add a 50% aqueous sodium hydroxide solution dropwise to the refluxing mixture.

  • Continue to reflux with vigorous stirring for 30-60 minutes after the addition is complete.

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature and transfer it to a separatory funnel.

  • Separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography or recrystallization.

Wittig_Workflow cluster_prep Ylide Generation cluster_reaction Wittig Reaction cluster_purification Purification Phosphonium_Salt Benzyltriphenylphosphonium chloride Ylide Phosphorus Ylide Phosphonium_Salt->Ylide Deprotonation Base Base (e.g., NaOH) Base->Ylide Aldehyde This compound Oxaphosphetane Oxaphosphetane Intermediate Ylide->Oxaphosphetane Aldehyde->Oxaphosphetane Product 5-Bromo-2-nitrostilbene Oxaphosphetane->Product Byproduct Triphenylphosphine oxide Oxaphosphetane->Byproduct Crude Crude Product Purified Pure Stilbene Crude->Purified Column Chromatography or Recrystallization

A simplified workflow for the Wittig synthesis of 5-bromo-2-nitrostilbene.

Troubleshooting Guide: Reductive Amination

Reductive amination is a versatile method for preparing amines from carbonyl compounds.

Issue 1: Low Yield of the Desired Amine

Possible Causes & Solutions:

CauseRecommended Solution
Incomplete Imine Formation The initial formation of the imine is an equilibrium-driven process. The presence of water can hinder this step. Consider adding a dehydrating agent like molecular sieves or performing the reaction in a solvent that allows for azeotropic removal of water.[10]
Ineffective Reducing Agent The choice of reducing agent is critical. Sodium borohydride (B1222165) (NaBH₄) can reduce the starting aldehyde.[11] Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN) are generally more selective for the imine or iminium ion and are often preferred for one-pot reactions.[11][12]
Side Reaction: Aldehyde Reduction If using a less selective reducing agent like NaBH₄, the aldehyde can be reduced to the corresponding alcohol. To avoid this, consider a two-step procedure where the imine is formed first, followed by the addition of the reducing agent.
Over-alkylation The newly formed secondary amine can sometimes react with another molecule of the aldehyde, leading to the formation of a tertiary amine as a byproduct. Using an excess of the primary amine can help to minimize this side reaction.
Issue 2: Formation of Byproducts

Common Byproducts and Prevention:

ByproductPrevention Strategy
5-Bromo-2-nitrobenzyl alcohol This results from the reduction of the starting aldehyde. Use a more selective reducing agent like NaBH(OAc)₃ or NaBH₃CN, which preferentially reduces the imine.[11][12]
Tertiary Amine As mentioned above, this arises from the reaction of the product with the starting aldehyde. Use an excess of the primary amine.
Products from Nitro Group Reduction Strong reducing conditions can potentially reduce the nitro group. Choose a reducing agent and conditions that are chemoselective for the imine. Catalytic hydrogenation with certain catalysts may lead to reduction of the nitro group.[13]
Experimental Protocol: Reductive Amination

This protocol outlines the synthesis of N-(5-bromo-2-nitrobenzyl)aniline.

ParameterValue
Reactants This compound, Aniline (B41778)
Reducing Agent Sodium Borohydride (NaBH₄)
Catalyst/Additive DOWEX® 50WX8 (Cation Exchange Resin)
Solvent Tetrahydrofuran (THF)
Temperature Room Temperature
Reaction Time ~20-40 minutes
Typical Yield High to excellent yields (e.g., 90-93% for similar substrates).[14]

Detailed Methodology:

  • In a round-bottom flask, prepare a solution of this compound (1.0 mmol) and aniline (1.0 mmol) in THF (3 mL).

  • Add DOWEX® 50WX8 resin (0.5 g) to the solution and stir the mixture for 5 minutes at room temperature to facilitate imine formation.[14]

  • Add sodium borohydride (1.0 mmol) to the reaction mixture and continue stirring at room temperature.

  • Monitor the reaction progress by TLC.

  • Upon completion, filter the reaction mixture to remove the resin.

  • The filtrate can be worked up by adding water and extracting with an organic solvent (e.g., ethyl acetate).

  • The combined organic layers are then washed, dried, and concentrated to give the crude product, which can be further purified if necessary.

Reductive_Amination_Workflow cluster_imine Imine Formation cluster_reduction Reduction cluster_workup Workup & Purification Aldehyde This compound Imine Imine Intermediate Aldehyde->Imine Amine Primary/Secondary Amine Amine->Imine Reducing_Agent Reducing Agent (e.g., NaBH(OAc)₃) Product Substituted Amine Imine->Product Reducing_Agent->Product Crude Crude Product Purified Pure Amine Crude->Purified Extraction & Purification

A general workflow for the reductive amination of this compound.

References

Technical Support Center: Synthesis of 5-Bromo-2-nitrobenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and professionals engaged in the synthesis of 5-Bromo-2-nitrobenzaldehyde. Our aim is to help you improve your yield and navigate common experimental challenges.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of this compound, particularly through the electrophilic bromination of 2-nitrobenzaldehyde (B1664092).

Q1: My reaction has resulted in a complex mixture of products, not the single desired this compound. How can I improve the selectivity?

A1: This is a common and significant challenge in the synthesis of this compound via direct bromination of 2-nitrobenzaldehyde. The presence of both a nitro group (meta-directing and deactivating) and an aldehyde group (meta-directing and deactivating) on the aromatic ring leads to the formation of multiple mono- and di-brominated isomers. Research has shown that the bromination of 2-nitrobenzaldehyde can yield a mixture of 3-bromo-, 4-bromo-, 5-bromo-, and 6-bromo-2-nitrobenzaldehyde, as well as di-brominated products.

Troubleshooting Steps:

  • Reaction Conditions: Carefully control the reaction temperature and the molar ratio of the brominating agent. Lower temperatures may slightly improve selectivity, but often at the cost of a lower reaction rate. Using a precise stoichiometry of the brominating agent is crucial to minimize the formation of di-brominated byproducts.

  • Alternative Synthetic Routes: Given the inherent difficulties in controlling the regioselectivity of this reaction, consider alternative synthetic pathways. One potential route is the nitration of 5-bromobenzaldehyde. However, this also presents challenges with isomer separation. A multi-step synthesis starting from a different precursor might offer better control.

  • Purification: If you must proceed with the direct bromination, focus on robust purification techniques. Flash column chromatography with a carefully selected eluent system is often necessary to separate the isomers. High-Performance Liquid Chromatography (HPLC) can be a valuable tool for analyzing the product mixture and guiding the purification process.

Q2: The yield of my desired this compound is consistently low. What are the potential causes and how can I address them?

A2: Low yields can stem from several factors, including incomplete reaction, product degradation, and loss during workup and purification.

Troubleshooting Steps:

  • Incomplete Reaction: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC). If the starting material is still present after the expected reaction time, you might consider extending the reaction duration or slightly increasing the temperature. However, be aware that harsher conditions can lead to more side products.

  • Reagent Quality: Ensure that your starting materials and reagents are of high purity and anhydrous where necessary. The presence of moisture can interfere with many brominating agents.

  • Workup Procedure: The workup process should be optimized to minimize product loss. Ensure that the pH is adjusted correctly during extraction and that a sufficient volume of extraction solvent is used. Back-extraction of the aqueous layer can sometimes recover additional product.

  • Purification Losses: As mentioned, the purification of a mixture of isomers can be challenging and lead to significant product loss. Careful optimization of your chromatography conditions is essential.

Q3: I am observing the formation of di-brominated byproducts. How can I prevent this?

A3: The formation of di-brominated products is a clear indication that the reaction is proceeding beyond the desired mono-bromination.

Troubleshooting Steps:

  • Stoichiometry of Brominating Agent: The most critical factor is the molar ratio of your brominating agent to the 2-nitrobenzaldehyde. Use no more than one equivalent of the brominating agent. It may even be beneficial to use a slight sub-stoichiometric amount (e.g., 0.95 equivalents) to ensure that all of the brominating agent is consumed before significant di-bromination occurs.

  • Reaction Time: Monitor the reaction closely and stop it as soon as the starting material is consumed or when the formation of the desired mono-bromo product appears to plateau. Over-running the reaction will inevitably lead to more di-brominated and other side products.

  • Temperature Control: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Higher temperatures tend to favor multiple substitutions.

Frequently Asked Questions (FAQs)

Q: What is the most common method for synthesizing this compound?

A: While several synthetic routes are conceivable, a commonly attempted method is the direct electrophilic bromination of 2-nitrobenzaldehyde. However, as detailed in the troubleshooting guide, this method is fraught with challenges related to regioselectivity, often resulting in a mixture of isomers.

Q: What are the expected physical properties of this compound?

A: this compound is typically a solid at room temperature. Its melting point and spectroscopic data (NMR, IR) are crucial for characterization and distinguishing it from other isomers.

Q: What are some common side products to look out for in this synthesis?

A: Besides the other mono-brominated isomers (3-bromo, 4-bromo, and 6-bromo-2-nitrobenzaldehyde), you should be aware of the potential for di-brominated products. Additionally, oxidation of the aldehyde group to a carboxylic acid is a possible side reaction, especially under harsh conditions.

Q: Are there any specific safety precautions I should take during this synthesis?

A: Yes. Brominating agents can be highly corrosive and toxic. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. 2-nitrobenzaldehyde and its brominated derivatives are also irritants. Handle all chemicals with care and consult the safety data sheets (SDS) for each substance before use.

Data Presentation

The following table summarizes the impact of varying reaction conditions on the product distribution in the bromination of 2-nitrobenzaldehyde. This data is illustrative and based on general principles of electrophilic aromatic substitution.

ParameterCondition 1Condition 2Condition 3Expected Outcome
Brominating Agent N-Bromosuccinimide (NBS)Bromine (Br₂)N-Bromosuccinimide (NBS)NBS is often easier to handle and can offer better control.
Solvent Sulfuric AcidAcetic AcidSulfuric AcidSulfuric acid is a common solvent for brominating deactivated rings.
Temperature 0°CRoom Temperature50°CLower temperatures may favor mono-bromination and improve selectivity.
Molar Ratio (Bromine:Substrate) 0.95 : 11.1 : 11.5 : 1A slight excess of the substrate can minimize di-bromination.
Reaction Time 2 hours6 hours12 hoursLonger reaction times can lead to the formation of more side products.

Experimental Protocols

Key Experiment: Bromination of 2-Nitrobenzaldehyde

This protocol is a representative method for the bromination of 2-nitrobenzaldehyde. Note: This reaction is known to produce a mixture of isomers.

Materials:

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere, dissolve 2-nitrobenzaldehyde (1.0 eq) in concentrated sulfuric acid at 0°C.

  • Slowly add N-Bromosuccinimide (1.0 eq) portion-wise, ensuring the temperature remains below 5°C.

  • Stir the reaction mixture at 0°C and monitor its progress by TLC.

  • Once the reaction is complete, carefully pour the mixture over crushed ice.

  • Extract the aqueous mixture with dichloromethane (3 x 50 mL).

  • Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to separate the isomers.

Visualizations

Logical Troubleshooting Workflow

TroubleshootingWorkflow cluster_low_yield Troubleshooting Low Yield cluster_complex_mixture Addressing Complex Mixtures cluster_dibromination Preventing Di-bromination start Problem Encountered low_yield Low Yield of Desired Product start->low_yield complex_mixture Complex Product Mixture start->complex_mixture dibromination Di-brominated Byproducts start->dibromination incomplete_reaction Check for Incomplete Reaction low_yield->incomplete_reaction control_conditions Control Reaction Conditions complex_mixture->control_conditions stoichiometry Adjust Stoichiometry of Brominating Agent dibromination->stoichiometry reagent_quality Verify Reagent Quality incomplete_reaction->reagent_quality If reaction is incomplete workup_loss Optimize Workup Procedure reagent_quality->workup_loss purification_loss Refine Purification Technique workup_loss->purification_loss solution Improved Yield and Purity purification_loss->solution alt_route Consider Alternative Synthetic Route control_conditions->alt_route If selectivity is still poor robust_purification Implement Robust Purification alt_route->robust_purification If direct bromination is necessary robust_purification->solution reaction_time Monitor and Control Reaction Time stoichiometry->reaction_time temperature_control Lower Reaction Temperature reaction_time->temperature_control temperature_control->solution

Caption: A flowchart for troubleshooting common issues in the synthesis.

Reaction Pathway: Bromination of 2-Nitrobenzaldehyde

ReactionPathway cluster_products Product Mixture start 2-Nitrobenzaldehyde reagents + Br+ start->reagents product_5_bromo This compound (Desired Product) reagents->product_5_bromo Major Isomer (meta to NO2) product_3_bromo 3-Bromo-2-nitrobenzaldehyde reagents->product_3_bromo product_4_bromo 4-Bromo-2-nitrobenzaldehyde reagents->product_4_bromo product_6_bromo 6-Bromo-2-nitrobenzaldehyde reagents->product_6_bromo product_dibromo Di-bromo Products reagents->product_dibromo

Caption: Formation of multiple isomers from 2-nitrobenzaldehyde bromination.

side reactions to avoid with 5-Bromo-2-nitrobenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in avoiding common side reactions during experiments with 5-Bromo-2-nitrobenzaldehyde.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions to be aware of when working with this compound?

A1: The primary side reactions include oxidation of the aldehyde to a carboxylic acid, reduction of the nitro group to an amine, and the Cannizzaro reaction in the presence of strong bases. Polymerization and undesired nucleophilic substitution can also occur under certain conditions.

Q2: How can I prevent the oxidation of the aldehyde group?

A2: Avoid strong oxidizing agents and prolonged exposure to air.[1][2] If the reaction conditions are oxidative, consider protecting the aldehyde group as an acetal (B89532).

Q3: What conditions can lead to the reduction of the nitro group?

A3: The presence of reducing agents, such as certain metals (e.g., tin, iron) or metal hydrides, can lead to the reduction of the nitro group. Catalytic hydrogenation is also a common method for nitro group reduction. Careful selection of reagents is crucial if the aldehyde functionality needs to be preserved.

Q4: When is the Cannizzaro reaction a concern?

A4: The Cannizzaro reaction is a significant concern when this compound is subjected to strong basic conditions (e.g., concentrated NaOH or KOH).[3][4] This reaction leads to a disproportionation, yielding both the corresponding alcohol (5-bromo-2-nitrobenzyl alcohol) and carboxylic acid (5-bromo-2-nitrobenzoic acid).

Q5: Can the bromine atom be displaced?

A5: While the bromine atom on the aromatic ring is generally stable, nucleophilic aromatic substitution can occur under forcing conditions, particularly with strong nucleophiles and high temperatures. The electron-withdrawing nature of the nitro and aldehyde groups can activate the ring for such reactions.

Troubleshooting Guides

Issue 1: Formation of an Acidic Byproduct

Symptom: Your reaction mixture shows a significant amount of a more polar byproduct, and upon workup, you isolate a compound with a carboxylic acid functionality, identified as 5-bromo-2-nitrobenzoic acid.

Possible Cause: Oxidation of the aldehyde group. This can be caused by oxidizing reagents present in the reaction, or by exposure to atmospheric oxygen over extended periods, especially at elevated temperatures or under basic conditions.

Troubleshooting Steps:

  • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen.

  • Degas Solvents: Use degassed solvents to remove dissolved oxygen.

  • Avoid Strong Oxidants: Scrutinize your reaction components for any potential oxidizing agents.

  • Protecting Group Strategy: If oxidation is unavoidable under the desired reaction conditions, protect the aldehyde as an acetal before proceeding.

Issue 2: Unexpected Formation of an Amine

Symptom: You observe the formation of a primary aromatic amine, 5-bromo-2-aminobenzaldehyde, as a significant byproduct.

Possible Cause: Unintended reduction of the nitro group. This can happen if your reaction conditions include reagents with reducing properties that you may not have anticipated.

Troubleshooting Steps:

  • Reagent Purity: Ensure the purity of your reagents and solvents to eliminate trace reducing agents.

  • Alternative Reagents: If a reagent is suspected of causing reduction, seek a non-reducing alternative.

  • Selective Reduction Protocols: If the goal is to reduce the nitro group, specific protocols for selective reduction in the presence of an aldehyde should be followed. For example, using stannous chloride (SnCl₂) in ethanol (B145695) can be effective.

Issue 3: Disproportionation of the Starting Material

Symptom: In a basic reaction, you observe the formation of two major byproducts: 5-bromo-2-nitrobenzyl alcohol and 5-bromo-2-nitrobenzoic acid, with a corresponding decrease in the yield of your desired product.

Possible Cause: The Cannizzaro reaction is occurring due to the presence of a strong base. This compound lacks alpha-hydrogens, making it susceptible to this reaction.[3][4]

Troubleshooting Steps:

  • Weaker Base: If possible, substitute the strong base with a weaker, non-hydroxide base (e.g., triethylamine, diisopropylethylamine, or potassium carbonate).

  • Lower Temperature: Running the reaction at a lower temperature can often reduce the rate of the Cannizzaro reaction.

  • Protecting Group: Protect the aldehyde as an acetal before subjecting the molecule to strongly basic conditions. Acetals are stable to bases.[5]

Experimental Protocols

Protocol 1: Acetal Protection of this compound

This protocol describes the protection of the aldehyde group as a 1,3-dioxolane, a common acetal protecting group.

Materials:

  • This compound

  • Ethylene (B1197577) glycol

  • p-Toluenesulfonic acid (p-TsOH) or other acid catalyst

  • Toluene

  • Dean-Stark apparatus

  • Sodium bicarbonate solution (saturated)

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a round-bottom flask equipped with a Dean-Stark apparatus and a condenser, add this compound (1.0 eq), ethylene glycol (1.2 eq), and a catalytic amount of p-TsOH (0.05 eq) in toluene.

  • Heat the mixture to reflux and collect the water that azeotropes off in the Dean-Stark trap.

  • Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Cool the reaction mixture to room temperature and wash with saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude protected aldehyde.

  • Purify the product by column chromatography on silica (B1680970) gel if necessary.

Protocol 2: Selective Reduction of the Nitro Group (Illustrative)

Materials:

  • This compound

  • Stannous chloride dihydrate (SnCl₂·2H₂O)

  • Ethanol (EtOH) or Ethyl Acetate (B1210297) (EtOAc)

  • Sodium bicarbonate solution (5% aqueous) or Sodium hydroxide (B78521) solution

  • Ice

Procedure:

  • Dissolve this compound (1.0 eq) in ethanol or ethyl acetate in a round-bottom flask.

  • Add stannous chloride dihydrate (5.0 eq) to the solution.

  • Heat the reaction mixture to reflux under an inert atmosphere.

  • Monitor the reaction by TLC.

  • Once the starting material is consumed, cool the mixture to room temperature and pour it over ice.

  • Carefully neutralize the mixture with a 5% aqueous sodium bicarbonate or sodium hydroxide solution until the pH is slightly basic (pH 7-8). This will precipitate tin salts.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield the crude 2-amino-5-bromobenzaldehyde.

Data Presentation

The following tables provide illustrative data for common side reactions based on reactions with structurally similar compounds. This data should be used as a general guideline, as actual results with this compound may vary.

Table 1: Illustrative Yields of Cannizzaro Reaction Products for p-Nitrobenzaldehyde

ProductYield (%)
p-Nitrobenzyl alcohol~50%
p-Nitrobenzoic acid~50%

Data is based on the typical outcome of the Cannizzaro reaction for non-enolizable aldehydes.[6]

Table 2: Illustrative Yield for Oxidation to Carboxylic Acid

Starting MaterialProductYield (%)
2-Bromobenzaldehyde2-Bromo-5-nitrobenzoic acid96%

Note: This yield is for the nitration of 2-bromobenzoic acid, which is a different synthetic route but illustrates a high-yielding conversion to a related benzoic acid.[7]

Visualizations

Side_Reactions cluster_oxidation Oxidation cluster_reduction Reduction cluster_cannizzaro Cannizzaro Reaction This compound This compound 5-Bromo-2-nitrobenzoic acid 5-Bromo-2-nitrobenzoic acid This compound->5-Bromo-2-nitrobenzoic acid [O] 5-Bromo-2-aminobenzaldehyde 5-Bromo-2-aminobenzaldehyde This compound->5-Bromo-2-aminobenzaldehyde [H] 5-Bromo-2-nitrobenzyl alcohol 5-Bromo-2-nitrobenzyl alcohol This compound->5-Bromo-2-nitrobenzyl alcohol Strong Base 5-Bromo-2-nitrobenzoic acid_cannizzaro 5-Bromo-2-nitrobenzoic acid This compound->5-Bromo-2-nitrobenzoic acid_cannizzaro Strong Base

Caption: Potential side reactions of this compound.

Troubleshooting_Workflow start Undesired Byproduct Observed acid Is the byproduct acidic? start->acid amine Is the byproduct an amine? acid->amine No oxidation_cause Likely Cause: Oxidation acid->oxidation_cause Yes disproportionation Are both alcohol and acid byproducts present? amine->disproportionation No reduction_cause Likely Cause: Reduction amine->reduction_cause Yes cannizzaro_cause Likely Cause: Cannizzaro Reaction disproportionation->cannizzaro_cause Yes oxidation_solution Solution: - Inert atmosphere - Degas solvents - Protect aldehyde oxidation_cause->oxidation_solution reduction_solution Solution: - Check reagent purity - Use non-reducing reagents - Follow selective reduction protocol reduction_cause->reduction_solution cannizzaro_solution Solution: - Use weaker base - Lower temperature - Protect aldehyde cannizzaro_cause->cannizzaro_solution

Caption: Troubleshooting workflow for common side reactions.

References

safe handling and storage of 5-Bromo-2-nitrobenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-Bromo-2-nitrobenzaldehyde. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments.

Safety & Handling FAQs

Q1: What are the primary hazards associated with this compound?

A1: this compound is classified as an irritant. It can cause skin irritation (H315) and serious eye irritation (H319).[1] Some sources also indicate it may be harmful if swallowed, in contact with skin, or if inhaled.[1]

Q2: What personal protective equipment (PPE) should be worn when handling this compound?

A2: When handling this compound, it is essential to wear protective gloves, eye protection (such as safety goggles or a face shield), and appropriate laboratory clothing to prevent skin contact. Work should be conducted in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust.

Q3: What are the proper storage conditions for this compound?

A3: To ensure its stability, this compound should be stored in a tightly closed container in a cool, dry, and dark place. It is recommended to store it under an inert gas atmosphere as it can be air-sensitive.

Q4: Are there any known incompatibilities for this compound?

A4: this compound is incompatible with strong oxidizing agents. Contact with these substances should be avoided to prevent potentially hazardous reactions. It is also noted to be air-sensitive, so exposure to air should be minimized.

Q5: What should I do in case of accidental exposure?

A5:

  • Skin Contact: Immediately wash the affected area with plenty of soap and water.[2] If skin irritation persists, seek medical attention.

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.

  • Inhalation: Move the person to fresh air and keep them comfortable for breathing. If you feel unwell, seek medical advice.

  • Ingestion: Rinse mouth with water. Do not induce vomiting. Seek medical attention.[3]

Quantitative Data Summary

PropertyValueSource
Molecular Formula C₇H₄BrNO₃[4]
Molecular Weight 230.02 g/mol [4]
Appearance White to light red to green powder/crystal[4]
Purity >98.0% (GC)[4]
Melting Point 71.0 to 75.0 °C
Solubility Soluble in Methanol[3]

Troubleshooting Experimental Issues

Q6: My Knoevenagel condensation with this compound is giving a low yield. What are the possible reasons?

A6: Low yields in a Knoevenagel condensation involving this compound can be attributed to several factors:

  • Inactive Methylene (B1212753) Compound: The active methylene compound you are using may not be acidic enough for efficient deprotonation by the base catalyst. Consider using compounds with strong electron-withdrawing groups like malononitrile (B47326) or ethyl cyanoacetate.[5]

  • Catalyst Inefficiency: The choice of base is crucial. Weak bases like piperidine (B6355638) or pyridine (B92270) are commonly used.[5] A base that is too strong can cause self-condensation of the aldehyde.[5] Ensure your catalyst is not degraded and consider optimizing the catalyst loading.

  • Steric Hindrance: The bulky bromo and nitro groups on the benzaldehyde (B42025) ring can sterically hinder the reaction. Increasing the reaction time or temperature may be necessary to overcome this.[5]

  • Side Reactions: Self-condensation of the aldehyde can be a competing reaction. To minimize this, try adding the this compound slowly to the mixture of the active methylene compound and the catalyst.[5]

Q7: I am observing unexpected byproducts in my Wittig reaction with this compound. How can I improve the reaction's selectivity?

A7: The formation of byproducts in a Wittig reaction can be complex. Here are some troubleshooting steps:

  • Ylide Instability: The phosphorus ylide may be unstable under the reaction conditions. It is often best to generate the ylide in the presence of the aldehyde or add the aldehyde immediately after the ylide is formed.[6]

  • Base Choice: The base used to generate the ylide is critical. Common bases include n-butyllithium, sodium hydride, and potassium tert-butoxide. The choice of base can influence the stereoselectivity and the formation of byproducts.[2] For aldehydes with acidic protons (not present in this case), excess base can deprotonate the aldehyde, making it a poor electrophile.[6]

  • Reaction Conditions: Running the reaction at lower temperatures can often improve selectivity and reduce the formation of side products.[7] Ensure the reaction is carried out under anhydrous and inert conditions, as ylides are sensitive to moisture and oxygen.[7]

  • Stereoselectivity: The nature of the ylide determines the stereochemistry of the resulting alkene. Non-stabilized ylides typically favor the Z-alkene, while stabilized ylides favor the E-alkene.[8] To influence the stereochemical outcome, you might consider using the Schlosser modification for E-alkene formation.[9]

Q8: My attempts at reductive amination with this compound are resulting in a complex mixture of products. What could be going wrong?

A8: Reductive amination can be a delicate reaction. A complex product mixture often points to one of the following issues:

  • Reduction of the Nitro Group: The nitro group on the aromatic ring is susceptible to reduction under the conditions used for reductive amination (e.g., H₂/Pd or NaBH₃CN). This can lead to a mixture of products where the nitro group is either intact or has been reduced to an amino group, which can then undergo further reactions.

  • Side Reactions of the Aldehyde: The aldehyde itself can be reduced to an alcohol by the reducing agent. To avoid this, it's important to use a reducing agent that is selective for the imine intermediate, such as sodium triacetoxyborohydride (B8407120) (STAB).[10]

  • Imine Formation Equilibrium: The initial formation of the imine from the aldehyde and the amine is a reversible reaction. To drive the reaction forward, it can be beneficial to remove the water that is formed, for example, by using a Dean-Stark apparatus or adding a dehydrating agent like molecular sieves.[10]

Experimental Protocols

Friedländer Synthesis of a Substituted Quinoline (B57606)

This protocol describes a general method for the synthesis of a quinoline derivative from this compound and a ketone with an α-methylene group, which can be adapted based on the specific ketone used. The reaction proceeds via an in-situ reduction of the nitro group followed by condensation and cyclization.[11]

Materials:

  • This compound

  • Ketone with α-methylene group (e.g., ethyl acetoacetate)

  • Iron powder (Fe)

  • Glacial Acetic Acid (AcOH)

  • Ethanol (B145695) (EtOH)

  • Ethyl acetate (B1210297) (EtOAc)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

Procedure:

  • In a round-bottom flask, suspend this compound (1.0 eq) and the ketone (1.2 eq) in a mixture of ethanol and glacial acetic acid.

  • To this stirred suspension, add iron powder (3.0 eq) portion-wise. The reaction may be exothermic.

  • Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and filter through a pad of celite to remove the iron salts. Wash the filter cake with ethanol.

  • Concentrate the filtrate under reduced pressure to remove the ethanol.

  • Dilute the residue with ethyl acetate and carefully neutralize with a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica (B1680970) gel to obtain the desired quinoline derivative.

Visualizations

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup cluster_purification Purification A Suspend this compound and ketone in EtOH/AcOH B Add Fe powder portion-wise A->B C Heat to reflux B->C D Monitor by TLC C->D E Cool and filter D->E F Concentrate filtrate E->F G Dilute with EtOAc F->G H Neutralize with NaHCO3 G->H I Extract with EtOAc H->I J Wash with brine and dry I->J K Concentrate in vacuo J->K L Column chromatography K->L M Final Product L->M

Caption: Experimental workflow for the Friedländer synthesis of a quinoline.

troubleshooting_logic cluster_knoevenagel Knoevenagel Condensation cluster_wittig Wittig Reaction cluster_reductive_amination Reductive Amination start Low Reaction Yield? k1 Check Methylene Compound Acidity start->k1 Knoevenagel? w1 Generate Ylide In Situ start->w1 Wittig? r1 Consider Nitro Group Reduction start->r1 Reductive Amination? k2 Optimize Catalyst k1->k2 k3 Increase Temp/Time k2->k3 k4 Slow Aldehyde Addition k3->k4 w2 Check Base Choice w1->w2 w3 Lower Reaction Temperature w2->w3 r2 Use Imine-Selective Reducing Agent r1->r2 r3 Remove Water Byproduct r2->r3

Caption: Troubleshooting logic for common reactions with this compound.

References

dealing with the thermal instability of 5-Bromo-2-nitrobenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-Bromo-2-nitrobenzaldehyde, focusing on its thermal instability.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage and handling conditions for this compound?

A1: Due to its thermal and potential air sensitivity, this compound should be stored in a cool, dark, and dry place, preferably under an inert atmosphere such as nitrogen or argon.[1] Refrigeration at 4°C is often recommended.[1] Always handle the compound in a well-ventilated area, and for reactions, use dry glassware and inert atmosphere techniques, especially if the reaction is sensitive to moisture or oxidation.

Q2: What are the known hazards associated with the thermal instability of this compound?

A2: this compound is a nitroaromatic compound, a class of substances known for their potential to undergo exothermic decomposition upon heating. Some sources indicate it can explode when heated or in contact with strong oxidants.[2] The ortho-position of the nitro group relative to the aldehyde can contribute to lower thermal stability compared to its meta and para isomers. Thermal decomposition can lead to the release of hazardous gases, including carbon monoxide, carbon dioxide, and hydrogen halides.

Q3: At what temperature does this compound start to decompose?

Q4: What are the likely decomposition products of this compound?

A4: The primary decomposition products upon heating are likely gaseous, including CO, CO2, and HBr. A potential intramolecular reaction pathway for ortho-nitrobenzaldehydes involves the interaction between the nitro and aldehyde groups, which could lead to the formation of corresponding benzoic acid derivatives or other rearranged products.

Troubleshooting Guides

Issue 1: Low or No Yield in a Reaction
Possible Cause Troubleshooting Step
Decomposition of Starting Material Run a small-scale reaction at a significantly lower temperature to see if any product is formed. Use a gentle heating method with precise temperature control (e.g., an oil bath with a temperature controller). Monitor the reaction closely by TLC for the disappearance of the starting material and the appearance of the product.
Incomplete Reaction If lowering the temperature results in a very slow or stalled reaction, consider using a more active catalyst (if applicable) or a solvent with a higher boiling point that still allows for a safe reaction temperature. Ensure all reagents are pure and dry, as impurities can inhibit the reaction.
Air or Moisture Sensitivity If not already doing so, set up the reaction under a strict inert atmosphere (nitrogen or argon) using Schlenk line techniques. Use anhydrous solvents and ensure all glassware is thoroughly dried.
Issue 2: Formation of Multiple Unidentified Side Products
Possible Cause Troubleshooting Step
Thermal Decomposition This is a primary suspect. Lower the reaction temperature and monitor for a cleaner reaction profile by TLC. The presence of dark, tarry substances often indicates decomposition.
Side Reactions (e.g., Cannizzaro reaction) If the reaction is conducted under basic conditions, the aldehyde may undergo a disproportionation reaction (Cannizzaro reaction) to form the corresponding alcohol and carboxylic acid, especially at elevated temperatures. Consider using a non-nucleophilic base or protecting the aldehyde group if it's not the desired reaction center.
Reaction with Solvent At higher temperatures, the compound may react with certain solvents. Ensure the chosen solvent is stable and inert under the reaction conditions.

Experimental Protocols

General Protocol for a Reaction Involving this compound (e.g., a Wittig Reaction)

This protocol provides a general methodology for a reaction where temperature control is critical to prevent the decomposition of this compound.

  • Glassware Preparation: Thoroughly dry all glassware in an oven at 120°C overnight and allow to cool under a stream of dry nitrogen or in a desiccator.

  • Inert Atmosphere Setup: Assemble the reaction apparatus (e.g., a three-necked flask with a condenser, thermometer, and nitrogen inlet) and purge with dry nitrogen for at least 15 minutes. Maintain a positive pressure of nitrogen throughout the reaction.

  • Reagent Addition: Dissolve the phosphonium (B103445) salt in an anhydrous solvent (e.g., THF) in the reaction flask. Cool the solution to 0°C in an ice bath.

  • Base Addition: Slowly add a strong base (e.g., n-butyllithium) dropwise to the phosphonium salt solution, maintaining the temperature at 0°C to form the ylide.

  • Aldehyde Addition: Dissolve this compound in a minimal amount of anhydrous solvent and add it dropwise to the ylide solution at 0°C.

  • Reaction Monitoring: Allow the reaction to stir at 0°C and monitor its progress by Thin Layer Chromatography (TLC). If the reaction is sluggish, allow it to slowly warm to room temperature. Avoid external heating unless absolutely necessary and literature-supported for the specific reaction.

  • Quenching: Once the reaction is complete, quench it by slowly adding a saturated aqueous solution of ammonium (B1175870) chloride while the flask is still in the ice bath.

  • Workup and Purification: Proceed with a standard aqueous workup, extraction with an organic solvent, drying of the organic layer, and purification of the product by column chromatography.

Quantitative Data Summary

The following table summarizes the key physical and safety-related data for this compound based on available information.

Property Value Source
Molecular Formula C₇H₄BrNO₃[1][4]
Molecular Weight 230.02 g/mol [1][4]
Melting Point 71-75 °C[2][5]
Appearance White to light red to green powder/crystal[5][6]
Storage Temperature 4°C or Room Temperature (cool, dark place)[1][5]
Hazard Statements Causes skin and serious eye irritation.[5]

Note: Specific thermal decomposition data (e.g., onset temperature from DSC/TGA) for this compound is not available in the cited literature. The information provided is based on the general properties of ortho-nitroaromatic compounds.

Visualizations

experimental_workflow start Start prep Prepare Dry Glassware under Inert Atmosphere start->prep reagents Dissolve Reagents in Anhydrous Solvent prep->reagents cool Cool Reaction Mixture (e.g., 0°C) reagents->cool add_aldehyde Slowly Add This compound cool->add_aldehyde monitor Monitor Reaction by TLC at Low Temperature add_aldehyde->monitor quench Quench Reaction at Low Temperature monitor->quench workup Aqueous Workup and Extraction quench->workup purify Purify Product (e.g., Chromatography) workup->purify end End purify->end troubleshooting_logic issue Low Yield or Multiple Side Products check_temp Was Reaction Temperature Strictly Controlled? issue->check_temp lower_temp Action: Lower Reaction Temperature and Re-run check_temp->lower_temp No check_atmosphere Was an Inert Atmosphere Used? check_temp->check_atmosphere Yes lower_temp->issue Re-evaluate use_inert Action: Use Schlenk Line and Anhydrous Solvents check_atmosphere->use_inert No consider_side_reactions Consider Alternative Side Reactions (e.g., Cannizzaro) check_atmosphere->consider_side_reactions Yes use_inert->issue Re-evaluate ok If Yes, Investigate Other Factors (Reagent Purity, Stoichiometry) consider_side_reactions->ok

References

Technical Support Center: Column Chromatography of 5-Bromo-2-nitrobenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides detailed protocols, troubleshooting guides, and frequently asked questions for the purification of 5-Bromo-2-nitrobenzaldehyde using column chromatography.

Frequently Asked Questions (FAQs)

Q1: What is the recommended stationary phase for the column chromatography of this compound?

A1: The standard choice for normal-phase chromatography of moderately polar compounds like this compound is silica (B1680970) gel (60 Å, 230-400 mesh).[1] If the compound shows instability on silica gel, deactivated silica or an alternative stationary phase like alumina (B75360) can be considered.[1][2]

Q2: How do I determine the optimal solvent system for elution?

A2: The best method for determining an effective solvent system is by using Thin Layer Chromatography (TLC).[1] Test various solvent systems with different polarities. A good starting point for a compound of moderate polarity would be a mixture of a non-polar solvent like hexanes and a more polar solvent like ethyl acetate (B1210297).[3] Aim for an Rf value of approximately 0.3 for the desired compound to ensure good separation on the column.[4]

Q3: My compound is not eluting from the column. What should I do?

A3: If your compound is not eluting, it is likely too polar for the current solvent system.[1] You should gradually increase the polarity of the mobile phase. For instance, if you are using a hexane/ethyl acetate system, you can increase the percentage of ethyl acetate. For very polar compounds, adding a small amount of methanol (B129727) to the eluent might be necessary.[1]

Q4: The separation of my compound from impurities is poor, leading to co-elution. How can I improve this?

A4: To improve separation, you can optimize the solvent system using TLC to find a mixture that provides better resolution between your compound and the impurities.[1] Employing a gradient elution, where the polarity of the solvent is gradually increased during the chromatography, can often provide better separation than an isocratic (constant solvent composition) elution.[1] If optimizing the solvent system is insufficient, consider using a different stationary phase.[1]

Q5: My aldehyde seems to be decomposing on the column. How can I prevent this?

A5: Aldehydes can sometimes be sensitive to the acidic nature of silica gel.[4] To test for stability, you can spot the compound on a TLC plate and let it sit for a while before eluting to see if degradation occurs.[2] If it is unstable, you can use deactivated silica gel, or add a small amount of a neutralizer like triethylamine (B128534) (1-3%) to your solvent system.[3][4] Alternatively, using a different stationary phase like alumina might be a solution.[4]

Experimental Protocol: Column Chromatography of this compound

This protocol outlines the purification of this compound from a crude reaction mixture.

1. Preparation of the Slurry and Packing the Column:

  • Prepare a slurry of silica gel in a non-polar solvent (e.g., hexanes).

  • Pour the slurry into the chromatography column and allow it to pack under gravity or with gentle pressure, ensuring no air bubbles are trapped.[5]

  • Add a thin layer of sand on top of the packed silica gel to prevent disturbance of the stationary phase during sample and eluent addition.[5]

2. Sample Loading:

  • Wet Loading: Dissolve the crude this compound in a minimum amount of the initial, least polar eluent.[1][6] Carefully load this solution onto the top of the column.

  • Dry Loading: If the compound has poor solubility in the eluent, dissolve it in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder.[6] Carefully add this powder to the top of the column.[6]

3. Elution and Fraction Collection:

  • Begin elution with the initial, non-polar solvent system determined by TLC analysis.

  • Collect fractions of a consistent volume.

  • Monitor the composition of the collected fractions by TLC to identify which fractions contain the purified product.[1]

  • If necessary, gradually increase the polarity of the eluent (gradient elution) to elute the desired compound and any more polar impurities.

4. Product Recovery:

  • Combine the fractions containing the pure product.

  • Remove the solvent using a rotary evaporator to yield the purified this compound.

Recommended Solvent Systems (Quantitative Data)
ApplicationStationary PhaseSolvent System (v/v)
TLC AnalysisSilica Gel10-30% Ethyl Acetate in Hexanes
Column Elution (Isocratic)Silica Gel10-20% Ethyl Acetate in Hexanes (adjust based on TLC)
Column Elution (Gradient)Silica GelStart with 5% Ethyl Acetate in Hexanes, gradually increase to 30%
For more polar impuritiesSilica GelDichloromethane/Methanol mixtures

Troubleshooting Guide

ObservationPotential CauseSuggested Solution
Product does not elute The compound is too polar for the eluent.Gradually increase the polarity of the mobile phase. A small percentage of methanol can be added.[1]
Compound decomposed on the column.Test for stability on a small amount of silica. Use deactivated silica or an alternative stationary phase.[1][2]
Peak Tailing The compound is interacting too strongly with the stationary phase.Add a small amount of a modifier to the eluent (e.g., acetic acid for acidic compounds).[1]
Co-elution of Impurities Insufficient separation power of the solvent system.Optimize the eluent system using TLC. Try a different solvent system or a different stationary phase.[1]
Product Loss Incomplete extraction during work-up or strong adsorption to the column.Ensure complete extraction with a suitable solvent. For chromatography, use a more polar solvent system if needed.[1]
Compound streaks on TLC/Column The sample is overloaded or the compound is acidic/basic.Use a more dilute sample. Add a small amount of acid (e.g., acetic acid) or base (e.g., triethylamine) to the eluent.

Visualizations

Experimental_Workflow Experimental Workflow for Column Chromatography cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis & Recovery TLC 1. TLC Analysis to Determine Solvent System Pack 2. Pack Column with Silica Gel Slurry TLC->Pack Load 3. Load Crude Sample (Wet or Dry Loading) Pack->Load Elute 4. Elute with Solvent System (Isocratic or Gradient) Load->Elute Collect 5. Collect Fractions Elute->Collect Monitor 6. Monitor Fractions by TLC Collect->Monitor Combine 7. Combine Pure Fractions Monitor->Combine Evaporate 8. Evaporate Solvent Combine->Evaporate Product Purified Product Evaporate->Product

Caption: A flowchart of the column chromatography process.

Troubleshooting_Workflow Troubleshooting Logic for Common Chromatography Issues cluster_solutions Solutions Issue Problem Observed? No_Elution Compound not eluting? Issue->No_Elution No Elution Poor_Separation Co-elution of impurities? Issue->Poor_Separation Poor Separation Tailing Significant tailing? Issue->Tailing Peak Tailing Sol_Polarity Increase Eluent Polarity Sol_Deactivate Use Deactivated Silica or Alumina Sol_Optimize Optimize Solvent System via TLC Sol_Modifier Add Modifier to Eluent (e.g., TEA, Acetic Acid) No_Elution->Sol_Polarity Yes Decomposition Decomposition on column? No_Elution->Decomposition No Decomposition->Sol_Deactivate Yes Poor_Separation->Sol_Optimize Yes Tailing->Sol_Modifier Yes

Caption: A decision tree for troubleshooting chromatography.

References

Recrystallization of 5-Bromo-2-nitrobenzaldehyde: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for the purification of 5-Bromo-2-nitrobenzaldehyde via recrystallization. The following protocols and data are compiled based on established principles of organic chemistry and findings for structurally similar compounds.

Frequently Asked Questions (FAQs)

Q1: What is the optimal solvent for the recrystallization of this compound?

A1: The ideal solvent for recrystallization should dissolve the compound well at elevated temperatures but poorly at lower temperatures. For this compound, a polar protic solvent like ethanol (B145695) or isopropanol (B130326) is a good starting point. A mixed solvent system, such as ethyl acetate (B1210297)/heptane (B126788), can also be highly effective, offering fine-tuned solubility control.[1] It is recommended to perform small-scale solvent screening to determine the optimal solvent or solvent system for your specific sample, as purity can affect solubility.

Q2: My compound "oils out" instead of forming crystals. What should I do?

A2: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point, often due to a high concentration of impurities or too rapid cooling. To resolve this, reheat the solution to redissolve the oil, add a small amount of additional solvent, and allow it to cool much more slowly.[1] Ensuring the solution is not supersaturated can also prevent this phenomenon.

Q3: No crystals are forming, even after the solution has cooled. What is the problem?

A3: A lack of crystal formation may indicate that the solution is not sufficiently saturated. You can try to induce crystallization by scratching the inside of the flask with a glass rod at the solution's surface or by adding a seed crystal of pure this compound. If the solution is too dilute, you may need to evaporate some of the solvent to increase the concentration of the compound.

Q4: What is the expected melting point of pure this compound?

A4: The reported melting point for this compound is in the range of 71.0 to 75.0 °C.[2][3] A sharp melting point within this range is a good indicator of high purity.

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Low Recovery Yield - Using too much solvent. - Premature crystallization during hot filtration. - Incomplete crystallization. - Washing crystals with a solvent that is not cold.- Use the minimum amount of hot solvent required for dissolution. - Preheat the filtration apparatus (funnel, filter paper, and receiving flask). - Ensure the solution is cooled in an ice bath for at least 30 minutes to maximize crystal formation.[1] - Wash the collected crystals with a minimal amount of ice-cold solvent.
Colored Impurities in Crystals - Impurities are co-crystallizing with the product.- Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities. Do not add charcoal to a boiling solution as it may cause it to boil over.
Crystals are too fine - The solution cooled too quickly.- Allow the solution to cool slowly to room temperature before placing it in an ice bath. Insulating the flask can help slow down the cooling process.

Experimental Protocols

Single Solvent Recrystallization (e.g., Ethanol)
  • Dissolution: In a fume hood, place the crude this compound in an Erlenmeyer flask with a stir bar. Add a minimal amount of ethanol and heat the mixture to boiling while stirring. Continue to add small portions of hot ethanol until the solid is completely dissolved.[1]

  • Hot Filtration (if necessary): If insoluble impurities are present, filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, warmed flask.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.[1]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities.[1]

  • Drying: Dry the purified crystals under vacuum to a constant weight.

Mixed Solvent Recrystallization (e.g., Ethyl Acetate/Heptane)
  • Dissolution: In a fume hood, dissolve the crude this compound in a minimal amount of hot ethyl acetate.

  • Addition of Anti-solvent: While the solution is still hot, add heptane dropwise until the solution becomes slightly and persistently cloudy.

  • Clarification: Add a few drops of hot ethyl acetate until the solution becomes clear again.[1]

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature, followed by cooling in an ice-water bath for at least 30 minutes.

  • Isolation and Washing: Collect the crystals by vacuum filtration and wash them with a small amount of a cold ethyl acetate/heptane mixture.[1]

  • Drying: Dry the purified crystals under vacuum.

Quantitative Data Summary

The following table provides a general guideline for solvent selection for compounds with similar structural features to this compound. The ratios and yields are illustrative and may require optimization.

Solvent/Solvent System Solubility (Cold) Solubility (Hot) Expected Crystal Quality Notes
EthanolLowHighGoodA good starting point for a single-solvent recrystallization.[1]
IsopropanolLowHighGood to ExcellentMay yield slightly larger crystals compared to ethanol.[1]
Ethyl AcetateHighVery HighPoor (as single solvent)Too soluble at room temperature for good recovery.[1]
TolueneLowHighGoodHigher boiling point requires careful handling.[1]
HeptaneInsolubleLowPoor (oiling out likely)Can be used as an anti-solvent.[1]
Ethyl Acetate / Heptane (e.g., 1:3 v/v)VariableHighExcellentA highly recommended system that can be optimized for ratio.[1]

Recrystallization Workflow

Recrystallization_Workflow cluster_dissolution Dissolution cluster_filtration Purification cluster_crystallization Crystallization cluster_isolation Isolation & Drying crude_product Crude this compound dissolve Dissolve in minimal hot solvent crude_product->dissolve hot_filtration Hot Filtration (if necessary) dissolve->hot_filtration cool_solution Slow Cooling hot_filtration->cool_solution ice_bath Ice Bath cool_solution->ice_bath vacuum_filtration Vacuum Filtration ice_bath->vacuum_filtration wash_crystals Wash with cold solvent vacuum_filtration->wash_crystals dry_crystals Dry under vacuum wash_crystals->dry_crystals pure_product Pure Crystals dry_crystals->pure_product

Caption: Workflow for the purification of this compound.

References

Validation & Comparative

A Comparative Guide to Analytical Methods for the Characterization of 5-Bromo-2-nitrobenzaldehyde and its Reaction Products

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of key analytical methods for the characterization of 5-Bromo-2-nitrobenzaldehyde and its derivatives. Objective comparisons of technique performance are presented alongside supporting data and detailed experimental protocols to aid in method selection and implementation.

Introduction to Analytical Characterization

This compound is a crucial intermediate in organic synthesis, particularly in the development of pharmaceuticals. Its reaction products require thorough characterization to ensure identity, purity, and structural integrity. The primary analytical techniques employed for this purpose are Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), Fourier-Transform Infrared (FTIR) Spectroscopy, and High-Performance Liquid Chromatography (HPLC). The choice of method depends on the specific information required, such as structural elucidation, purity assessment, or quantification.

Comparison of Analytical Methods

The following table summarizes the performance of the most common analytical methods for the characterization of this compound and its products.

Analytical Method Information Provided Strengths Limitations Typical Application
¹H and ¹³C NMR Detailed structural information, including connectivity and chemical environment of atoms.Unambiguous structure determination.Relatively low sensitivity, requires higher sample concentration.Structural elucidation of new products.
Mass Spectrometry (MS) Molecular weight and elemental composition. Fragmentation patterns provide structural clues.High sensitivity, can detect trace amounts.Isomers may not be distinguishable by mass alone.Molecular weight confirmation, impurity identification.
FTIR Spectroscopy Identification of functional groups present in the molecule.Fast, non-destructive, and requires minimal sample preparation.Provides limited structural information, complex spectra can be difficult to interpret.Confirmation of functional group transformations in a reaction.
HPLC Purity assessment, quantification, and separation of components in a mixture.High resolution, highly quantitative.Requires method development for optimal separation.Purity determination of the final product, reaction monitoring.

Quantitative Data Summary

The following tables present typical data obtained for this compound using various analytical techniques. This data can serve as a reference for the characterization of its reaction products.

Table 1: NMR Spectroscopic Data for this compound
Nucleus Chemical Shift (δ) in ppm Multiplicity Coupling Constant (J) in Hz
¹H NMR ~10.0Singlet-
~7.9Doublet~8.5
~8.1Doublet of doublets~8.5, ~2.0
~8.3Doublet~2.0
¹³C NMR ~188--
~125--
~128--
~135--
~138--
~140--
~152--

Note: Predicted chemical shifts are based on computational models and data from similar compounds. Actual values may vary depending on the solvent and other experimental conditions.

Table 2: Key FTIR Absorption Bands for this compound
Wavenumber (cm⁻¹) Functional Group Assignment Intensity
~3100-3000Aromatic C-H StretchMedium
~2850, ~2750Aldehyde C-H StretchWeak
~1700Aldehyde C=O StretchStrong
~1600, ~1470Aromatic C=C StretchMedium
~1530, ~1350Nitro N-O Asymmetric & Symmetric StretchStrong
~830C-Br StretchMedium
Table 3: Expected Mass Spectrometry Fragments for this compound
m/z Proposed Fragment Notes
229/231[M]⁺Molecular ion peak, showing isotopic pattern for one bromine atom.
200/202[M-CHO]⁺Loss of the formyl group.
183/185[M-NO₂]⁺Loss of the nitro group.
155[M-Br]⁺Loss of the bromine atom.
104[C₇H₄O]⁺Further fragmentation.
76[C₆H₄]⁺Benzene ring fragment.
Table 4: Comparative HPLC Performance for Nitroaromatic Compounds
Parameter Method A: Isocratic Elution Method B: Gradient Elution
Column C18, 5 µm, 4.6 x 150 mmC18, 3.5 µm, 4.6 x 100 mm
Mobile Phase 60:40 Acetonitrile (B52724):WaterA: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile
Flow Rate 1.0 mL/min1.2 mL/min
Typical Retention Time 4-8 minutes5-10 minutes (compound dependent)
Resolution Good for simple mixturesExcellent for complex mixtures with varying polarities
Best For Routine purity checksImpurity profiling and method development

Experimental Protocols

NMR Spectroscopy

Objective: To obtain detailed structural information of the analyte.

Protocol:

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

  • Instrument Setup:

    • Insert the sample into the spectrometer.

    • Lock the spectrometer on the deuterium (B1214612) signal of the solvent.

    • Shim the magnetic field to achieve homogeneity.

  • ¹H NMR Acquisition:

    • Acquire a standard proton spectrum using a single-pulse experiment.

    • Typical parameters: spectral width of 12-16 ppm, 16-64 scans, relaxation delay of 1-2 seconds.

  • ¹³C NMR Acquisition:

    • Acquire a carbon spectrum with proton decoupling.

    • Typical parameters: spectral width of 200-220 ppm, longer acquisition time and more scans may be required due to the lower natural abundance of ¹³C.

  • Data Processing:

    • Apply Fourier transform to the acquired Free Induction Decay (FID).

    • Phase the spectrum and reference the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).

    • Integrate the peaks in the ¹H spectrum to determine proton ratios.

Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To determine the molecular weight and fragmentation pattern of volatile and thermally stable compounds.

Protocol:

  • Sample Preparation: Dissolve approximately 1 mg of the sample in 1 mL of a volatile solvent (e.g., dichloromethane (B109758) or ethyl acetate).

  • GC-MS System and Conditions:

    • Gas Chromatograph: Use a capillary column suitable for semi-polar aromatic compounds (e.g., DB-5ms).

    • Injector: Split/splitless injector at 250°C.

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Oven Temperature Program: Start at 100°C, hold for 2 minutes, then ramp to 280°C at 10°C/min, and hold for 5 minutes.

    • Mass Spectrometer:

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Source Temperature: 230°C.

      • Mass Range: Scan from m/z 40 to 350.

  • Data Analysis:

    • Identify the peak corresponding to the analyte in the total ion chromatogram.

    • Extract the mass spectrum for this peak and analyze the fragmentation pattern.

FTIR Spectroscopy

Objective: To identify the functional groups present in the analyte.

Protocol:

  • Sample Preparation:

    • For solid samples, the Attenuated Total Reflectance (ATR) technique is recommended. Place a small amount of the sample directly on the ATR crystal.

    • Alternatively, prepare a KBr pellet by grinding a small amount of the sample with dry KBr and pressing it into a thin disk.

  • Spectral Acquisition:

    • Acquire a background spectrum of the empty sample compartment.

    • Acquire the sample spectrum over a range of 4000-400 cm⁻¹.

  • Data Analysis:

    • The instrument software will automatically subtract the background spectrum.

    • Identify the characteristic absorption bands and assign them to the corresponding functional groups.

High-Performance Liquid Chromatography (HPLC)

Objective: To determine the purity of the analyte and quantify its components.

Protocol:

  • Mobile Phase Preparation: Prepare the mobile phase (e.g., a mixture of acetonitrile and water with 0.1% formic or phosphoric acid) and degas it.

  • Standard and Sample Preparation:

    • Prepare a stock solution of a reference standard at a known concentration (e.g., 1 mg/mL).

    • Prepare the sample solution at a similar concentration.

    • Filter both solutions through a 0.45 µm syringe filter.

  • Chromatographic Conditions:

    • Column: A reversed-phase C18 column is typically suitable.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection: UV detector at a wavelength where the analyte has strong absorbance (e.g., 254 nm).

    • Injection Volume: 10 µL.

  • Analysis:

    • Inject a blank (mobile phase), followed by the standard and then the sample.

    • The purity is calculated based on the area percentage of the main peak in the chromatogram.

Visualizations

Analytical_Workflow cluster_synthesis Synthesis cluster_analysis Characterization Reaction Reaction of This compound FTIR FTIR Reaction->FTIR Functional Group Confirmation NMR NMR Reaction->NMR Structural Elucidation MS MS Reaction->MS Molecular Weight Confirmation HPLC HPLC Reaction->HPLC Purity & Quantification

Caption: General analytical workflow for the characterization of products from this compound.

Method_Relationships cluster_techniques Analytical Techniques Analyte Analyte Characterization NMR NMR (Structure) Analyte->NMR MS Mass Spec (Molecular Weight) Analyte->MS FTIR FTIR (Functional Groups) Analyte->FTIR HPLC HPLC (Purity/Quantity) Analyte->HPLC NMR->MS Complementary Structural Info FTIR->NMR Functional Group Confirmation HPLC->MS LC-MS for Impurity ID

Caption: Interrelationship of analytical methods for comprehensive product characterization.

A Comparative Study of 5-Bromo-2-nitrobenzaldehyde and its Analogs: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative analysis of 5-Bromo-2-nitrobenzaldehyde and its analogs, focusing on their synthesis, physicochemical properties, and biological activities. By presenting objective comparisons supported by experimental data, this document aims to serve as a valuable resource for researchers in medicinal chemistry, organic synthesis, and drug discovery.

Physicochemical Properties

The position of the bromo and nitro substituents on the benzaldehyde (B42025) ring significantly influences the physicochemical properties of these analogs. These differences can affect their reactivity, solubility, and pharmacokinetic profiles.

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)AppearanceCAS Number
This compound C₇H₄BrNO₃230.0271.0 - 75.0Yellow solid20357-20-4
2-Bromo-5-nitrobenzaldehydeC₇H₄BrNO₃230.0297 - 101Light yellow crystalline powder33766-32-2
4-Bromo-2-nitrobenzaldehydeC₇H₄BrNO₃230.0280 - 83Yellow crystalline powder5551-12-2
4-Bromo-3-nitrobenzaldehydeC₇H₄BrNO₃230.02104 - 107Pale yellow crystalline solid16588-34-4
2-Chloro-5-nitrobenzaldehydeC₇H₄ClNO₃185.5675 - 77Yellow crystalline solid6361-21-3

Synthesis and Reactivity

The synthesis of this compound and its analogs often involves electrophilic aromatic substitution reactions, such as nitration and bromination of a substituted benzaldehyde, or the oxidation of the corresponding substituted toluene. The reactivity of the aldehyde functional group is significantly influenced by the electronic effects of the nitro and bromo substituents. The strong electron-withdrawing nature of the nitro group, particularly when ortho or para to the aldehyde, increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.[1][2]

A general synthetic workflow for preparing derivatives for biological screening is outlined below. The most common approach involves the condensation of the benzaldehyde analog with a primary amine to form a Schiff base.[3]

G cluster_synthesis Synthesis of Derivatives cluster_evaluation Biological Evaluation Benzaldehyde This compound or Analog Solvent Ethanol, Reflux (Catalytic Acid) Benzaldehyde->Solvent Amine Primary Amine (e.g., aminothiazole) Amine->Solvent SchiffBase Schiff Base Derivative Solvent->SchiffBase Condensation Antimicrobial Antimicrobial Screening (Bacteria, Fungi) SchiffBase->Antimicrobial Anticancer Anticancer Screening (Cancer Cell Lines) SchiffBase->Anticancer DataAnalysis Data Analysis (MIC, IC50) Antimicrobial->DataAnalysis Anticancer->DataAnalysis

Figure 1: General workflow for the synthesis and biological evaluation of benzaldehyde analogs.

Comparative Biological Activity

Derivatives of nitro- and bromo-substituted benzaldehydes have demonstrated a wide range of biological activities, including antimicrobial and anticancer effects. The nature and position of the substituents play a crucial role in determining the potency and selectivity of these compounds.

Anticancer Activity

Several studies have investigated the cytotoxic effects of substituted benzaldehyde derivatives against various cancer cell lines. The data below summarizes the in vitro anticancer activity, expressed as the half-maximal inhibitory concentration (IC₅₀).

Compound/AnalogCancer Cell LineIC₅₀ (µM)Reference
5-((2-(4-bromobenzoyl)benzofuran-5-yl)methyl)-2-((1-(2-(trifluoromethyl)benzyl)-1H-1,2,3-triazol-4-yl)methoxy)benzaldehydeA-549 (Lung)0.040[4]
5-((2-(4-bromobenzoyl)benzofuran-5-yl)methyl)-2-((1-(2-(trifluoromethyl)benzyl)-1H-1,2,3-triazol-4-yl)methoxy)benzaldehydeHeLa (Cervical)0.029[4]
2-(2-amino-5-nitro-1H-benzimidazol-1-yl)-N-(4-chlorophenyl)acetamideG. intestinalis3.95[5]
2-(2-amino-5-nitro-1H-benzimidazol-1-yl)-N-(4-chlorophenyl)acetamideT. vaginalisNot specified[5]
2-(2-amino-5-nitro-1H-benzimidazol-1-yl)-N-(p-tolyl)acetamideT. vaginalisNot specified[5]

Note: Data for a comprehensive set of direct analogs of this compound is limited in the publicly available literature. The table presents data for structurally related compounds to indicate the potential for anticancer activity in this class of molecules.

Antimicrobial Activity

Nitroaromatic compounds are known to exhibit broad-spectrum antimicrobial activity.[1][6] Their mechanism of action often involves the reductive activation of the nitro group by microbial nitroreductases to form reactive nitrogen species that can damage cellular macromolecules, including DNA.[1][2][7]

Compound/AnalogTest OrganismMIC (µg/mL)Reference
Schiff base of 5-bromosalicylaldehyde (B98134) and 2-aminopyridineS. aureus0.625[8]
Schiff base of 5-bromosalicylaldehyde and 2-aminopyridineE. coli2.5[8]
1,3-bis(4-chlorophenoxy)propan-2-amineS. pyogenes2.5[9]
1,3-bis(4-chlorophenoxy)propan-2-amineS. aureus2.5[9]
1,3-bis(4-chlorophenoxy)propan-2-amineE. faecalis5[9]
5-bromo-2-fluorobenzaldehydeoxime-Cu(II) complexV. cholera-[10]
5-bromo-2-fluorobenzaldehydeoxime-Zn(II) complexS. pneumonia-[10]
5-bromo-2-fluorobenzaldehydeoxime-Hg(II) complexS. aureus-[10]

Signaling Pathways

The biological effects of this compound analogs, particularly their anti-inflammatory and anticancer activities, may be mediated through the modulation of key cellular signaling pathways such as the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways. These pathways are crucial regulators of cell proliferation, survival, and inflammation.

MAPK_Pathway Stimuli Stress / Mitogens Receptor Receptor Stimuli->Receptor Ras Ras Receptor->Ras Raf Raf (MAPKKK) Ras->Raf MEK MEK (MAPKK) Raf->MEK ERK ERK (MAPK) MEK->ERK TranscriptionFactors Transcription Factors (e.g., AP-1, Myc) ERK->TranscriptionFactors Response Cellular Response (Proliferation, Differentiation, Apoptosis) TranscriptionFactors->Response Compound Benzaldehyde Analog Compound->Raf Compound->MEK

Figure 2: Simplified MAPK/ERK signaling pathway with potential inhibition by benzaldehyde analogs.

NFkB_Pathway Stimuli Inflammatory Stimuli (e.g., TNF-α, LPS) Receptor Receptor Stimuli->Receptor IKK IKK Complex Receptor->IKK IkB IκB IKK->IkB phosphorylates IKK->IkB degradation NFkB NF-κB (p50/p65) IkB->NFkB inhibits Nucleus Nucleus NFkB->Nucleus translocates Gene Gene Transcription Response Inflammatory Response Gene->Response Compound Benzaldehyde Analog Compound->IKK

Figure 3: Simplified NF-κB signaling pathway with potential inhibition by benzaldehyde analogs.

Experimental Protocols

Detailed and standardized experimental protocols are crucial for the reproducibility of research findings. Below are methodologies for key assays used to evaluate the biological activity of this compound and its analogs.

MTT Assay for Cytotoxicity

This colorimetric assay assesses the metabolic activity of cells, which is indicative of cell viability.

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a CO₂ incubator.[3]

  • Compound Treatment: Remove the culture medium and add fresh medium containing various concentrations of the test compounds. Incubate for a specified period (e.g., 48 or 72 hours).[3]

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well to a final concentration of 0.5 mg/mL and incubate for 3-4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan (B1609692) crystals.[3]

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent, such as DMSO or isopropanol, to dissolve the formazan crystals.[3]

  • Absorbance Measurement: Measure the absorbance of the solution using a microplate reader at a wavelength of 570 nm. The IC₅₀ value is calculated as the concentration of the compound that causes a 50% reduction in cell viability compared to the untreated control.

Broth Microdilution for Antimicrobial Susceptibility Testing (MIC)

This method determines the minimum inhibitory concentration (MIC) of a compound that prevents visible growth of a microorganism.

  • Inoculum Preparation: Prepare a standardized microbial suspension (0.5 McFarland standard) to a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in a suitable broth medium (e.g., Mueller-Hinton broth).[9]

  • Serial Dilution: Serially dilute the test compounds in the broth within a 96-well microtiter plate to achieve a range of concentrations.

  • Inoculation: Inoculate each well with the standardized microbial suspension.

  • Incubation: Incubate the microtiter plates at an appropriate temperature (e.g., 37°C) and duration (e.g., 18-24 hours) for the specific microorganism.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.[9]

Conclusion

This compound and its analogs represent a versatile class of compounds with significant potential in drug discovery. Their synthesis is generally accessible, and their biological activities can be tuned by modifying the substitution pattern on the aromatic ring. The electron-withdrawing properties of the nitro and bromo groups enhance the reactivity of the aldehyde and likely contribute to the observed antimicrobial and anticancer effects. Further structure-activity relationship (SAR) studies are warranted to optimize the therapeutic potential of this chemical scaffold. The provided experimental protocols and an understanding of the potentially modulated signaling pathways offer a solid foundation for future research in this area.

References

Validating the Synthesis of 5-Bromo-2-nitrobenzaldehyde: A Spectroscopic Comparison Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for the validation of synthesized 5-Bromo-2-nitrobenzaldehyde, a key intermediate in various pharmaceutical and organic syntheses. Through a detailed comparison of its spectroscopic data with that of a structural isomer, 2-Bromo-5-nitrobenzaldehyde, this document outlines the critical role of spectroscopic analysis in confirming molecular structure and ensuring purity.

Introduction

This compound (CAS No: 20357-20-4) is an aromatic compound characterized by a benzaldehyde (B42025) core substituted with a bromine atom and a nitro group.[1][2] Its molecular formula is C₇H₄BrNO₃, and it has a molecular weight of 230.02 g/mol .[1] The precise positioning of these functional groups is crucial for its reactivity and subsequent use in the synthesis of more complex molecules. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS) are indispensable tools for unequivocally verifying the successful synthesis and purity of the target molecule. This guide presents a comparative analysis of the spectroscopic data of this compound against its isomer, 2-Bromo-5-nitrobenzaldehyde, to highlight the distinguishing features that enable confident structural elucidation.

Synthesis and Validation Workflow

The overall process, from synthesis to spectroscopic validation, is a systematic workflow designed to ensure the identity and purity of the final product.

G cluster_synthesis Synthesis cluster_validation Spectroscopic Validation cluster_comparison Data Analysis and Comparison A Starting Material (e.g., 2-Nitrobenzaldehyde) B Bromination Reaction A->B C Work-up and Purification B->C D ¹H NMR Spectroscopy C->D Sample Analysis E ¹³C NMR Spectroscopy C->E Sample Analysis F FTIR Spectroscopy C->F Sample Analysis G Mass Spectrometry C->G Sample Analysis H Experimental Data of This compound D->H E->H F->H G->H J Confirmation of Structure H->J I Reference Data of 2-Bromo-5-nitrobenzaldehyde I->J

Caption: Experimental workflow for the synthesis and spectroscopic validation of this compound.

Experimental Protocols

Synthesis of this compound

A plausible synthesis route for this compound involves the bromination of 2-nitrobenzaldehyde (B1664092). The following is a generalized procedure adapted from the synthesis of a similar compound, 3-bromo-5-nitrobenzaldehyde.[3]

  • Reaction Setup: In a round-bottom flask, dissolve 2-nitrobenzaldehyde in concentrated sulfuric acid at room temperature.

  • Bromination: Slowly add N-bromosuccinimide (NBS) portion-wise to the stirred solution.

  • Reaction Conditions: Heat the reaction mixture to approximately 65°C and maintain this temperature for one hour.

  • Work-up: After cooling to room temperature, pour the reaction mixture into ice water to precipitate the crude product.

  • Purification: Collect the solid by filtration, wash with water, and dry. Recrystallize the crude product from a suitable solvent system, such as an ethyl acetate/petroleum ether mixture, to yield pure this compound.[3]

Spectroscopic Analysis
  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Sample Preparation: Dissolve 5-10 mg of the purified product in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

    • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 300 MHz or higher spectrometer. For ¹H NMR, use a standard pulse program with a sufficient number of scans to achieve a good signal-to-noise ratio. For ¹³C NMR, a proton-decoupled pulse sequence should be used.

  • Fourier-Transform Infrared (FTIR) Spectroscopy:

    • Sample Preparation: Prepare a KBr pellet by mixing a small amount of the solid sample with dry potassium bromide and pressing it into a thin disk. Alternatively, run the analysis using an Attenuated Total Reflectance (ATR) accessory.

    • Data Acquisition: Record the FTIR spectrum over a range of 4000-400 cm⁻¹.

  • Mass Spectrometry (MS):

    • Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol (B129727) or dichloromethane).

    • Data Acquisition: Analyze the sample using a mass spectrometer, typically with an Electron Ionization (EI) source. The mass spectrum is recorded over a suitable m/z range.

Spectroscopic Data Comparison

The following tables present the expected spectroscopic data for this compound and its isomer, 2-Bromo-5-nitrobenzaldehyde, for comparative analysis.

Table 1: ¹H NMR Data (Predicted)
Compound Proton Assignment Expected Chemical Shift (δ, ppm) Multiplicity
This compound -CHO~10.4s
H-3~8.2d
H-4~7.9dd
H-6~8.0d
2-Bromo-5-nitrobenzaldehyde -CHO~10.3s
H-3~8.1d
H-4~8.4dd
H-6~8.8d

Note: Predicted values are based on standard substituent effects on a benzaldehyde ring. Experimental values may vary slightly depending on the solvent and concentration.

Table 2: ¹³C NMR Data (Predicted)
Compound Carbon Assignment Expected Chemical Shift (δ, ppm)
This compound -CHO~188
C-1~132
C-2~150
C-3~128
C-4~138
C-5~120
C-6~135
2-Bromo-5-nitrobenzaldehyde -CHO~189
C-1~134
C-2~122
C-3~130
C-4~126
C-5~148
C-6~142

Note: Predicted values are based on standard substituent effects on a benzaldehyde ring.

Table 3: FTIR Data
Compound Functional Group Characteristic Absorption Bands (cm⁻¹)
This compound C=O (aldehyde)~1700
NO₂ (asymmetric stretch)~1530
NO₂ (symmetric stretch)~1350
C-Br~740
2-Bromo-5-nitrobenzaldehyde C=O (aldehyde)~1705
NO₂ (asymmetric stretch)~1525
NO₂ (symmetric stretch)~1345
C-Br~730

Data compiled from various spectroscopic databases.[1][4]

Table 4: Mass Spectrometry Data
Compound Molecular Ion (M⁺) Key Fragment Ions (m/z)
This compound 229/231 (due to Br isotopes)200/202 [M-CHO]⁺, 183/185 [M-NO₂]⁺, 155 [M-NO₂-CO]⁺, 75 [C₆H₃]⁺
2-Bromo-5-nitrobenzaldehyde 229/231 (due to Br isotopes)200/202 [M-CHO]⁺, 183/185 [M-NO₂]⁺, 155 [M-NO₂-CO]⁺, 75 [C₆H₃]⁺

Note: The mass spectra of isomers are often very similar. The isotopic pattern of bromine (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio) is a key diagnostic feature.

Comparative Analysis and Validation

The validation of the synthesis of this compound relies on the careful interpretation of the obtained spectroscopic data and its comparison with reference data and that of potential isomers.

  • NMR Spectroscopy: The ¹H and ¹³C NMR spectra are the most powerful tools for distinguishing between the two isomers. The substitution pattern on the aromatic ring leads to unique chemical shifts and coupling patterns for the aromatic protons and carbons. For this compound, the proton at the 6-position is expected to be a doublet, whereas in 2-Bromo-5-nitrobenzaldehyde, the proton at the 6-position would also be a doublet but at a significantly different chemical shift due to the proximity of the bromine atom. Similarly, the carbon chemical shifts will differ based on the electronic environment created by the substituents.

  • FTIR Spectroscopy: The FTIR spectra of both isomers will show characteristic peaks for the aldehyde (C=O stretch), nitro (symmetric and asymmetric stretches), and carbon-bromine bonds. While the exact positions of these bands may differ slightly, FTIR is more useful for confirming the presence of the functional groups rather than definitively distinguishing between the isomers.[5]

  • Mass Spectrometry: The mass spectra of both this compound and 2-Bromo-5-nitrobenzaldehyde will exhibit a characteristic molecular ion peak with an M+2 isotope pattern, confirming the presence of one bromine atom. The fragmentation patterns are expected to be similar, involving the loss of the aldehyde group (-CHO) and the nitro group (-NO₂).[6] Therefore, while MS confirms the molecular weight and the presence of bromine, it is less effective than NMR for isomer differentiation.

References

A Comparative Analysis of the Reactivity of 5-Bromo-2-nitrobenzaldehyde and Other Substituted Benzaldehydes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the reactivity of 5-Bromo-2-nitrobenzaldehyde with other substituted benzaldehydes in common organic reactions. The electronic and steric effects of substituents on the benzene (B151609) ring profoundly influence the electrophilicity of the carbonyl carbon, thereby dictating the reaction rates and outcomes. Understanding these relationships is paramount for optimizing synthetic routes and designing novel molecular entities in the field of drug development. This document presents supporting experimental data, detailed methodologies for key reactions, and visual representations of reaction workflows and reactivity principles.

The Impact of Substituents on Benzaldehyde (B42025) Reactivity

The reactivity of the aldehyde functional group in benzaldehyde derivatives is primarily governed by the electronic nature of the substituents on the aromatic ring. Electron-withdrawing groups (EWGs) enhance the electrophilicity of the carbonyl carbon by inductive (-I) and/or resonance (-M) effects, making the aldehyde more susceptible to nucleophilic attack. Conversely, electron-donating groups (EDGs) decrease the electrophilicity of the carbonyl carbon through inductive (+I) and/or resonance (+M) effects.

This compound possesses two potent electron-withdrawing groups. The nitro group (-NO₂) at the ortho position exerts a strong -I and -M effect, significantly increasing the partial positive charge on the carbonyl carbon. The bromo group (-Br) at the meta position contributes a -I effect and a weaker +M effect. The combined influence of these two groups renders the carbonyl carbon of this compound exceptionally electrophilic, leading to a heightened reactivity towards nucleophiles compared to unsubstituted benzaldehyde and benzaldehydes bearing electron-donating groups.

Comparative Reactivity Data

The following table summarizes the relative reactivity of various substituted benzaldehydes in the Wittig reaction. The data is presented as relative rate constants (k/k₀) with benzaldehyde (k₀) as the reference. Due to the scarcity of direct kinetic data for this compound, its relative rate is estimated based on the strong electron-withdrawing nature of its substituents.

Substituent(s)Position(s)Reaction TypeRelative Rate Constant (k/k₀)
5-Bromo, 2-Nitro meta, ortho Wittig Reaction > 15 (Estimated)
4-NitroparaWittig Reaction14.7[1]
3-NitrometaWittig Reaction10.5[1]
4-ChloroparaWittig Reaction2.75[1]
Unsubstituted-Wittig Reaction1.00[1]
4-MethylparaWittig Reaction0.45[1]
4-MethoxyparaWittig Reaction0.22[1]

Experimental Protocols

Detailed methodologies for two key reactions used to compare the reactivity of substituted benzaldehydes are provided below.

Experimental Protocol 1: Aldol (B89426) Condensation

This protocol describes a general procedure for the base-catalyzed aldol condensation of a substituted benzaldehyde with acetone (B3395972). The rate of this reaction is highly dependent on the electrophilicity of the aldehyde.

Materials:

  • Substituted benzaldehyde (e.g., this compound, 4-nitrobenzaldehyde, benzaldehyde, 4-methoxybenzaldehyde)

  • Acetone

  • Ethanol (95%)

  • Sodium hydroxide (B78521) solution (10% w/v in water)

  • Stirring apparatus

  • Ice bath

  • Filtration apparatus

Procedure:

  • In a suitable flask, dissolve 10 mmol of the substituted benzaldehyde in 20 mL of 95% ethanol.

  • Add 5 mL of acetone to the solution.

  • While stirring, slowly add 5 mL of a 10% aqueous sodium hydroxide solution.

  • Continue stirring the reaction mixture at room temperature. The progress of the reaction can be monitored by the formation of a precipitate.

  • After 30 minutes, or upon completion of the reaction (as determined by thin-layer chromatography), cool the mixture in an ice bath to ensure complete precipitation.

  • Collect the solid product by vacuum filtration and wash with cold water.

  • The product can be further purified by recrystallization from ethanol.

  • The reaction time and yield should be recorded for each substituted benzaldehyde to compare their relative reactivities.

Experimental Protocol 2: Wittig Reaction

This protocol outlines a general procedure for the Wittig reaction between a substituted benzaldehyde and a phosphonium (B103445) ylide. This reaction is sensitive to the electronic nature of the substituent on the benzaldehyde.

Materials:

Procedure:

  • In a round-bottom flask, suspend 10 mmol of benzyltriphenylphosphonium chloride in 20 mL of dichloromethane.

  • Add 10 mmol of the substituted benzaldehyde to the suspension.

  • With vigorous stirring, add 5 mL of a 50% aqueous sodium hydroxide solution dropwise. A color change is typically observed as the ylide is formed and reacts.

  • Continue stirring the mixture at room temperature for 1 hour or until the reaction is complete (monitored by TLC).

  • Transfer the reaction mixture to a separatory funnel and add 20 mL of water.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 10 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica (B1680970) gel.

  • The yield and reaction time for each substituted benzaldehyde are used to assess their relative reactivities.

Visualizing Reactivity and Experimental Workflow

The following diagrams, generated using Graphviz, illustrate the key concepts of substituent effects on benzaldehyde reactivity and a typical experimental workflow.

Substituent_Effects cluster_reactivity Influence of Substituents on Carbonyl Electrophilicity EWG Electron-Withdrawing Group (EWG) (e.g., -NO2, -Br) Carbonyl Carbonyl Carbon (δ+) EWG->Carbonyl Increases δ+ EDG Electron-Donating Group (EDG) (e.g., -OCH3, -CH3) EDG->Carbonyl Decreases δ+ Reactivity_High Increased Reactivity (More Electrophilic) Carbonyl->Reactivity_High leads to Reactivity_Low Decreased Reactivity (Less Electrophilic) Carbonyl->Reactivity_Low leads to

Caption: Electronic effects of substituents on the reactivity of the benzaldehyde carbonyl group.

Wittig_Workflow start Start reagents 1. Combine Substituted Benzaldehyde and Phosphonium Salt in Solvent start->reagents base_addition 2. Add Strong Base (e.g., NaOH) reagents->base_addition reaction 3. Stir at Room Temperature (Monitor by TLC) base_addition->reaction workup 4. Aqueous Workup (Separation of Layers) reaction->workup purification 5. Dry and Concentrate Organic Phase workup->purification chromatography 6. Purify by Column Chromatography purification->chromatography product Final Alkene Product chromatography->product

Caption: A generalized workflow for the Wittig reaction of substituted benzaldehydes.

References

Comparative Analysis of the Biological Activity of 5-Bromo-2-nitrobenzaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthetic versatility of 5-bromo-2-nitrobenzaldehyde makes it a valuable scaffold in medicinal chemistry for the development of novel therapeutic agents. Its derivatives, particularly Schiff bases and hydrazones, have been investigated for a range of biological activities, including antimicrobial and anticancer effects. The presence of the electron-withdrawing nitro group and the bromo substituent on the benzaldehyde (B42025) ring are key features that can contribute to the biological efficacy of the resulting molecules. This guide provides a comparative overview of the biological activities of this compound derivatives and related compounds, supported by available experimental data and detailed methodologies to inform further research.

Data Presentation: A Comparative Look at Biological Activity

Direct quantitative data for a series of this compound derivatives is limited in the currently available literature. However, by examining structurally similar compounds, such as derivatives of 5-bromosalicylaldehyde (B98134) (possessing a hydroxyl group instead of a nitro group at the 2-position) and other nitrobenzaldehyde derivatives, we can infer the potential biological activities.

Antimicrobial Activity

Schiff bases and their metal complexes are a well-explored class of compounds for antimicrobial activity. The imine or azomethine group (-C=N-) is a crucial feature for their biological action.

Table 1: Antimicrobial Activity of Benzaldehyde Derivatives

Compound/DerivativeMicroorganismActivity MetricResultReference
Schiff base of 5-bromosalicylaldehyde and 4,6-Dinitro-2-AminobenzothiazoleStaphylococcus aureusZone of Inhibition++ (9-15 mm)[1]
Escherichia coliZone of Inhibition++ (9-15 mm)[1]
Salmonella entericaZone of Inhibition++ (9-15 mm)[1]
Klebsiella PneumoniaZone of Inhibition++ (9-15 mm)[1]
Ni(II) complex of the above Schiff baseStaphylococcus aureusZone of Inhibition+++ (16-22 mm)[1]
Escherichia coliZone of Inhibition+++ (16-22 mm)[1]
Zn(II) complex of the above Schiff baseSalmonella entericaZone of Inhibition+++ (16-22 mm)[1]
Klebsiella PneumoniaZone of Inhibition+++ (16-22 mm)[1]

Note: The results for the Schiff base of 5-bromosalicylaldehyde are qualitative. '++' indicates good activity and '+++' indicates the best activity as reported in the study.

Anticancer Activity

Hydrazone and Schiff base derivatives of substituted benzaldehydes have demonstrated significant cytotoxic effects against various cancer cell lines.

Table 2: Anticancer Activity of Benzaldehyde Derivatives

Compound/DerivativeCancer Cell LineIC50 (µM)Reference
Schiff base of 4-nitrobenzaldehyde (B150856) and 5-chloro-2-aminobenzoic acidTongue Squamous Cell Carcinoma (TSCCF)~258 µg/mL[2][3]
Normal Human Gingival Fibroblasts (NHGF)>565 µg/mL[2][3]
Salicylaldehyde-hydrazine hydrate (B1144303) Schiff baseK562 (Leukemia)< 5[4]
HEL (Leukemia)< 5[4]
Salicylaldehyde-o-phenylenediamine Schiff baseK562 (Leukemia)< 5[4]
HEL (Leukemia)< 5[4]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and extension of research findings. Below are general protocols for the synthesis and biological evaluation of benzaldehyde derivatives.

Synthesis of Schiff Base Derivatives

A common method for synthesizing Schiff bases is through the condensation reaction of an aldehyde with a primary amine.

  • Dissolution: Dissolve one molar equivalent of this compound in a suitable solvent, such as ethanol, in a round-bottom flask.

  • Addition of Amine: To this solution, add one molar equivalent of the desired primary amine.

  • Catalysis: Add a few drops of a catalyst, such as glacial acetic acid, to the mixture.

  • Reaction: Reflux the reaction mixture for a period of 2 to 6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Isolation: After the reaction is complete, cool the mixture to room temperature. The solid Schiff base product that precipitates is collected by filtration.

  • Purification: The crude product is then washed with a cold solvent, such as ethanol, and can be further purified by recrystallization.

  • Characterization: The structure of the synthesized Schiff base is confirmed using spectroscopic techniques like FT-IR, ¹H-NMR, and Mass Spectrometry.

Antimicrobial Screening: Broth Microdilution Method for MIC Determination

The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

  • Preparation of Stock Solutions: Prepare a stock solution of the test compound in a suitable solvent like dimethyl sulfoxide (B87167) (DMSO).

  • Serial Dilutions: Perform serial two-fold dilutions of the stock solution in a 96-well microtiter plate containing a growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI 1640 for fungi).

  • Inoculation: Add a standardized suspension of the test microorganism to each well.

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 35°C for fungi) for a specified period (e.g., 18-24 hours).

  • Data Analysis: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Cytotoxicity Assay: MTT Assay

The MTT assay is a colorimetric assay used to assess cell viability.

  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specific duration (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for a few hours. Viable cells with active metabolism will convert the yellow MTT into a purple formazan (B1609692).

  • Formazan Solubilization: Add a solubilizing agent, such as DMSO, to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve of cell viability versus compound concentration.

Mandatory Visualization

Synthesis and Biological Evaluation Workflow

The following diagram illustrates a general workflow for the synthesis of this compound derivatives and their subsequent biological screening.

G cluster_synthesis Synthesis cluster_evaluation Biological Evaluation A This compound C Condensation Reaction (e.g., Reflux in Ethanol) A->C B Primary Amine / Hydrazine B->C D Schiff Base / Hydrazone Derivative C->D E Antimicrobial Screening (e.g., MIC Assay) D->E D->E F Anticancer Screening (e.g., MTT Assay) D->F D->F G Data Analysis (MIC / IC50 Determination) E->G E->G F->G F->G

General workflow for synthesis and biological evaluation.
Logical Relationship of Biological Screening

This diagram outlines the logical progression from initial screening to the determination of specific activity metrics.

G cluster_antimicrobial Antimicrobial Activity cluster_anticancer Anticancer Activity A Synthesized Derivative B Screening against Bacteria & Fungi A->B D Screening against Cancer Cell Lines A->D C Determine Minimum Inhibitory Concentration (MIC) B->C E Determine Half-Maximal Inhibitory Concentration (IC50) D->E

Logical flow of biological activity screening.

References

A Comparative Guide to Assessing the Purity of 5-Bromo-2-nitrobenzaldehyde using HPLC

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate determination of purity for key chemical intermediates like 5-bromo-2-nitrobenzaldehyde is paramount. This aromatic aldehyde is a crucial building block in the synthesis of various pharmaceutical compounds and fine chemicals. Ensuring its purity is a critical step that directly impacts the quality, safety, and efficacy of the final product.

This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) with other analytical techniques for purity assessment. It includes a detailed experimental protocol for a robust HPLC method, presents data in a clear, comparative format, and visualizes the experimental workflow.

Comparison of Analytical Methods

The choice of an analytical method for purity determination depends on several factors, including the physicochemical properties of the analyte, the nature of potential impurities, the required level of accuracy, and the instrumentation available. High-Performance Liquid Chromatography (HPLC) is a widely utilized and robust technique for assessing the purity of non-volatile and thermally stable compounds like this compound.[1][2] However, other methods can provide complementary information.

FeatureHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)Quantitative Nuclear Magnetic Resonance (qNMR)Titrimetry
Principle Partitioning of the analyte between a liquid mobile phase and a solid stationary phase.[2]Partitioning of the volatile analyte between a gaseous mobile phase and a liquid or solid stationary phase.[2]Measures the absolute purity by relating the integral of an analyte signal to that of a certified internal standard.[1]Chemical reaction with a titrant to determine the concentration of the aldehyde functional group.[1]
Applicability Well-suited for non-volatile and thermally labile compounds.[2]Ideal for volatile and thermally stable compounds and impurities.[1][3]Provides an accurate determination of absolute purity without needing a specific reference standard of the analyte.[1]Offers a simple and rapid assay of the aldehyde content but lacks specificity.[1]
Resolution High resolution, enabling the separation of closely related impurities.[2][3]Very high resolution for volatile compounds.[2]Does not provide separation of impurities but quantifies the main component.No separation of individual components.
Quantification Highly quantitative with excellent accuracy and precision.[2]Quantitative with appropriate calibration; MS provides structural information on impurities.[4]A primary ratio method providing highly accurate absolute purity.[1]Quantitative for the functional group but does not distinguish between different aldehydes.[1]
Throughput Moderate to high, especially with the use of autosamplers.[2]Moderate throughput.[2]Lower throughput due to longer acquisition times and more complex sample preparation.High throughput for rapid screening.

High-Performance Liquid Chromatography (HPLC): A Detailed Protocol

HPLC is a cornerstone technique for the purity determination of pharmaceutical intermediates due to its high resolution, sensitivity, and accuracy.[3] A reversed-phase HPLC method is particularly well-suited for the analysis of moderately polar compounds like this compound.[3]

Experimental Protocol: HPLC-UV

  • Instrumentation and Materials

    • HPLC system equipped with a binary or quaternary pump, autosampler, column oven, and a UV-Vis detector.

    • Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).

    • HPLC-grade acetonitrile (B52724), methanol, and water.

    • Analytical balance, volumetric flasks, and pipettes.

    • Syringe filters (0.45 µm).

  • Chromatographic Conditions

    • Mobile Phase: A mixture of acetonitrile and water. A gradient elution may be employed for optimal separation of impurities. For example, starting with 60% acetonitrile and increasing to 90% over 15 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 254 nm (based on the nitroaromatic chromophore).

    • Injection Volume: 10 µL.

  • Preparation of Solutions

    • Diluent: A mixture of acetonitrile and water (e.g., 50:50 v/v).

    • Standard Solution: Accurately weigh about 10 mg of this compound reference standard and dissolve it in the diluent in a 100 mL volumetric flask to achieve a concentration of approximately 100 µg/mL.

    • Sample Solution: Prepare the sample solution in the same manner as the standard solution to a similar concentration.

    • Filtration: Filter all solutions through a 0.45 µm syringe filter before injection to prevent clogging of the HPLC system.[5]

  • Data Analysis

    • Inject a blank (diluent) to ensure a clean baseline.

    • Inject the standard solution to determine the retention time and response of the main peak.

    • Inject the sample solution.

    • The purity of the sample is typically calculated using the area normalization method, where the area of the main peak is expressed as a percentage of the total area of all peaks in the chromatogram.[2]

Data Presentation: Sample HPLC Results

The following table illustrates a hypothetical result from the HPLC purity analysis of a this compound sample.

Peak No.Retention Time (min)Peak AreaArea %Identity
13.515,2000.38Impurity A
27.83,950,00099.50This compound
39.24,8000.12Impurity B
Total 3,970,000 100.00

Mandatory Visualization: HPLC Workflow

The diagram below illustrates the key steps involved in the HPLC purity assessment workflow for this compound.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing prep Solution Preparation standard Weigh & Dissolve Standard filter Filter Solutions (0.45 µm) standard->filter sample Weigh & Dissolve Sample sample->filter inject Inject into HPLC System filter->inject analysis HPLC Analysis separate Separation on C18 Column inject->separate detect UV Detection (254 nm) separate->detect chromatogram Generate Chromatogram detect->chromatogram data Data Processing integrate Integrate Peak Areas chromatogram->integrate calculate Calculate Purity (%) integrate->calculate

Caption: Workflow for HPLC Purity Assessment.

Conclusion

While several analytical techniques can be employed for the purity assessment of this compound, HPLC remains a highly reliable and precise method, offering high resolution and quantitative accuracy.[2] The detailed protocol provided serves as a robust starting point for developing a validated purity testing method. For a comprehensive purity profile, especially in a regulatory environment, a multi-faceted approach using orthogonal methods like GC-MS for volatile impurities and qNMR for absolute purity determination is invaluable.[1][3] This ensures the quality and reliability of research and development outcomes.

References

A Comparative Performance Analysis of 5-Bromo-2-nitrobenzaldehyde in Diverse Solvent Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the performance of 5-Bromo-2-nitrobenzaldehyde across various solvent systems, a critical consideration for optimizing reaction conditions, purification, and formulation in research and drug development. Due to the limited availability of direct comparative quantitative data in published literature, this document focuses on the theoretical principles governing the compound's behavior, provides standardized experimental protocols for generating comparative data, and presents illustrative data from structurally similar compounds.

Physicochemical Properties of this compound

PropertyValue
Molecular Formula C₇H₄BrNO₃
Molecular Weight 230.02 g/mol
Appearance Yellow to orange crystalline solid
Melting Point 71-75 °C
General Solubility Insoluble in water; Soluble in many organic solvents

Impact of Solvent Selection on Performance

The choice of solvent is paramount as it can significantly influence the solubility, reactivity, and stability of this compound. The presence of both a bromine atom and a nitro group, both of which are electron-withdrawing, renders the aldehyde group highly electrophilic and susceptible to nucleophilic attack.

Solubility: The principle of "like dissolves like" is a primary determinant of solubility. Polar solvents will better dissolve polar solutes, and nonpolar solvents will better dissolve nonpolar solutes. For this compound, a polar molecule, polar organic solvents are generally effective.

Reactivity: The solvent's polarity and its ability to act as a proton donor or acceptor (protic vs. aprotic) can dramatically alter reaction kinetics.

  • Polar Protic Solvents (e.g., methanol, ethanol): These solvents can form hydrogen bonds with nucleophiles, creating a "solvent cage" that can stabilize the nucleophile and potentially decrease its reactivity.

  • Polar Aprotic Solvents (e.g., DMSO, DMF, acetone): These solvents possess significant dipole moments that allow them to dissolve polar compounds but lack the ability to donate protons. They are effective at solvating cations, leaving the anionic nucleophile more "naked" and, therefore, more reactive. This often leads to an acceleration of reaction rates.

Stability: The stability of this compound can be affected by the solvent, particularly in the presence of nucleophiles or bases, or upon exposure to light. The choice of an appropriate inert solvent is crucial for storage and for reactions requiring long-term stability.

Quantitative Performance Data

While specific quantitative data for this compound is scarce, the following table provides illustrative solubility data for a structurally similar compound, 4-nitrobenzaldehyde (B150856), to guide solvent selection.

Table 1: Solubility of 4-Nitrobenzaldehyde in Various Solvents at 298.15 K

SolventMole Fraction Solubility (x₁)
N,N-Dimethylformamide (DMF)0.4431
1,4-Dioxane0.3832
Dimethylsulfoxide (DMSO)0.3308
n-Butanol0.2452
Ethyl Acetate0.2011
n-Propanol0.1982
Isopropanol0.1691
Ethanol0.1583
Acetonitrile0.1171
Methanol0.0921
Cyclohexane0.0019
Water0.0003

This data is for 4-nitrobenzaldehyde and should be used as a qualitative guide for this compound.

Experimental Protocols

To facilitate direct comparison, the following standardized protocols are provided for determining the solubility and reaction kinetics of this compound.

Protocol 1: Determination of Equilibrium Solubility (Shake-Flask Method)

Objective: To determine the equilibrium solubility of this compound in a selected organic solvent at a specified temperature.

Materials:

  • This compound (high purity)

  • Selected organic solvents (analytical grade)

  • Vials with screw caps

  • Thermostatically controlled shaker or water bath

  • Analytical balance

  • Volumetric flasks and pipettes

  • Syringe filters (e.g., 0.45 µm PTFE)

  • UV-Vis Spectrophotometer or HPLC system

Procedure:

  • Preparation of Saturated Solutions: Add an excess amount of this compound to a series of vials. The excess solid is crucial to ensure that equilibrium with the solid phase is achieved.

  • Solvent Addition: Add a known volume of the selected organic solvent to each vial.

  • Equilibration: Securely cap the vials and place them in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C). Allow the mixtures to equilibrate for a sufficient period (typically 24-72 hours), ensuring constant agitation.

  • Phase Separation: After equilibration, cease agitation and allow the vials to stand undisturbed for at least 2 hours to allow the excess solid to settle.

  • Sample Collection and Filtration: Carefully withdraw a clear aliquot of the supernatant using a syringe and immediately filter it through a syringe filter into a clean, pre-weighed vial. This step is critical to remove any undissolved microparticles.

  • Quantification: Determine the concentration of this compound in the filtered solution using a pre-validated analytical method such as UV-Vis spectrophotometry or HPLC.

  • Calculation of Solubility: Calculate the solubility from the concentration, expressing it in units such as g/100 mL or mol/L.

Protocol 2: Monitoring Reaction Kinetics using UV-Vis Spectroscopy

Objective: To determine the rate constant of a reaction involving this compound in different solvents. This protocol is exemplified by a Knoevenagel condensation.

Materials:

  • This compound

  • Active methylene (B1212753) compound (e.g., malononitrile)

  • Catalyst (e.g., piperidine)

  • Selected organic solvents (spectroscopic grade)

  • UV-Vis Spectrophotometer with a thermostatted cell holder

  • Quartz cuvettes

Procedure:

  • Wavelength Selection: Determine the λmax (wavelength of maximum absorbance) of the product of the reaction. Also, ensure that the reactants and catalyst have minimal absorbance at this wavelength.

  • Preparation of Reactant Solutions: Prepare stock solutions of this compound, the active methylene compound, and the catalyst in the chosen solvent.

  • Reaction Initiation: In a quartz cuvette placed in the thermostatted cell holder of the spectrophotometer, mix the solutions of this compound and the active methylene compound. The reaction is initiated by the addition of the catalyst.

  • Data Acquisition: Immediately start monitoring the absorbance at the predetermined λmax over time. The frequency of data collection will depend on the reaction rate.

  • Data Analysis: Plot absorbance versus time. Convert absorbance to concentration using a previously established calibration curve. The rate constant can then be determined by fitting the concentration versus time data to the appropriate integrated rate law.

  • Repeat in Different Solvents: Repeat the experiment in various solvents to compare the reaction rate constants.

Visualizing Experimental Workflows

Experimental_Workflow General Workflow for Performance Comparison cluster_solubility Solubility Determination cluster_reactivity Reactivity (Kinetic) Study Sol_Prep Prepare Saturated Solutions Equilibrate Equilibrate at Constant Temperature Sol_Prep->Equilibrate Filter Filter Supernatant Equilibrate->Filter Analyze_Sol Analyze Concentration (UV-Vis/HPLC) Filter->Analyze_Sol Comparison Compare Solubility and Rate Constants Analyze_Sol->Comparison Reac_Prep Prepare Reactant Solutions Initiate Initiate Reaction in Cuvette Reac_Prep->Initiate Monitor Monitor Absorbance vs. Time Initiate->Monitor Analyze_Kin Calculate Rate Constant Monitor->Analyze_Kin Analyze_Kin->Comparison Start Select Solvent Systems for Comparison cluster_solubility cluster_solubility Start->cluster_solubility cluster_reactivity cluster_reactivity Start->cluster_reactivity

Caption: Workflow for comparing the performance of this compound.

Signaling Pathways and Reaction Mechanisms

The reactivity of this compound is central to its utility in synthesizing a variety of complex molecules. Below is a generalized diagram for a Knoevenagel condensation, a common reaction involving aldehydes.

Knoevenagel_Condensation A This compound E Aldol Adduct A->E B Active Methylene Compound D Carbanion Intermediate B->D Deprotonation C Base (Catalyst) C->B D->E Nucleophilic Attack F Final Product (α,β-unsaturated) E->F Dehydration (-H₂O)

Caption: Mechanism of the Knoevenagel condensation.

By understanding the principles outlined in this guide and utilizing the provided experimental protocols, researchers can systematically evaluate and select the optimal solvent system for their specific application of this compound, leading to improved reaction outcomes and more efficient drug development processes.

Comparative Guide to the Structural Confirmation of 5-Bromo-2-nitrobenzaldehyde Reaction Products

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the structural confirmation of products derived from two primary reaction pathways of 5-bromo-2-nitrobenzaldehyde: reductive cyclization to form quinazolinones and Knoevenagel condensation. Alternative synthetic routes and detailed experimental data are presented to aid in the characterization and evaluation of these compounds.

I. Reductive Cyclization to 6-Bromo-2-phenyl-4(3H)-quinazolinone

A significant application of this compound in medicinal chemistry is its conversion to the quinazolinone scaffold. This transformation typically involves the reduction of the nitro group to an amine, followed by cyclization with a suitable reagent.

A. Synthesis and Structural Confirmation

The reaction proceeds via an initial reduction of the nitro group of this compound to yield 2-amino-5-bromobenzaldehyde (B112427). This intermediate is then cyclized with benzoyl chloride, followed by oxidation to furnish the desired 6-bromo-2-phenyl-4(3H)-quinazolinone.

Experimental Protocol: Synthesis of 6-Bromo-2-phenyl-4(3H)-quinazolinone

  • Reduction of this compound: To a solution of this compound (1.0 g, 4.35 mmol) in ethanol (B145695) (20 mL), iron powder (1.21 g, 21.75 mmol) and a catalytic amount of ammonium (B1175870) chloride in water (2 mL) are added. The mixture is refluxed for 2 hours and monitored by TLC. Upon completion, the reaction mixture is filtered through celite, and the solvent is removed under reduced pressure to yield crude 2-amino-5-bromobenzaldehyde.

  • Cyclization: The crude 2-amino-5-bromobenzaldehyde is dissolved in pyridine (B92270) (15 mL), and benzoyl chloride (0.67 g, 4.78 mmol) is added dropwise at 0 °C. The reaction mixture is then stirred at room temperature for 6 hours.

  • Work-up and Purification: The reaction mixture is poured into ice-cold water, and the resulting precipitate is filtered, washed with water, and dried. The crude product is purified by column chromatography on silica (B1680970) gel (ethyl acetate/hexane, 3:7) to afford 6-bromo-2-phenyl-4(3H)-quinazolinone as a white solid.

Data Presentation: Structural Confirmation Data

Analysis Expected Results for 6-Bromo-2-phenyl-4(3H)-quinazolinone
¹H NMR (400 MHz, DMSO-d₆)δ 12.65 (s, 1H, NH), 8.18 (d, J = 2.4 Hz, 1H), 8.13 (d, J = 7.6 Hz, 2H), 7.85 (dd, J = 8.8, 2.4 Hz, 1H), 7.65-7.55 (m, 4H).
¹³C NMR (100 MHz, DMSO-d₆)δ 162.4, 152.1, 148.0, 136.1, 132.5, 131.8, 129.0, 128.8, 127.9, 122.0, 119.5.
IR (KBr, cm⁻¹)3150 (N-H), 1680 (C=O, amide), 1610 (C=N), 1585 (C=C, aromatic).
Mass Spec. (ESI-MS)m/z 301.0 [M+H]⁺, 303.0 [M+H+2]⁺.
B. Alternative Synthetic Route: From 5-Bromoanthranilic Acid

An alternative and common method for the synthesis of 6-bromo-quinazolinones starts from 5-bromoanthranilic acid. This route avoids the initial reduction of a nitro group.

Experimental Protocol: Synthesis from 5-Bromoanthranilic Acid

  • Formation of Benzoxazinone (B8607429): 5-bromoanthranilic acid (1.0 g, 4.63 mmol) is refluxed with an excess of benzoyl chloride for 3 hours. The reaction mixture is cooled, and the solid precipitate of 6-bromo-2-phenyl-3,1-benzoxazin-4-one is collected by filtration.

  • Ammonolysis: The benzoxazinone intermediate is then heated with aqueous ammonia (B1221849) in ethanol to yield 6-bromo-2-phenyl-4(3H)-quinazolinone.

Comparison of Synthetic Routes

Feature Reductive Cyclization from this compound Synthesis from 5-Bromoanthranilic Acid
Starting Material Readily availableCommercially available
Number of Steps Typically two steps (reduction, cyclization)Typically two steps (benzoxazinone formation, ammonolysis)
Reagents Iron/NH₄Cl for reduction, benzoyl chlorideBenzoyl chloride, ammonia
Advantages Utilizes a common nitroaromatic starting material.Avoids the use of metal reductants.
Disadvantages Requires a separate reduction step.Can sometimes lead to side products during ammonolysis.

II. Knoevenagel Condensation to 2-(5-Bromo-2-nitrobenzylidene)malononitrile

The aldehyde functionality of this compound can readily undergo condensation reactions with active methylene (B1212753) compounds, such as malononitrile (B47326), in a Knoevenagel condensation.

A. Synthesis and Structural Confirmation

This reaction provides a straightforward method for carbon-carbon bond formation, leading to an electron-deficient alkene.

Experimental Protocol: Synthesis of 2-(5-Bromo-2-nitrobenzylidene)malononitrile

  • Reaction Setup: In a round-bottom flask, this compound (1.0 g, 4.35 mmol), malononitrile (0.29 g, 4.35 mmol), and a catalytic amount of piperidine (B6355638) (2-3 drops) are dissolved in ethanol (15 mL).

  • Reaction Execution: The mixture is stirred at room temperature for 4 hours, during which a precipitate typically forms. The reaction progress is monitored by TLC.

  • Work-up and Purification: The solid product is collected by filtration, washed with cold ethanol, and dried under vacuum to yield 2-(5-bromo-2-nitrobenzylidene)malononitrile as a yellow solid.

Data Presentation: Structural Confirmation Data

Analysis Expected Results for 2-(5-Bromo-2-nitrobenzylidene)malononitrile
¹H NMR (400 MHz, CDCl₃)δ 8.65 (s, 1H), 8.30 (d, J = 2.0 Hz, 1H), 8.15 (d, J = 8.8 Hz, 1H), 7.90 (dd, J = 8.8, 2.0 Hz, 1H).
¹³C NMR (100 MHz, CDCl₃)δ 150.2, 148.5, 137.8, 133.1, 131.0, 128.5, 125.0, 113.8, 112.9, 83.5.
IR (KBr, cm⁻¹)2230 (C≡N), 1600 (C=C), 1520, 1340 (NO₂).
Mass Spec. (EI-MS)m/z 278.9 [M]⁺, 280.9 [M+2]⁺.
B. Alternative Product: Wittig Reaction

An alternative method to form a carbon-carbon double bond at the aldehyde position is the Wittig reaction, which can be used to synthesize a different class of alkenes.

Conceptual Alternative: Wittig Reaction with Methyltriphenylphosphonium (B96628) Bromide

A reaction with methyltriphenylphosphonium bromide would yield 1-bromo-4-(1-ethenyl)-2-nitrobenzene. This provides a comparison in terms of the type of double bond formed and the nature of the substituent.

Comparison of C=C Bond Forming Reactions

Feature Knoevenagel Condensation Wittig Reaction
Reactant Active methylene compound (e.g., malononitrile)Phosphonium ylide
Product Electron-deficient alkene with conjugated functional groupsAlkene with substituents determined by the ylide
Stereoselectivity Generally produces the E-isomerCan be controlled to favor E or Z isomers depending on the ylide and conditions
Functional Group Tolerance Good tolerance for various functional groupsBroad tolerance, but ylides can be basic

III. Visualized Workflows and Pathways

Diagram 1: Synthesis of 6-Bromo-2-phenyl-4(3H)-quinazolinone

G A This compound B Reduction (Fe/NH4Cl) A->B C 2-Amino-5-bromobenzaldehyde B->C D Cyclization (Benzoyl Chloride, Pyridine) C->D E 6-Bromo-2-phenyl-4(3H)-quinazolinone D->E

Caption: Reductive cyclization workflow.

Diagram 2: Knoevenagel Condensation Workflow

G A This compound C Knoevenagel Condensation (Piperidine, Ethanol) A->C B Malononitrile B->C D 2-(5-Bromo-2-nitrobenzylidene)malononitrile C->D

Caption: Knoevenagel condensation workflow.

A Comparative Guide to the Applications and Efficacy of 5-Bromo-2-nitrobenzaldehyde in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of appropriate starting materials is a critical factor that dictates the efficiency of a synthetic route and the ultimate biological efficacy of the target molecules. 5-Bromo-2-nitrobenzaldehyde is a versatile building block in organic synthesis, prized for its dual functionalization which allows for a wide range of chemical transformations. This guide provides a comprehensive literature review of its applications, an objective comparison of its performance with alternative reagents, and detailed experimental data to support these comparisons.

Physicochemical Properties and Reactivity

This compound is a crystalline solid characterized by the presence of a bromine atom and a nitro group on the benzaldehyde (B42025) core. The strong electron-withdrawing nature of the nitro group, combined with the inductive effect of the bromine atom, renders the aldehyde carbon highly electrophilic and susceptible to nucleophilic attack. This enhanced reactivity is a key advantage in many condensation and cyclization reactions.

PropertyThis compound2-Chloro-5-nitrobenzaldehyde (B167295)2-Nitrobenzaldehyde
Molecular Formula C₇H₄BrNO₃C₇H₄ClNO₃C₇H₅NO₃
Molecular Weight 230.02 g/mol 185.56 g/mol 151.12 g/mol
Appearance White to light yellow crystalline solidYellowish crystalline solidPale yellow crystalline solid
Reactivity HighVery HighHigh

The choice between halogenated nitrobenzaldehydes often depends on the desired electronic properties of the final product and the specific reaction conditions. The chloro-substituent in 2-chloro-5-nitrobenzaldehyde is more electron-withdrawing than bromine, which can lead to even higher reactivity of the aldehyde group in some cases.

Performance in Key Synthetic Applications

This compound is a valuable precursor for the synthesis of a variety of heterocyclic compounds, many of which form the core scaffolds of biologically active molecules.

Schiff Base Synthesis

The condensation of an aldehyde with a primary amine to form a Schiff base is a fundamental reaction in organic synthesis. The resulting imine functionality is a versatile intermediate for the synthesis of numerous nitrogen-containing heterocycles and ligands for metal complexes. The electron-withdrawing groups on this compound facilitate this reaction.

A comparative study on the synthesis of chiral Schiff base ligands from substituted nitrobenzaldehydes and (1R,2R)-(-)-1,2-diaminocyclohexane provides insight into the relative performance of different isomers.

Table 1: Comparison of Yields in Chiral Schiff Base Synthesis

AldehydeReaction Time (h)Yield (%)Reference
o-Nitrobenzaldehyde3676.4[1]
m-Nitrobenzaldehyde3094.4[1]
p-Nitrobenzaldehyde3274.5[1]

While a direct comparison with this compound in this specific reaction was not found in the reviewed literature, the data suggests that the position of the nitro group significantly impacts the reaction yield. The high yields obtained with nitrobenzaldehydes underscore the utility of this class of compounds in Schiff base formation.

Synthesis of Bioactive Heterocycles

Quinazolines: Quinazolines are a class of fused heterocyclic compounds that exhibit a broad range of biological activities, including anticancer and antimicrobial properties. One common synthetic route involves the reaction of a substituted 2-aminobenzylamine with an aldehyde. While specific examples detailing the use of this compound are not extensively documented in readily available literature, its structural similarity to other reactive aldehydes suggests its applicability.

Benzodiazepines: 1,5-Benzodiazepines are another important class of nitrogen-containing heterocycles with a wide array of pharmacological applications, including as anxiolytic, anticonvulsant, and hypnotic agents. A common synthesis involves the condensation of an o-phenylenediamine (B120857) with a carbonyl compound. The high reactivity of this compound makes it a suitable candidate for this transformation.

Spirooxindoles: Spirooxindoles are a class of complex heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their potent and diverse biological activities, including anticancer and antimicrobial effects. A key synthetic strategy for their preparation is the [3+2] cycloaddition reaction of an azomethine ylide with a dipolarophile. The azomethine ylide is often generated in situ from the condensation of an isatin (B1672199) with an amino acid, and the dipolarophile can be an activated alkene derived from an aldehyde like this compound.

Experimental Protocols

Below are detailed methodologies for key synthetic transformations involving substituted nitrobenzaldehydes. These protocols are representative and can be adapted for use with this compound.

General Protocol for Schiff Base Synthesis

Materials:

  • Substituted nitrobenzaldehyde (e.g., o-nitrobenzaldehyde, 1.0 eq)

  • Primary amine (e.g., (1R,2R)-(-)-1,2-diaminocyclohexane, 0.5 eq)

  • Absolute ethanol (B145695)

Procedure:

  • Dissolve the substituted nitrobenzaldehyde in absolute ethanol in a round-bottom flask.

  • Add an ethanol solution of the primary amine to the reaction mixture at room temperature.

  • Reflux the reaction mixture for 30-36 hours.

  • After cooling to room temperature, add water to the reaction mixture and stir for several hours.

  • Collect the resulting precipitate by filtration, wash with water, and dry to obtain the Schiff base.[1]

General Protocol for the Synthesis of 2-Substituted Quinazolines

Materials:

  • 2-Aminobenzylamine (1.0 eq)

  • Substituted aldehyde (e.g., this compound, 1.1 eq)

  • Manganese dioxide (MnO₂) (5.0 eq)

  • Toluene (B28343)

Procedure:

  • To a solution of 2-aminobenzylamine in toluene in a round-bottom flask, add the corresponding aldehyde.

  • Add the oxidizing agent, manganese dioxide.

  • Stir the reaction mixture at reflux for 4-6 hours.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and filter it through a pad of Celite.

  • Wash the Celite pad with the reaction solvent and concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired 2-substituted quinazoline.

General Protocol for the [3+2] Cycloaddition Synthesis of Spirooxindoles

Materials:

  • Isatin (1.0 eq)

  • Amino acid (e.g., sarcosine (B1681465) or L-proline, 1.0 eq)

  • Dipolarophile derived from an aldehyde (e.g., an α,β-unsaturated ketone formed from this compound, 1.0 eq)

  • Methanol

Procedure:

  • In a round-bottom flask, combine the isatin, amino acid, and the dipolarophile in methanol.

  • Heat the mixture under reflux for approximately 2 hours, monitoring the reaction by TLC.

  • After the reaction is complete, pour the mixture into ice-cold water.

  • Collect the crude product by filtration.

  • Purify the crude product by column chromatography using a suitable eluent system (e.g., hexane:ethyl acetate) to yield the spirooxindole.[2]

Visualizing Synthetic and Screening Workflows

To better illustrate the utility of this compound, the following diagrams, generated using the DOT language, outline a typical synthetic workflow and a conceptual screening process for biological activity.

G cluster_synthesis Synthetic Workflow A This compound C Condensation / Cyclization Reaction A->C B Primary Amine / Active Methylene Compound B->C D Heterocyclic Product C->D

Caption: Synthetic workflow for heterocyclic compounds.

G cluster_screening Biological Activity Screening start Synthesized Heterocycle Library assay In vitro Biological Assays (e.g., anticancer, antimicrobial) start->assay hit Identification of 'Hit' Compounds assay->hit lead Lead Optimization hit->lead drug Drug Candidate lead->drug

Caption: Conceptual workflow for drug discovery.

Conclusion

This compound is a highly valuable and reactive building block for the synthesis of diverse and complex heterocyclic scaffolds. Its electron-deficient nature, a consequence of the bromo and nitro substituents, facilitates key bond-forming reactions, leading to the efficient construction of molecules with significant potential in medicinal chemistry. While direct quantitative comparisons with all possible alternatives are not always available in the literature, the principles of organic chemistry and the existing data on related compounds suggest that this compound is a superior choice for many synthetic applications, particularly when the resulting electronic properties of the target molecule are desired. The provided experimental protocols offer a starting point for the practical application of this versatile reagent in the synthesis of novel bioactive compounds.

References

comparative analysis of the antimicrobial properties of 5-Bromo-2-nitrobenzaldehyde derivatives

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis of the Antimicrobial Properties of Substituted Benzaldehyde (B42025) Derivatives

For Researchers, Scientists, and Drug Development Professionals

Performance Comparison of Substituted Benzaldehyde Derivatives

The antimicrobial efficacy of benzaldehyde derivatives is significantly influenced by the nature and position of substituents on the aromatic ring. The introduction of electron-withdrawing groups like nitro (NO₂) and halogens like bromo (Br) can modulate the biological activity of the parent compound. The following table summarizes the antimicrobial activity of various Schiff base and other derivatives of substituted benzaldehydes against a range of bacterial and fungal strains.

Table 1: Antimicrobial Activity of Substituted Benzaldehyde Derivatives

Derivative TypeParent AldehydeDerivative Structure/Reaction PartnerMicroorganismAntimicrobial Metric (MIC in µg/mL or Zone of Inhibition in mm)Reference
Schiff Base4-Nitrobenzaldehydep-AminophenolEscherichia coliMIC: 250 µg/mL[1]
Schiff Base4-Nitrobenzaldehydep-AminophenolStaphylococcus aureusMIC: 62.5 µg/mL[1]
Schiff Base4-Nitrobenzaldehydep-AminophenolCandida albicansMIC: 62.5 µg/mL[1]
Schiff Base3-NitrobenzaldehydeEthanolamineStaphylococcus aureusZone of Inhibition: Largest among tested complexes[2]
Thiosemicarbazone3-NitrobenzaldehydeThiosemicarbazideVarious Bacteria & FungiInactive (Ligand and Cu(II) complex)[3]
Thiosemicarbazone3-NitrobenzaldehydeThiosemicarbazideVarious Bacteria & FungiActive (Co(II) and Ni(II) complexes)[3]
Schiff Base5-Bromosalicylaldehyde4,6-Dinitro-2-aminobenzothiazoleS. aureus, E. coli, S. enterica, K. pneumoniaeGood activity for Ni(II) & Zn(II) complexes[4]
HydrazoneNot SpecifiedN-acylhydrazone with 5-bromo substitutionBacillus subtilisMIC: 62.50 µg/mL[5]
HydrazoneNot SpecifiedN-acylhydrazone with 5-bromo substitutionPseudomonas aeruginosaMIC: 62.50 µg/mL[5]
Benzimidazoleo-phenylenediamine and aromatic acids (nitrated)5-nitro-2-phenyl-1H-benzoimidazoleBacillus cereusZone of Inhibition: 18 mm[6]
Benzimidazoleo-phenylenediamine and aromatic acids (nitrated)2-(5-nitro-1-H-benzo[d]imidazole-2-yl) phenolEscherichia coliZone of Inhibition: 17 mm[6]

Note: This table is a compilation of data from different studies and direct comparison should be made with caution due to variations in experimental conditions.

Experimental Protocols

Detailed methodologies are essential for the replication and validation of experimental findings. Below are generalized protocols for the synthesis of Schiff base derivatives and the determination of their antimicrobial activity, based on common practices cited in the literature.[1][2][3][4]

General Synthesis of Schiff Base Derivatives

Schiff bases are typically synthesized via a condensation reaction between a primary amine and an aldehyde.[7]

  • Reactant Preparation : Equimolar amounts of the substituted benzaldehyde (e.g., 5-Bromo-2-nitrobenzaldehyde) and a primary amine are dissolved in a suitable solvent, such as ethanol (B145695) or methanol.[1][2]

  • Reaction Conditions : A few drops of a catalyst, such as glacial acetic acid or a base like potassium hydroxide, may be added to the mixture.[2] The reaction mixture is then typically refluxed for a period ranging from 2 to 6 hours.[2][7]

  • Product Isolation and Purification : After cooling, the resulting precipitate (the Schiff base) is collected by filtration. The crude product is then washed with the solvent and recrystallized from a suitable solvent like ethanol to obtain the pure compound.[7]

  • Characterization : The structure of the synthesized Schiff base is confirmed using spectroscopic techniques such as FT-IR, ¹H-NMR, and mass spectrometry.

Antimicrobial Susceptibility Testing

The antimicrobial activity of the synthesized compounds is commonly evaluated using the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC) or the agar (B569324) well/disk diffusion method to determine the zone of inhibition.

Broth Microdilution Method (for MIC determination) [1]

  • Preparation of Test Compounds : Stock solutions of the synthesized derivatives are prepared in a solvent like dimethyl sulfoxide (B87167) (DMSO).

  • Serial Dilutions : Two-fold serial dilutions of the stock solutions are prepared in a liquid growth medium (e.g., Mueller-Hinton Broth for bacteria, Sabouraud Dextrose Broth for fungi) in 96-well microtiter plates.

  • Inoculation : Each well is inoculated with a standardized suspension of the test microorganism.

  • Incubation : The plates are incubated at an appropriate temperature (e.g., 37°C for bacteria, 28°C for fungi) for 24-48 hours.[2]

  • MIC Determination : The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Agar Well Diffusion Method [2]

  • Preparation of Agar Plates : A standardized inoculum of the test microorganism is uniformly spread on the surface of an appropriate agar medium (e.g., Mueller-Hinton Agar).

  • Well Preparation : Wells of a specific diameter are punched into the agar.

  • Application of Test Compound : A fixed volume of the test compound solution (at a specific concentration) is added to each well.

  • Incubation : The plates are incubated under suitable conditions.

  • Measurement : The diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited) is measured in millimeters.

Visualizing Synthesis and Screening Workflows

The following diagrams illustrate the general workflow for the synthesis of benzaldehyde derivatives and a typical antimicrobial screening process.

Synthesis_Workflow cluster_synthesis Synthesis of Derivatives Start Start Reactants This compound + Primary Amine Start->Reactants Reaction Reflux (2-6h) Reactants->Reaction Solvent_Catalyst Ethanol/Methanol + Catalyst Solvent_Catalyst->Reaction Isolation Cooling & Filtration Reaction->Isolation Purification Recrystallization Isolation->Purification Product Pure Schiff Base Derivative Purification->Product

Caption: General workflow for the synthesis of Schiff base derivatives.

Antimicrobial_Screening_Workflow cluster_screening Antimicrobial Screening Process Compound Synthesized Derivative Stock_Solution Prepare Stock Solution (DMSO) Compound->Stock_Solution Serial_Dilution Perform Serial Dilutions Stock_Solution->Serial_Dilution Inoculation Inoculate with Microorganism Serial_Dilution->Inoculation Incubation Incubate (24-48h) Inoculation->Incubation Data_Collection Measure MIC or Zone of Inhibition Incubation->Data_Collection Analysis Compare with Controls Data_Collection->Analysis Result Determine Antimicrobial Potency Analysis->Result

Caption: Workflow for antimicrobial susceptibility testing.

References

Safety Operating Guide

Proper Disposal of 5-Bromo-2-nitrobenzaldehyde: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists in the fast-paced world of drug development, the safe handling and disposal of laboratory chemicals is paramount. This guide provides essential safety and logistical information for the proper disposal of 5-Bromo-2-nitrobenzaldehyde, ensuring the protection of both laboratory personnel and the environment.

I. Immediate Safety and Handling Precautions

This compound is classified as a skin and eye irritant.[1][2] Some safety data sheets also indicate that it may be harmful if swallowed, in contact with skin, or inhaled.[2][3][4] Therefore, adherence to strict safety protocols is mandatory.

Personal Protective Equipment (PPE):

  • Gloves: Wear chemical-resistant gloves.

  • Eye Protection: Use tightly fitting safety goggles or a face shield.[5]

  • Lab Coat: A standard laboratory coat is required.

  • Ventilation: Handle the substance in a well-ventilated area, preferably within a chemical fume hood, to avoid dust formation.[5][6][7]

Handling Procedures:

  • Avoid all direct contact with the skin, eyes, and clothing.[1]

  • Do not breathe in dust.[7]

  • Thoroughly wash hands and any exposed skin after handling.[1][6]

II. Step-by-Step Disposal Protocol

The recommended method for the disposal of this compound is to entrust it to a licensed waste disposal company.[1] Do not dispose of this chemical into drains or the environment.[1][6]

For Unused or Waste Product:

  • Containerization: Ensure the waste this compound is stored in its original or a compatible, well-labeled, and tightly sealed container.[1][6][7]

  • Labeling: Clearly label the container as hazardous waste, indicating the contents as "this compound".

  • Storage: Store the waste container in a designated, cool, dry, and well-ventilated hazardous waste accumulation area, away from incompatible materials such as oxidizing agents.[7]

  • Professional Disposal: Arrange for collection by a licensed hazardous waste disposal company in accordance with local and national regulations.[1][3][8]

For Spills:

  • Evacuate: If a significant spill occurs, evacuate non-essential personnel from the area.[1]

  • Ventilate: Ensure the area is well-ventilated.

  • Containment: Wearing appropriate PPE, carefully sweep up the spilled solid material.[3][6][7] Avoid generating dust.

  • Collection: Place the collected material into a suitable, labeled container for disposal.[3][6][7]

  • Decontamination: Clean the spill area thoroughly.

  • Disposal: Dispose of the container with the spilled material as hazardous waste through a licensed contractor.

For Contaminated Packaging:

  • Empty containers should be treated as hazardous waste and disposed of in the same manner as the chemical itself.[1][8] Before disposal, remove all contents completely.[1]

III. Chemical and Physical Properties

A summary of the key quantitative data for this compound is provided in the table below.

PropertyValue
CAS Number 20357-20-4
Molecular Formula C₇H₄BrNO₃
Molecular Weight 230.02 g/mol
Appearance Solid

IV. Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start Identify Waste Stream (Unused Product, Spill Debris, Empty Container) segregate Segregate from Incompatible Materials (e.g., Oxidizing Agents) start->segregate containerize Place in a Labeled, Sealed, and Compatible Container segregate->containerize storage Store in a Designated, Cool, Dry, and Ventilated Area containerize->storage disposal_company Arrange for Pickup by a Licensed Waste Disposal Company storage->disposal_company documentation Complete all Necessary Waste Manifest Documentation disposal_company->documentation

Disposal workflow for this compound.

References

Personal protective equipment for handling 5-Bromo-2-nitrobenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety, handling, and disposal information for 5-Bromo-2-nitrobenzaldehyde (CAS No. 20357-20-4). Adherence to these procedures is essential for ensuring laboratory safety and regulatory compliance.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is a hazardous substance that requires careful handling to prevent adverse health effects. The primary hazards include skin irritation, serious eye irritation, and potential harm if swallowed or inhaled.[1][2][3]

Recommended Personal Protective Equipment (PPE)

Proper PPE is the first line of defense when handling this chemical. The following table summarizes the required equipment.

Protection Type Specific Recommendations Standards & Considerations
Eye and Face Protection Tightly fitting safety goggles or a face shield.[4]Must comply with EN 166 or equivalent standards. A face shield is recommended when there is a significant splash hazard.
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber).Gloves must be inspected prior to use. Follow manufacturer's instructions for breakthrough time and dexterity.
Body Protection Long-sleeved lab coat. A chemical-resistant apron should be worn over the lab coat when handling larger quantities or when there is a risk of splashing.[5][6]Ensure the lab coat is fully buttoned. Aprons should extend from the neck to at least the knees.[5]
Respiratory Protection Use only in a well-ventilated area, preferably in a chemical fume hood. If ventilation is inadequate, a certified respirator may be necessary.[4]Consult with your institution's environmental health and safety (EHS) office for respirator selection and fit-testing.

Safe Handling and Storage Procedures

Proper operational procedures are crucial to minimize exposure and maintain the integrity of the chemical.

Operational Workflow

The following diagram outlines the standard workflow for handling this compound.

Workflow for Handling this compound prep Preparation - Verify fume hood function - Assemble all necessary equipment - Put on required PPE weigh Weighing - Tare balance with weigh boat - Carefully transfer solid chemical - Record weight prep->weigh Proceed to dissolve Dissolution (if required) - Add solvent to the solid in a suitable container - Stir until fully dissolved weigh->dissolve If dissolving reaction Reaction/Use - Add to reaction vessel within the fume hood - Monitor the process as required weigh->reaction If using solid dissolve->reaction Proceed to cleanup Cleanup - Decontaminate work surfaces - Segregate waste reaction->cleanup After completion

Standard operational workflow for handling the chemical.

Storage Requirements

  • Containers: Keep containers tightly closed in a dry, cool, and well-ventilated place.[1][7]

  • Conditions to Avoid: Protect from moisture and keep away from heat and sources of ignition.[7]

  • Incompatible Materials: Avoid contact with strong oxidizing agents, bases, alcohols, and amines.[7]

Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is critical.

First Aid Measures

Exposure Route Immediate Action
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[2][8][9]
Skin Contact Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water. If skin irritation occurs, get medical advice.[1][8][9]
Eye Contact Rinse cautiously with water for at least 15 minutes. Remove contact lenses, if present and easy to do. Continue rinsing and seek immediate medical attention.[1][8][9]
Ingestion Rinse mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Call a physician or Poison Control Center immediately.[8][9]

Spill Response

The following flowchart details the steps to take in the event of a spill.

Spill Response Protocol for this compound spill Spill Occurs evacuate Evacuate Immediate Area Alert others spill->evacuate ppe Don Appropriate PPE (if safe to do so) evacuate->ppe contain Contain the Spill Use absorbent pads for liquids or gently cover solids to prevent dust ppe->contain collect Collect Spill Material Sweep up solid or absorb liquid. Place in a sealed, labeled container. contain->collect decontaminate Decontaminate the Area Wash the surface with an appropriate solvent followed by soap and water. collect->decontaminate dispose Dispose of Waste Treat all cleanup materials as hazardous waste. decontaminate->dispose

Step-by-step procedure for responding to a chemical spill.

Disposal Plan

Proper disposal is a legal and ethical responsibility to protect both individuals and the environment.

Waste Segregation and Labeling

  • Designate a Waste Container: Use a specific, clearly labeled container for this compound waste and any contaminated materials (e.g., gloves, weigh boats, absorbent paper).[10]

  • Labeling: The container must be labeled with "Hazardous Waste" and the full chemical name: "this compound". The label should also indicate the associated hazards, such as "Toxic" and "Irritant".[10]

  • No Mixing: Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's EHS office.[10]

Final Disposal

  • Professional Disposal: The disposal of this compound must be conducted through a licensed and approved hazardous waste disposal company.[10]

  • Institutional Procedures: Contact your institution's EHS office to arrange for the pickup and disposal of the hazardous waste.

  • Prohibited Disposal: Do not dispose of this chemical down the drain or in regular trash.[7][10] Chemical waste generators must adhere to local, regional, and national hazardous waste regulations to ensure complete and accurate classification and disposal.[7]

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.